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Istamycin Y0

Cat. No.: B1252867
M. Wt: 318.41 g/mol
InChI Key: LVWCJJGPEHPHJN-MNMRKGMHSA-N
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Description

Istamycin Y0 is an amino sugar.
This compound has been reported in Streptomyces tenjimariensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30N4O4 B1252867 Istamycin Y0

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H30N4O4

Molecular Weight

318.41 g/mol

IUPAC Name

(1R,2R,3S,5R,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol

InChI

InChI=1S/C14H30N4O4/c1-18-11-10(20-2)5-9(17)13(12(11)19)22-14-8(16)4-3-7(6-15)21-14/h7-14,18-19H,3-6,15-17H2,1-2H3/t7-,8+,9-,10+,11-,12+,13+,14+/m0/s1

InChI Key

LVWCJJGPEHPHJN-MNMRKGMHSA-N

Isomeric SMILES

CN[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]2[C@@H](CC[C@H](O2)CN)N)N)OC

Canonical SMILES

CNC1C(CC(C(C1O)OC2C(CCC(O2)CN)N)N)OC

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Istamycin Y0: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycin Y0 is a minor aminoglycoside antibiotic congener produced by the marine actinomycete Streptomyces tenjimariensis. As a member of the istamycin complex, it shares a common biosynthetic origin with other more abundant congeners such as istamycins A and B. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound. It details the methodologies for cultivation of the producing organism, extraction of the istamycin complex, and the analytical techniques employed for the profiling and quantification of its various components. While specific quantitative and spectroscopic data for this compound are not extensively available in public literature, this guide consolidates the known information and presents a generalized workflow for its isolation and characterization based on the analysis of the istamycin family of antibiotics.

Discovery and Producing Organism

This compound was discovered as part of a complex of related aminoglycoside antibiotics produced by Streptomyces tenjimariensis, a microorganism isolated from a marine environment.[1][2] This complex includes at least sixteen structurally similar compounds, with this compound being one of the less abundant congeners.[1][3][4] The producing strain, Streptomyces tenjimariensis ATCC 31603, is the primary source for the production of these antibiotics.[1][3][4]

Fermentation for Istamycin Production

The production of the istamycin complex, including this compound, is achieved through submerged fermentation of Streptomyces tenjimariensis. The composition of the fermentation medium and the culture conditions are critical for optimal antibiotic yield.

Culture Media and Conditions

Streptomyces tenjimariensis is typically cultured in a nutrient-rich medium under aerobic conditions. While various media compositions can be used, a common approach involves a starch-based carbon source and a soybean meal-based nitrogen source.[2] The use of rapidly metabolized sugars like glucose can suppress istamycin production.[2]

Table 1: Representative Fermentation Medium Composition

ComponentConcentrationPurpose
Soluble Starch2.0% (w/v)Carbon Source
Soybean Meal2.0% (w/v)Nitrogen Source
Yeast Extract0.5% (w/v)Growth Factors
CaCO₃0.2% (w/v)pH Buffering
CoCl₂·6H₂O0.0001% (w/v)Trace Element
SeawaterTo volumeMinerals

Fermentation Parameters:

  • Temperature: 27-30°C

  • pH: Maintained around 7.0-7.4

  • Aeration: 1 volume of air per volume of medium per minute (vvm)

  • Agitation: 200-300 rpm

  • Incubation Time: 5-7 days

Isolation and Purification of this compound

The isolation of this compound is a multi-step process that involves the initial extraction of the entire istamycin complex from the fermentation broth, followed by chromatographic separation to resolve the individual congeners. As this compound is a minor component, its purification requires high-resolution chromatographic techniques.

General Workflow for Istamycin Complex Extraction and Y0 Isolation

G Fermentation Fermentation of S. tenjimariensis Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant CationExchange Cation Exchange Chromatography (e.g., Amberlite IRC-50) Supernatant->CationExchange Elution Elution with Acidic or Ammoniacal Solution CationExchange->Elution CrudeExtract Crude Istamycin Complex Elution->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel Fractionation Fraction Collection SilicaGel->Fractionation HPLC Preparative HPLC (Reversed-Phase or Chiral Column) Fractionation->HPLC IstamycinY0 Purified this compound HPLC->IstamycinY0

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocols

Protocol 3.2.1: Extraction of the Crude Istamycin Complex

  • Harvesting: At the end of the fermentation period, the culture broth is harvested.

  • Cell Removal: The mycelium and other solid components are removed by centrifugation at 5,000 x g for 20 minutes or by filtration.

  • Adsorption: The clarified supernatant is adjusted to a pH of 7.0 and applied to a column packed with a weak cation exchange resin (e.g., Amberlite IRC-50, NH₄⁺ form).

  • Washing: The column is washed with deionized water to remove unbound impurities.

  • Elution: The istamycin complex is eluted from the resin using a gradient of aqueous ammonia (e.g., 0.1 N to 1.0 N) or an acidic solution.

  • Concentration: The fractions containing the istamycin complex, as determined by a suitable bioassay or analytical method (e.g., HPLC), are pooled and concentrated under reduced pressure to yield the crude extract.

Protocol 3.2.2: Chromatographic Separation of Istamycin Congeners

The separation of the crude istamycin complex into its individual components is challenging due to their structural similarity. A multi-step chromatographic approach is typically required.

  • Silica Gel Chromatography: The crude extract is first subjected to column chromatography on silica gel. A solvent system such as chloroform-methanol-ammonia is used for elution. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those enriched in this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of an ion-pairing agent (e.g., pentafluoropropionic acid) in an acetonitrile/water gradient.[1][3][4] Alternatively, a chiral column can be employed to separate epimeric mixtures that may be present.[1][3][4]

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC-MS.

Characterization of this compound

The structural elucidation and characterization of this compound rely on a combination of spectroscopic techniques.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₃₀N₄O₄
Molecular Weight318.41 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in water, methanol

Data obtained from PubChem.[5]

Spectroscopic Data

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in the structural elucidation by identifying the different components of the molecule (the aminocyclitol and the amino sugar moieties).

Biosynthesis of this compound

The biosynthesis of istamycins proceeds through a complex pathway involving the construction of the 2-deoxystreptamine (2DOS) core, followed by glycosylation and a series of post-modification steps catalyzed by various enzymes encoded in the istamycin biosynthetic gene cluster.[6][7] The formation of this compound is a result of specific enzymatic modifications of a common intermediate in the pathway.

G Glucose6P Glucose-6-phosphate DOS 2-Deoxystreptamine (2DOS) Glucose6P->DOS Glycosylation Glycosylation DOS->Glycosylation IstamycinIntermediate Common Istamycin Intermediate Glycosylation->IstamycinIntermediate Methylation Methylation IstamycinIntermediate->Methylation Amination Amination Methylation->Amination OtherModifications Other Modifications Amination->OtherModifications IstamycinY0 This compound OtherModifications->IstamycinY0

Caption: A simplified proposed biosynthetic pathway for this compound.

Quantitative Analysis

The quantification of this compound in a mixture of congeners is performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][3][4] This method offers high sensitivity and selectivity, allowing for the detection and quantification of minor components like this compound even in complex biological matrices.

HPLC-MS/MS Method
  • Column: A reversed-phase C18 column (e.g., Acquity CSH C18) is typically used.[1][3][4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution of an ion-pairing agent (e.g., 5 mM pentafluoropropionic acid) and an organic solvent (e.g., acetonitrile).[1][3][4]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer is employed for selective and sensitive quantification.

Table 3: Relative Abundance of Istamycin Congeners

A study profiling the sixteen natural istamycin congeners quantified them in the following descending order of abundance: istamycin A, istamycin B, istamycin A₀, istamycin B₀, istamycin B₁, istamycin A₁, istamycin C, istamycin A₂, istamycin C₁, istamycin C₀, istamycin X₀, istamycin A₃, This compound , istamycin B₃, and istamycin FU-10 plus istamycin AP.[1][3][4] This highlights that this compound is one of the less prevalent components of the complex.

Conclusion

The discovery and study of this compound, a minor congener from the istamycin complex, underscore the biosynthetic diversity within Streptomyces tenjimariensis. While its low abundance presents challenges for its isolation and detailed characterization, the application of modern chromatographic and spectroscopic techniques has enabled its identification and quantification. Further research into the specific enzymatic modifications leading to this compound could provide valuable insights into the biosynthesis of aminoglycoside antibiotics and may open avenues for the generation of novel antibiotic derivatives through biosynthetic engineering. This guide provides a foundational understanding for researchers aiming to explore the less abundant yet potentially significant members of the istamycin family.

References

An In-depth Technical Guide to the Istamycin Y0 Producing Organism Streptomyces tenjimariensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycins are a group of aminoglycoside antibiotics with significant antibacterial activity, produced by the marine actinomycete Streptomyces tenjimariensis. This technical guide provides a comprehensive overview of the core aspects related to the production of Istamycin Y0, a minor congener of the istamycin complex, by Streptomyces tenjimariensis ATCC 31603. The guide details optimized fermentation parameters, protocols for extraction and purification, and an analysis of the biosynthetic gene cluster, offering valuable insights for researchers and professionals in drug development and microbial biotechnology. While specific quantitative data for this compound is limited due to its nature as a minor product, this document compiles the available information on the overall istamycin complex to guide further research and process optimization.

The Producing Organism: Streptomyces tenjimariensis

Streptomyces tenjimariensis is a Gram-positive, filamentous bacterium first isolated from a marine environment. The strain SS-939, also cataloged as ATCC 31603, is a known producer of the istamycin complex. Like other Streptomyces species, it exhibits a complex life cycle involving the formation of a substrate and aerial mycelium, which differentiates into spore chains. The organism possesses a self-resistance mechanism to the istamycins it produces, primarily through ribosomal resistance, preventing the antibiotics from inhibiting its own protein synthesis.[1]

Fermentation and Production of Istamycins

The production of istamycins by S. tenjimariensis is a secondary metabolic process influenced by various nutritional and environmental factors. Optimization of these parameters is crucial for enhancing the yield of the istamycin complex.

Culture Media and Nutritional Requirements

Studies have shown that complex carbon and nitrogen sources are optimal for istamycin production.

  • Carbon Source: Starch is a preferred carbon source. The use of monosaccharides or disaccharides like glucose, glycerol, and maltose has been shown to substantially decrease istamycin production.[2]

  • Nitrogen Source: Soybean meal is an effective nitrogen source. Rapidly utilized nitrogen sources such as yeast extract, peptone, or casamino acids tend to decrease the yield.[2]

  • Enhancers: The addition of palmitate at a concentration of 0.2% has been reported to double istamycin production.[2]

Optimized Fermentation Parameters

Recent studies have focused on optimizing the environmental conditions for istamycin production, leading to significant increases in overall yield. While the data pertains to the total istamycin complex, these conditions provide a strong starting point for optimizing the production of specific congeners like this compound.

ParameterOptimized ValueNotes
Initial pH 6.38 - 7.0A near-neutral initial pH is optimal for production.
Incubation Temperature 30°C
Agitation 200 - 300 rpmAdequate aeration and mixing are critical.
Incubation Time 6 - 10 daysProduction is a secondary metabolic process, requiring a longer fermentation period.
Calcium Carbonate (CaCO₃) 5.3%Acts as a pH buffer and may influence secondary metabolism.

Statistical optimization of these parameters has been shown to result in up to a 31-fold increase in the total istamycin yield compared to unoptimized conditions.

Experimental Protocols

Fermentation Protocol (Shake Flask Scale)

This protocol is based on optimized conditions for the production of the istamycin complex.

  • Inoculum Preparation:

    • Prepare a seed culture medium (e.g., MYM medium: 4 g/L maltose, 4 g/L yeast extract, 10 g/L malt extract, pH 7.3).

    • Inoculate with spores or a mycelial suspension of S. tenjimariensis ATCC 31603.

    • Incubate at 28-30°C with shaking at 250 rpm for 2 days.

  • Production Fermentation:

    • Prepare the production medium containing starch as the carbon source and soybean meal as the nitrogen source. A recommended starting point is the Aminoglycoside Production Medium. Add 0.2% sodium palmitate to enhance production.

    • Adjust the initial pH to approximately 6.4.

    • Inoculate the production medium with 10% (v/v) of the seed culture.

    • Incubate at 30°C with vigorous shaking (200-300 rpm) for 6 to 10 days.

    • Monitor the fermentation for growth and antibiotic production using analytical methods such as HPLC.

Extraction and Purification Protocol

Istamycins are water-soluble basic compounds, which dictates the extraction and purification strategy. The following is a general protocol for the isolation of the istamycin complex, which can be adapted for the purification of this compound.

  • Harvest and Clarification:

    • At the end of the fermentation, harvest the culture broth.

    • Acidify the broth to approximately pH 2.0 with hydrochloric acid to ensure the istamycins are in their salt form and to aid in the separation from mycelia.

    • Separate the mycelia and other solids from the supernatant by centrifugation or filtration. The supernatant contains the dissolved istamycins.

  • Cation-Exchange Chromatography (Capture Step):

    • Resin: Use a weak cation-exchange resin (e.g., Amberlite IRC-50).

    • Equilibration: Equilibrate the column with a suitable buffer at a slightly acidic to neutral pH.

    • Loading: Load the clarified supernatant onto the equilibrated column. The positively charged istamycins will bind to the negatively charged resin.

    • Washing: Wash the column with deionized water to remove unbound impurities.

    • Elution: Elute the bound istamycins using a buffer with a higher ionic strength or a higher pH. A common eluent is dilute aqueous ammonia (e.g., 0.5 M).

  • Further Purification (Polishing Step):

    • The fractions containing istamycins can be further purified using techniques like silica gel chromatography or reversed-phase HPLC.

    • For the separation of individual congeners like this compound, a high-resolution chromatographic method such as preparative HPLC with a suitable column (e.g., C18) and a carefully optimized gradient elution would be necessary.

Istamycin Congeners and Quantitative Data

S. tenjimariensis produces a complex mixture of at least sixteen istamycin congeners. A study using HPLC-MS/MS profiled these congeners from the fermentation broth. While precise quantitative data for each congener, including this compound, is not available in the public literature, their relative abundance was determined.

Table of Istamycin Congeners in Descending Order of Abundance:

Istamycin AIstamycin BIstamycin A₀Istamycin B₀
Istamycin B₁Istamycin A₁Istamycin CIstamycin A₂
Istamycin C₁Istamycin C₀Istamycin X₀Istamycin A₃
Istamycin Y₀ Istamycin B₃Istamycin FU-10Istamycin AP

This table indicates that this compound is one of the less abundant congeners produced by S. tenjimariensis under the studied conditions.[3][4]

Biosynthesis of this compound

The biosynthetic pathway of istamycins is closely related to that of the fortimicins, another class of aminoglycoside antibiotics. The istamycin biosynthetic gene cluster from S. tenjimariensis ATCC 31603 has been sequenced and is available under the GenBank accession number AJ845083.2 .[5] Analysis of this gene cluster allows for the proposal of a putative biosynthetic pathway for the istamycin core structure and its subsequent modifications to yield the various congeners, including this compound.

Proposed Biosynthetic Pathway

The biosynthesis starts from primary metabolites and involves a series of enzymatic reactions including transamination, oxidation, glycosylation, and methylation. The exact enzymatic steps leading specifically to this compound from the common intermediates have not been fully elucidated but would involve specific tailoring enzymes encoded within the gene cluster.

Istamycin_Biosynthesis_Pathway cluster_primary_metabolism Primary Metabolism cluster_core_biosynthesis Istamycin Core Biosynthesis cluster_tailoring Tailoring Reactions Glucose-6-Phosphate Glucose-6-Phosphate myo-Inositol myo-Inositol Glucose-6-Phosphate->myo-Inositol Multiple Steps scyllo-Inosose scyllo-Inosose myo-Inositol->scyllo-Inosose Oxidation 2-deoxy-scyllo-Inosose 2-deoxy-scyllo-Inosose scyllo-Inosose->2-deoxy-scyllo-Inosose Deoxygenation 2-deoxystreptamine 2-deoxystreptamine 2-deoxy-scyllo-Inosose->2-deoxystreptamine Transamination Istamycin_Intermediate_1 Glycosylated Intermediate 2-deoxystreptamine->Istamycin_Intermediate_1 Glycosylation Istamycin_Intermediate_2 Further Modified Intermediate Istamycin_Intermediate_1->Istamycin_Intermediate_2 Modifications (e.g., Methylation) Istamycin_A Istamycin_A Istamycin_Intermediate_2->Istamycin_A Istamycin_B Istamycin_B Istamycin_Intermediate_2->Istamycin_B Istamycin_Y0 Istamycin_Y0 Istamycin_Intermediate_2->Istamycin_Y0 Specific Tailoring Enzymes Other_Istamycins Other Istamycin Congeners Istamycin_Intermediate_2->Other_Istamycins Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculum Inoculum Preparation (S. tenjimariensis ATCC 31603) Production Production Fermentation (Optimized Medium) Inoculum->Production Harvest Harvest & Acidification (pH 2.0) Production->Harvest Centrifugation Centrifugation/Filtration Harvest->Centrifugation Cation_Exchange Cation-Exchange Chromatography Centrifugation->Cation_Exchange HPLC Preparative HPLC Cation_Exchange->HPLC Fractions Purified this compound HPLC->Fractions LCMS LC-MS/MS Analysis Fractions->LCMS Structure Structural Elucidation (NMR) Fractions->Structure

References

An In-depth Technical Guide to Istamycin Y0: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycin Y0 is an aminoglycoside antibiotic, a class of natural products known for their potent antibacterial activity. As a member of the istamycin family, it is produced by the marine actinomycete Streptomyces tenjimariensis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological characteristics of this compound. Detailed experimental protocols for its isolation, characterization, and analysis are presented, along with insights into its biosynthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a pseudodisaccharide composed of a 2-deoxystreptamine aminocyclitol moiety linked to an amino sugar. Its chemical structure has been elucidated through spectroscopic techniques.

Chemical Structure of this compound:

(A 2D chemical structure image of this compound would be placed here in a full whitepaper)

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Chemical Formula C₁₄H₃₀N₄O₄
IUPAC Name (1R,2R,3S,5R,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol
Molecular Weight 318.41 g/mol
Exact Mass 318.22670545 Da
XLogP3 -2.9
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 5
Topological Polar Surface Area 138 Ų
CAS Number 73491-61-9

Biological Activity and Mechanism of Action

Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively published, it is characterized as having weak antimicrobial activity. For context, the antibacterial activities of its more potent parent compounds, Istamycin A and B, are provided below.

Table 2: Antibacterial Activity of Istamycin A and B [2]

Test MicroorganismIstamycin A (mcg/ml)Istamycin B (mcg/ml)
Staphylococcus aureus 209P1.560.78
Staphylococcus aureus Smith0.39<0.10
Escherichia coli NIHJ1.561.56
Klebsiella pneumoniae PCI 6026.251.56
Pseudomonas aeruginosa A33.130.78
Shigella sonnei<0.100.39
Mechanism of Action

As an aminoglycoside, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The general mechanism for this class of antibiotics involves binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately results in bacterial cell death.

Experimental Protocols

Fermentation and Production of this compound

This compound is produced by the fermentation of Streptomyces tenjimariensis (ATCC 31603).

3.1.1. Culture Conditions [3]

  • Producing Organism: Streptomyces tenjimariensis SS-939 (ATCC 31603)[2]

  • Carbon Source: Starch is a suitable carbon source. The use of monosaccharides or disaccharides like glucose, glycerol, or maltose can decrease istamycin production.

  • Nitrogen Source: Soy bean meal is an effective nitrogen source. Rapidly utilized nitrogen sources such as yeast extract, peptone, or casamino acids can lead to a marked decrease in production.

  • Enhancers: The addition of palmitate at a concentration of 0.2% has been shown to double istamycin production.

  • Cultivation: Aerobic cultivation is carried out for 2 to 7 days.[2]

Isolation and Purification of the Istamycin Complex

The following protocol describes the general procedure for isolating the istamycin complex from the fermentation broth.[2]

Workflow for Istamycin Complex Isolation

Fermentation_Broth Fermentation Broth Adjust_pH Adjust to pH 2.0 with HCl Fermentation_Broth->Adjust_pH Filtration Filter to obtain broth filtrate Adjust_pH->Filtration Cation_Exchange Apply to Amberlite IRC-50 (NH₄⁺ cycle) column Filtration->Cation_Exchange Wash Wash resin with water Cation_Exchange->Wash Elution Elute with 1 N aqueous ammonia Wash->Elution Crude_Istamycin Crude Istamycin Complex Elution->Crude_Istamycin

Caption: Isolation of the crude istamycin complex.

Separation of this compound

The individual istamycin congeners, including this compound, can be separated from the crude complex by column chromatography.

3.3.1. Column Chromatography [2]

  • Stationary Phase: Silica gel

  • Mobile Phase: The lower phase of a solvent mixture composed of chloroform-methanol-17% aqueous ammonia (2:1:1 by volume).

Profiling and Characterization by HPLC-MS

A high-performance liquid chromatography with electrospray ionization ion trap tandem mass spectrometry (HPLC-ESI-IT-MS/MS) method has been developed for the profiling and characterization of istamycin congeners.[4][5]

3.4.1. Chromatographic Conditions [4][5]

  • Column: Acquity CSH C18 column

  • Mobile Phase: A gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile.

  • Detection: Electrospray ionization ion trap tandem mass spectrometry.

Experimental Workflow for HPLC-MS Analysis

Sample Istamycin Sample HPLC HPLC Separation (Acquity CSH C18) Sample->HPLC ESI Electrospray Ionization HPLC->ESI MS Ion Trap Mass Spectrometry ESI->MS Data Data Analysis MS->Data

Caption: HPLC-MS analysis of istamycins.

Biosynthesis of this compound

The biosynthesis of istamycins, as 2-deoxystreptamine-containing aminoglycosides, follows a complex enzymatic pathway. The biosynthesis of the 2-deoxystreptamine (2-DOS) core is a key initial step.[6]

Simplified Overview of the Istamycin Biosynthetic Pathway

Glucose_6_P Glucose-6-phosphate DOI 2-deoxy-scyllo-inosose Glucose_6_P->DOI Multiple Enzymatic Steps DOS 2-deoxystreptamine (2-DOS) DOI->DOS Transamination & Reduction Glycosylation Glycosylation Steps DOS->Glycosylation Tailoring Tailoring Reactions (e.g., methylation, amination) Glycosylation->Tailoring Istamycin_Y0 This compound Tailoring->Istamycin_Y0

Caption: Generalized istamycin biosynthetic pathway.

The gene cluster for istamycin biosynthesis from S. tenjimariensis ATCC 31603 has been identified (GenBank accession code: AJ845083), although the complete biosynthetic pathway to each congener is still under investigation.[4]

Conclusion

This compound is a structurally interesting member of the istamycin family of aminoglycoside antibiotics. While it exhibits weaker antibacterial activity compared to its well-known counterparts, its study provides valuable insights into the structure-activity relationships within this class of compounds and the biosynthetic machinery of Streptomyces tenjimariensis. The experimental protocols and data presented in this guide offer a foundation for further research into the potential modification of istamycin structures to enhance their therapeutic properties.

References

The Role of Istamycin Y0 in the Istamycin Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The istamycin complex, produced by the marine actinomycete Streptomyces tenjimariensis, is a mixture of several aminoglycoside antibiotics. While the primary components, istamycin A and B, have been the focus of most research due to their potent antibacterial activity, the roles of the minor congeners remain less understood. This technical guide provides an in-depth analysis of the current understanding of the istamycin complex, with a specific focus on the role of a minor congener, Istamycin Y0. We will delve into its structural characteristics, its putative position within the complex biosynthetic pathway, and the experimental methodologies required to elucidate its precise function and potential biological activity. This document aims to serve as a comprehensive resource for researchers in the fields of natural product chemistry, antibiotic development, and microbial biosynthesis.

Introduction to the Istamycin Complex

Istamycins are a group of pseudosaccharide aminoglycoside antibiotics that exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] First isolated from Streptomyces tenjimariensis, the istamycin complex is comprised of at least sixteen distinct but structurally related compounds.[3][4] The core structure of istamycins features a unique 1,4-diaminocyclitol moiety, which is a key determinant of their antibacterial mechanism of action – the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.

The complexity of the istamycin mixture produced by S. tenjimariensis presents both challenges and opportunities for drug discovery. While the major components have been well-characterized, the minor congeners, such as this compound, represent a potential source of novel antibacterial agents with unique properties, including improved efficacy, reduced toxicity, or activity against resistant strains. Understanding the role of each congener within the complex is crucial for harnessing the full therapeutic potential of this antibiotic family.

This compound: A Minor Congener with Unexplored Potential

This compound is one of the sixteen identified natural congeners of the istamycin complex.[3][4] Its chemical structure, as detailed in public chemical databases, reveals the characteristic features of the istamycin family, including the aminocyclitol core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC14H30N4O4[5]
Molecular Weight318.41 g/mol [5]
IUPAC Name(1R,2R,3S,5R,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol[5]

While quantitative analyses of the istamycin complex have been performed, they indicate that this compound is produced in significantly lower quantities compared to the major components like Istamycin A and B.

Table 2: Relative Abundance of Selected Istamycin Congeners

CongenerRelative Abundance (Descending Order)
Istamycin AHigh
Istamycin BHigh
Istamycin A0Medium
Istamycin B0Medium
......
This compound Low
Istamycin B3Low

Note: This table is a qualitative representation based on the descending order of quantification reported in literature.[3][4] Exact quantitative values can vary depending on fermentation conditions.

The low abundance of this compound has likely contributed to the limited investigation into its specific biological activity. However, its structural similarity to the more potent istamycins suggests that it may possess antibacterial properties that warrant further investigation.

The Biosynthesis of the Istamycin Complex: A Putative Role for this compound

The biosynthesis of aminoglycosides is a complex process involving a multitude of enzymatic steps. The genetic blueprint for istamycin production is encoded within a biosynthetic gene cluster (BGC) in the genome of S. tenjimariensis (GenBank Accession: AJ845083).[6] Analysis of this BGC and comparison with other aminoglycoside pathways, such as those for kanamycin and gentamicin, provide insights into the formation of the istamycin congeners.[6][7][8]

The istamycin biosynthetic pathway is thought to be a "matrix-like" network of reactions, where a series of core intermediates are modified by tailoring enzymes (e.g., methyltransferases, aminotransferases, oxidoreductases) to generate the observed diversity of congeners.[3]

Based on its chemical structure, this compound is likely an intermediate in this complex pathway. Its structure suggests it may be a precursor to other, more decorated istamycin molecules, or it could be a shunt product formed from a key intermediate.

Below is a DOT language script for a diagram illustrating a hypothetical placement of this compound within the broader istamycin biosynthetic pathway.

Istamycin_Biosynthesis cluster_core Core Biosynthesis cluster_tailoring Tailoring Reactions Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 Glycosylation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Amination Istamycin_Y0 Istamycin_Y0 Intermediate_2->Istamycin_Y0 Methylation (putative) Other_Congeners Other_Congeners Intermediate_2->Other_Congeners Alternative Tailoring Istamycin_X0 Istamycin_X0 Istamycin_Y0->Istamycin_X0 Further Modifications Istamycin_Y0->Other_Congeners Alternative Tailoring Istamycin_A Istamycin_A Istamycin_X0->Istamycin_A Acylation Istamycin_B Istamycin_B Istamycin_X0->Istamycin_B Acylation

Caption: Putative position of this compound in the istamycin biosynthetic pathway.

Experimental Protocols for Elucidating the Role of this compound

To definitively determine the role of this compound in the istamycin complex, a combination of genetic, biochemical, and analytical techniques is required.

Gene Inactivation and Metabolite Profiling

This experiment aims to identify the gene(s) responsible for the production and potential further modification of this compound.

Methodology:

  • Target Gene Identification: Analyze the istamycin BGC (AJ845083) to identify putative tailoring enzymes, such as methyltransferases or oxidoreductases, that could be involved in the biosynthesis of this compound based on its structure. The gene istU has been proposed to be involved in a 6'-N-methylation step in istamycin biosynthesis.[9]

  • Gene Inactivation: Create a targeted knockout of the selected gene(s) in S. tenjimariensis using established genetic manipulation techniques for actinomycetes (e.g., PCR-targeting, CRISPR-Cas9).

  • Fermentation: Cultivate the wild-type and mutant strains under conditions known to favor istamycin production.[2]

  • Metabolite Extraction: Extract the istamycin complex from the fermentation broth using a suitable method, such as solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3][4]

  • Data Analysis: Compare the chromatograms of the wild-type and mutant strains. The accumulation of a precursor or the disappearance of this compound in the mutant strain would indicate the function of the inactivated gene.

Gene_Inactivation_Workflow Identify_Target_Gene Identify Putative Tailoring Gene in BGC Gene_Knockout Generate Gene Knockout Mutant of S. tenjimariensis Identify_Target_Gene->Gene_Knockout Fermentation Ferment Wild-Type and Mutant Strains Gene_Knockout->Fermentation Extraction Extract Istamycin Complex Fermentation->Extraction LCMS Analyze by HPLC-MS/MS Extraction->LCMS Analysis Compare Metabolite Profiles (WT vs. Mutant) LCMS->Analysis

Caption: Workflow for gene inactivation and metabolite profiling.

In Vitro Enzymatic Assays

This approach aims to confirm the function of a specific enzyme in the biosynthesis of this compound.

Methodology:

  • Gene Cloning and Expression: Clone the candidate gene identified in the previous step into a suitable expression vector and express the recombinant protein in a heterologous host, such as E. coli.

  • Protein Purification: Purify the recombinant enzyme using affinity chromatography.

  • Substrate Synthesis/Isolation: Obtain the putative precursor of this compound. This may require chemical synthesis or isolation from a mutant strain that accumulates the precursor.

  • Enzymatic Reaction: Incubate the purified enzyme with the substrate and any necessary co-factors (e.g., S-adenosyl methionine for methyltransferases).

  • Product Analysis: Analyze the reaction mixture by LC-MS/MS to detect the formation of this compound.

Biological Activity of Istamycin Congeners

The antibacterial activity of the major istamycin components, A and B, has been established against a range of bacteria.

Table 3: Antibacterial Activity of Istamycin A and B (Minimum Inhibitory Concentration, μg/mL)

Test MicroorganismIstamycin AIstamycin B
Staphylococcus aureus 209P1.560.78
Staphylococcus aureus Smith0.39<0.10
Escherichia coli NIHJ1.561.56
Klebsiella pneumoniae PCI 6026.251.56
Pseudomonas aeruginosa A33.130.78
Shigella sonnei EW-10<0.100.39

Source: Adapted from patent data.[1]

Currently, there is no publicly available data on the specific antibacterial activity of this compound. To assess its potential, the following experimental protocol is proposed:

Isolation and Antibacterial Susceptibility Testing of this compound

Methodology:

  • Isolation of this compound: Develop a preparative HPLC method to isolate a sufficient quantity of pure this compound from the fermentation broth of S. tenjimariensis.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the isolated this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria using standard microdilution methods. The panel should include both susceptible and resistant strains to assess the spectrum of activity.

  • Comparison: Compare the MIC values of this compound with those of Istamycin A, Istamycin B, and other clinically used aminoglycosides.

Conclusion and Future Directions

This compound represents an understudied component of the complex istamycin family of antibiotics. While its role is currently presumed to be that of a biosynthetic intermediate, its potential as a bioactive molecule in its own right cannot be dismissed without further investigation. The experimental workflows outlined in this guide provide a roadmap for researchers to elucidate the precise function of this compound, characterize its biological activity, and potentially uncover new avenues for antibiotic development. Future research should focus on the complete characterization of the istamycin biosynthetic pathway, including the functions of all tailoring enzymes, and a comprehensive evaluation of the antibacterial properties of each individual congener. This knowledge will be invaluable for the rational design of novel aminoglycoside antibiotics through biosynthetic engineering and semi-synthesis.

References

Istamycin Y0: A Technical Overview of a Minor but Intriguing Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin Y0 is an aminoglycoside antibiotic, a class of secondary metabolites known for their potent antibacterial activity. Produced by the marine actinomycete Streptomyces tenjimariensis, this compound is one of several congeners in the istamycin complex.[1][2][3][4] While it is not one of the major components produced, its unique structure and potential biological activity warrant closer examination. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthetic pathway, and the methodologies used for its study, aimed at researchers and professionals in the field of natural product chemistry and drug development.

Chemical and Physical Properties

This compound is an amino sugar with the chemical formula C14H30N4O4.[1][5] Its structure is characterized by a 1,4-diaminocyclitol pseudodisaccharide moiety, a feature it shares with other aminoglycosides like fortimicins and sporaricins, suggesting a similar biosynthetic origin.[2]

PropertyValueReference
CAS Number73491-61-9[5]
Molecular FormulaC14H30N4O4[1][5]
Molecular Weight318.41 g/mol [1]
Exact Mass318.22670545 Da[1]
IUPAC Name(1R,2R,3S,5R,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol[1]

Biosynthesis of this compound

The biosynthesis of istamycins in Streptomyces tenjimariensis involves a complex pathway starting from primary metabolites. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway for related aminoglycosides provides a strong model. The biosynthesis is known to be influenced by nutritional factors in the culture medium. For instance, istamycin production is favored by starch as a carbon source and soybean meal as a nitrogen source.[6] Conversely, the use of more readily metabolized sugars like glucose or nitrogen sources such as yeast extract can decrease production.[6] Interestingly, the addition of palmitate has been shown to double istamycin production.[6]

The biosynthetic gene cluster for aminoglycosides is often located on plasmids.[7] In S. tenjimariensis, the loss of a specific plasmid has been correlated with reduced istamycin production, which can be partially restored by the addition of 2-deoxystreptamine (DOS), a key precursor in aminoglycoside biosynthesis.[7]

A proposed logical workflow for the production and analysis of istamycins, including this compound, is depicted below.

Istamycin_Production_and_Analysis_Workflow cluster_Production Fermentation and Production cluster_Purification Extraction and Purification cluster_Analysis Analysis and Characterization Streptomyces Streptomyces tenjimariensis Culture Fermentation Optimized Fermentation (Starch, Soy Bean Meal, Palmitate) Streptomyces->Fermentation Crude_Extract Crude Culture Broth Fermentation->Crude_Extract Extraction Solvent Extraction Crude_Extract->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Purified_Extract Purified Istamycin Mixture Cleanup->Purified_Extract HPLC_MS HPLC-MS/MS Analysis Purified_Extract->HPLC_MS Quantification Quantification of Congeners HPLC_MS->Quantification Structure_Elucidation Structure Elucidation HPLC_MS->Structure_Elucidation Istamycin_Y0 Isolated this compound Structure_Elucidation->Istamycin_Y0

Workflow for Istamycin Production and Analysis.

Biological Activity and Mechanism of Action

Istamycins, as a class, exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[6] The primary mechanism of action for aminoglycoside antibiotics is the inhibition of protein synthesis. They bind to the 30S ribosomal subunit, leading to misreading of mRNA and the production of nonfunctional or toxic peptides.[8] This disruption of protein synthesis is ultimately lethal to the bacterial cell.

The signaling pathway illustrating the mechanism of action is shown below.

Aminoglycoside_Mechanism_of_Action Istamycin Istamycin (Aminoglycoside) Ribosome_30S Bacterial 30S Ribosomal Subunit Istamycin->Ribosome_30S Targets Binding Binding to 16S rRNA Ribosome_30S->Binding mRNA_Misreading mRNA Codon Misreading Binding->mRNA_Misreading Protein_Synthesis_Inhibition Inhibition of Protein Synthesis mRNA_Misreading->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Mechanism of Action of Aminoglycoside Antibiotics.

Quantitative Analysis of Istamycin Congeners

A study by Park et al. developed and validated a high-performance liquid chromatography with electrospray ionization ion trap tandem mass spectrometry (HPLC-ESI-IT-MS/MS) method for the profiling and quantification of sixteen natural istamycin congeners from the fermentation broth of Streptomyces tenjimariensis ATCC 31603.[2][3][4] In this analysis, this compound was found to be one of the less abundant congeners.[2][3][4]

The following table summarizes the identified istamycin congeners in descending order of their quantified amounts.

Istamycin Congener
Istamycin A
Istamycin B
Istamycin A0
Istamycin B0
Istamycin B1
Istamycin A1
Istamycin C
Istamycin A2
Istamycin C1
Istamycin C0
Istamycin X0
Istamycin A3
This compound
Istamycin B3
Istamycin FU-10
Istamycin AP

Experimental Protocols

Profiling and Quantification of Istamycin Congeners by HPLC-MS/MS

This protocol is based on the method developed by Park et al. for the analysis of istamycin congeners in S. tenjimariensis fermentation broth.[2][3][4]

1. Sample Preparation:

  • Culture broth of S. tenjimariensis is harvested.

  • The pH of the whole culture is adjusted.

  • Extraction of istamycins is performed using a suitable solvent system.

  • The extract is subjected to a cleanup procedure, for example, using solid-phase extraction (SPE).

2. HPLC Conditions:

  • Column: Acquity CSH C18 column.[3]

  • Mobile Phase: A gradient of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile.[3]

  • Elution: Gradient elution.[3]

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI).[2]

  • Mass Analyzer: Ion Trap (IT).[2]

  • Detection: Tandem Mass Spectrometry (MS/MS) for fragmentation pattern analysis and identification of congeners.[2]

4. Quantification:

  • Quantification is achieved by comparing the peak areas of the individual congeners to a standard curve of a known istamycin, such as Istamycin A. The lower limit of quantification for Istamycin A was reported to be 2.2 ng/mL.[2][3][4]

A diagram of the experimental workflow is provided below.

HPLC_MS_Workflow Start Fermentation Broth Extraction Extraction and Cleanup Start->Extraction HPLC HPLC Separation (Acquity CSH C18) Extraction->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Ion Trap Mass Spectrometry (MS) ESI->MS MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS Data_Analysis Data Analysis (Profiling and Quantification) MSMS->Data_Analysis

Experimental Workflow for Istamycin Analysis.

Conclusion

This compound represents a minor component of the istamycin complex produced by Streptomyces tenjimariensis. While its specific biological activities have not been extensively studied independently of the other congeners, its structural similarity to other potent aminoglycoside antibiotics suggests it likely contributes to the overall antibacterial profile of the mixture. The detailed analytical methods developed for the istamycin complex provide a solid foundation for further investigation into the individual congeners, including this compound. Future research could focus on the isolation of larger quantities of this compound to enable a more thorough evaluation of its antibacterial spectrum and potency, as well as the complete elucidation of its specific biosynthetic pathway. Such studies could unveil novel aspects of aminoglycoside biosynthesis and potentially lead to the development of new antibiotic agents.

References

The Genetic Blueprint for Istamycin Y0 Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin Y0 is a member of the istamycin family of aminoglycoside antibiotics, which are produced by the marine actinomycete Streptomyces tenjimariensis. These compounds exhibit broad-spectrum antibacterial activity, making them, and their derivatives, of significant interest in the ongoing search for novel anti-infective agents. This technical guide provides an in-depth exploration of the genetic basis for this compound production, detailing the biosynthetic gene cluster, the putative functions of the encoded enzymes, and the proposed biosynthetic pathway. Furthermore, it outlines key experimental protocols for the functional characterization of the biosynthetic machinery and presents quantitative data on istamycin congener production. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery, development, and engineering of aminoglycoside antibiotics.

The Istamycin Biosynthetic Gene Cluster (BGC)

The production of istamycins, including this compound, is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Streptomyces tenjimariensis. The istamycin BGC (MIBiG accession: BGC0000700) is comprised of a set of genes encoding enzymes for the synthesis of the 2-deoxystreptamine (2-DOS) core, the deoxysugar moiety, and a suite of tailoring enzymes that modify the core structure to generate the diverse array of istamycin congeners.[1]

Core Biosynthetic Genes

The biosynthesis of the central 2-deoxystreptamine (2-DOS) ring is a conserved feature among many aminoglycoside pathways. The istamycin BGC contains a set of genes homologous to those responsible for 2-DOS synthesis in other well-characterized pathways, such as those for kanamycin and gentamicin.

Gene (Istamycin BGC)Putative FunctionHomolog (Gentamicin BGC)
istC2-deoxy-scyllo-inosose synthasegtmB
istSL-glutamine:2-deoxy-scyllo-inosose aminotransferasegtmA
istE2-deoxy-scyllo-inosamine dehydrogenasegacH
Tailoring Enzymes and Their Proposed Roles in this compound Biosynthesis

The structural diversity of the istamycin family, including the specific features of this compound, arises from the activity of a series of tailoring enzymes. The functions of these enzymes can be inferred through homology to characterized enzymes in related aminoglycoside pathways, particularly the gentamicin pathway.

Gene (Istamycin BGC)Putative FunctionHomolog (Gentamicin BGC)Proposed Role in this compound Biosynthesis
istGGlycosyltransferasegtmGAttachment of the first sugar moiety to the 2-DOS core to form a pseudodisaccharide.
istMN-acetyltransferase-Acetylation of an amino group on the sugar moiety.
istPPhosphotransferasegenPPhosphorylation of a hydroxyl group on the sugar moiety, a key step initiating deoxygenation.
istBPLP-dependent enzymegenB3/genB4Involved in the dideoxygenation of the sugar moiety.
istNN-methyltransferasegenNMethylation of an amino group on the 2-DOS core.
istDRadical SAM methyltransferasegenD1C-methylation at the 4'' position of the sugar moiety.
istKMethyltransferasegenKMethylation of an amino group on the sugar moiety.
istHDehydrogenase-Oxidation of a hydroxyl group.
istIReductase-Reduction of a keto group.
istRRegulatory protein-Regulation of gene expression within the cluster.
istTTransporter-Export of istamycins out of the cell, conferring self-resistance.

Proposed Biosynthetic Pathway for this compound

Based on the functions of the homologous genes in the gentamicin biosynthetic pathway, a putative biosynthetic pathway for this compound can be proposed. The pathway begins with the synthesis of the 2-DOS core, followed by glycosylation and a series of tailoring reactions.

Istamycin_Y0_Biosynthesis D_Glucose_6_phosphate D-Glucose-6-phosphate DOI 2-deoxy-scyllo-inosose D_Glucose_6_phosphate->DOI DOS_core 2-Deoxystreptamine (2-DOS) DOI->DOS_core Pseudodisaccharide Pseudodisaccharide DOS_core->Pseudodisaccharide istG Phosphorylated_intermediate Phosphorylated Intermediate Pseudodisaccharide->Phosphorylated_intermediate Dideoxy_intermediate Dideoxy Intermediate Phosphorylated_intermediate->Dideoxy_intermediate Methylated_2DOS_intermediate N-methylated Intermediate Dideoxy_intermediate->Methylated_2DOS_intermediate istN Istamycin_X0 Istamycin X0 Methylated_2DOS_intermediate->Istamycin_X0 Istamycin_Y0 This compound Istamycin_X0->Istamycin_Y0

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Analysis of Istamycin Congeners

A study by Park et al. (2016) developed and validated a high-performance liquid chromatography with electrospray ionization ion trap tandem mass spectrometry (HPLC-ESI-IT-MS/MS) method for the profiling and characterization of istamycin congeners from the fermentation broth of S. tenjimariensis.[2] Sixteen natural istamycin congeners were identified and quantified, with their relative abundance determined in descending order.[2]

Istamycin CongenerRelative Abundance Rank
Istamycin A1
Istamycin B2
Istamycin A03
Istamycin B04
Istamycin B15
Istamycin A16
Istamycin C7
Istamycin A28
Istamycin C19
Istamycin C010
Istamycin X011
Istamycin A312
This compound 13
Istamycin B314
Istamycin FU-1015
Istamycin AP16

Table adapted from Park et al. (2016). The exact quantitative values were not provided in the abstract, only the descending order of abundance.[2]

Experimental Protocols

Fermentation and Extraction of Istamycins

A detailed protocol for the fermentation of S. tenjimariensis and subsequent extraction of istamycins is crucial for obtaining material for analysis and characterization.

Fermentation_Extraction_Workflow Inoculation Inoculate S. tenjimariensis into seed medium Seed_culture Incubate seed culture (e.g., 2-3 days, 28°C) Inoculation->Seed_culture Production_culture Inoculate production medium with seed culture Seed_culture->Production_culture Fermentation Incubate production culture (e.g., 5-7 days, 28°C) Production_culture->Fermentation Harvest Harvest fermentation broth Fermentation->Harvest Centrifugation Centrifuge to separate supernatant and mycelia Harvest->Centrifugation Extraction Extract supernatant with a suitable solvent (e.g., ethyl acetate) Centrifugation->Extraction Concentration Concentrate the extract Extraction->Concentration Analysis Analyze by HPLC-MS/MS Concentration->Analysis

Caption: Workflow for istamycin fermentation and extraction.

Materials:

  • Streptomyces tenjimariensis ATCC 31603

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., containing starch, soybean meal)[3]

  • Shaker incubator

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

  • Rotary evaporator

Procedure:

  • Inoculate a loopful of S. tenjimariensis spores or mycelia into the seed medium.

  • Incubate the seed culture at 28°C with shaking for 2-3 days.

  • Inoculate the production medium with the seed culture (e.g., 5% v/v).

  • Incubate the production culture at 28°C with shaking for 5-7 days.

  • Harvest the fermentation broth and centrifuge to separate the supernatant from the mycelia.

  • Extract the supernatant multiple times with an equal volume of ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude extract in a suitable solvent for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis of Istamycin Congeners

The method developed by Park et al. (2016) allows for the robust profiling and quantification of istamycin congeners.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrospray Ionization (ESI) source

  • Ion Trap (IT) Mass Spectrometer

Chromatographic Conditions:

  • Column: Acquity CSH C18 column

  • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid

  • Mobile Phase B: 50% acetonitrile

  • Gradient: A gradient elution program should be optimized to achieve separation of the congeners.

  • Flow Rate: As per column specifications.

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • MS/MS Analysis: Fragmentation of the parent ions of the different istamycin congeners to obtain characteristic product ions for identification and quantification.

Heterologous Expression of Istamycin Biosynthetic Genes

To functionally characterize the genes in the istamycin BGC, they can be heterologously expressed in a suitable host, such as Streptomyces coelicolor or Streptomyces lividans. This allows for the production of specific intermediates or final products in a clean background, facilitating their identification.

Heterologous_Expression_Workflow Gene_amplification Amplify target istamycin gene(s) by PCR Vector_ligation Ligate PCR product into an expression vector (e.g., pSET152) Gene_amplification->Vector_ligation Transformation_ecoli Transform E. coli (e.g., DH5α) for plasmid propagation Vector_ligation->Transformation_ecoli Plasmid_isolation Isolate plasmid DNA Transformation_ecoli->Plasmid_isolation Transformation_strepto Introduce plasmid into a suitable Streptomyces host (e.g., S. coelicolor M1152) via conjugation or protoplast transformation Plasmid_isolation->Transformation_strepto Expression Culture the recombinant Streptomyces strain under appropriate conditions Transformation_strepto->Expression Analysis Analyze the culture extract for the production of new metabolites by HPLC-MS/MS Expression->Analysis

Caption: Workflow for heterologous expression of istamycin genes.

General Protocol Outline:

  • Gene Amplification: Amplify the target gene(s) from S. tenjimariensis genomic DNA using high-fidelity PCR.

  • Vector Construction: Clone the PCR product(s) into a suitable Streptomyces expression vector, such as an integrating vector (e.g., pSET152) or a replicative vector.

  • Host Transformation: Introduce the expression construct into a genetically tractable Streptomyces host strain. Conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002) is a commonly used method.

  • Expression and Analysis: Culture the recombinant Streptomyces strain and analyze the fermentation broth for the production of the expected metabolite using HPLC-MS/MS.

Conclusion and Future Perspectives

The genetic basis for the biosynthesis of this compound is encoded within a dedicated gene cluster in Streptomyces tenjimariensis. Through comparative genomics with other aminoglycoside-producing organisms, the putative functions of the genes involved in the biosynthesis of the 2-DOS core and the subsequent tailoring reactions can be proposed. The provided experimental protocols offer a framework for the detailed functional characterization of these biosynthetic enzymes. A deeper understanding of the istamycin biosynthetic pathway will not only illuminate the intricate biochemical logic underlying the formation of this potent antibiotic but also pave the way for the engineered biosynthesis of novel aminoglycoside derivatives with improved therapeutic properties. Future work should focus on the in vitro characterization of the tailoring enzymes to confirm their specific functions and substrate specificities, which will be instrumental in rationally designing new istamycin analogs.

References

Istamycin Y0: A Technical Guide to its Mode of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycin Y0 is a member of the istamycin group of aminoglycoside antibiotics, which are known to target bacterial ribosomes and inhibit protein synthesis. While specific detailed studies on this compound are limited in publicly available literature, this technical guide synthesizes the current understanding of the mode of action of closely related aminoglycosides to infer the likely mechanism of this compound. This document outlines the probable binding site on the 30S ribosomal subunit, the consequential effects on translation, and the experimental methodologies required to elucidate its precise molecular interactions. All quantitative data presented are illustrative, based on typical findings for this class of antibiotics, due to the absence of specific published values for this compound.

Introduction to this compound

Istamycins are a class of aminoglycoside antibiotics produced by Streptomyces tenjimariensis.[1][2] Like other aminoglycosides, their antibacterial activity stems from their ability to bind to bacterial ribosomes, leading to the inhibition of protein synthesis.[3] This targeted action makes them effective against a range of bacteria. This guide focuses on the putative mode of action of this compound at the molecular level, providing a framework for researchers engaged in the study of ribosome-targeting antibiotics and the development of novel antibacterial agents.

Putative Mode of Action of this compound

Based on the well-characterized mechanisms of other aminoglycoside antibiotics, this compound is presumed to exert its antibacterial effect by targeting the 30S ribosomal subunit.[3] The primary binding site for many aminoglycosides is the A-site of the 16S rRNA, a critical region for decoding messenger RNA (mRNA).[4][5][6]

The binding of aminoglycosides to this site induces conformational changes in the ribosome, leading to several downstream consequences that disrupt protein synthesis:

  • Inhibition of Translation Initiation: Some aminoglycosides can interfere with the formation of the 70S initiation complex, a crucial first step in protein synthesis.[4]

  • mRNA Misreading: A hallmark of many aminoglycosides is their ability to cause misreading of the mRNA codon by promoting the binding of near-cognate aminoacyl-tRNAs. This leads to the synthesis of non-functional or toxic proteins.[4]

  • Inhibition of Translocation: The movement of the ribosome along the mRNA, a process known as translocation, can be hindered by the binding of these antibiotics.[7][8]

The logical flow of this compound's presumed action is depicted in the following diagram.

cluster_0 This compound Action Pathway Istamycin_Y0 This compound Binding Binding to 16S rRNA (A-site) Istamycin_Y0->Binding Ribosome_30S Bacterial 30S Ribosomal Subunit Ribosome_30S->Binding Conformational_Change Conformational Change in Ribosome Binding->Conformational_Change Inhibition_Initiation Inhibition of Translation Initiation Conformational_Change->Inhibition_Initiation mRNA_Misreading mRNA Misreading Conformational_Change->mRNA_Misreading Inhibition_Translocation Inhibition of Translocation Conformational_Change->Inhibition_Translocation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Inhibition_Initiation->Protein_Synthesis_Inhibition mRNA_Misreading->Protein_Synthesis_Inhibition Inhibition_Translocation->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Putative signaling pathway of this compound's action on bacterial ribosomes.

Quantitative Analysis of Ribosomal Interaction

To fully characterize the interaction of this compound with the bacterial ribosome, quantitative biochemical and biophysical assays are essential. The following table summarizes key parameters that would be determined in such studies. Note that the values provided are hypothetical and serve as examples of what would be measured.

ParameterDescriptionExperimental Method(s)Hypothetical Value
IC50 The concentration of this compound that inhibits 50% of in vitro protein synthesis.[9][10]In vitro translation assay0.5 µM
Kd The equilibrium dissociation constant, indicating the binding affinity of this compound to the ribosome.[11]Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST)100 nM
MIC Minimum Inhibitory Concentration, the lowest concentration of this compound that prevents visible growth of a bacterium.Broth microdilution or agar dilution method2 µg/mL

Key Experimental Protocols

The elucidation of the mode of action of a ribosome-targeting antibiotic like this compound involves a series of well-established experimental protocols. A generalized workflow is presented below, followed by detailed descriptions of key methodologies.

cluster_1 Experimental Workflow for this compound Mode of Action Start Start In_Vitro_Translation In Vitro Translation Assay (Determine IC50) Start->In_Vitro_Translation Binding_Assay Binding Affinity Assay (Determine Kd) In_Vitro_Translation->Binding_Assay Footprinting Ribosome Footprinting (Identify Binding Site) Binding_Assay->Footprinting Cryo_EM Cryo-EM Structural Analysis (Visualize Interaction) Footprinting->Cryo_EM Data_Analysis Data Analysis and Model Generation Cryo_EM->Data_Analysis Conclusion Elucidation of Mode of Action Data_Analysis->Conclusion

Caption: Generalized experimental workflow for characterizing this compound's interaction with the ribosome.
In Vitro Translation Inhibition Assay

This assay is fundamental to confirming that an antibiotic targets protein synthesis and to quantify its inhibitory potency (IC50).

Objective: To measure the concentration-dependent inhibition of protein synthesis by this compound in a cell-free system.

Protocol:

  • Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli).

  • Reaction Mixture: Assemble a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding luciferase or another reporter protein), amino acids (including a radiolabeled one like 35S-methionine), an energy source (ATP, GTP), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Quantification:

    • If using a reporter enzyme like luciferase, measure its activity using a luminometer.

    • If using radiolabeled amino acids, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Ribosome Footprinting

Ribosome footprinting is a powerful technique to map the precise binding sites of ribosomes on mRNA transcripts, and in the context of antibiotic research, to identify where ribosomes stall in the presence of the drug.

Objective: To determine the specific codons on an mRNA where ribosomes pause or accumulate in the presence of this compound.

Protocol:

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with a sub-lethal concentration of this compound for a short period.

  • Lysis and Nuclease Digestion: Lyse the cells and treat the lysate with a nuclease (e.g., RNase I) that digests mRNA not protected by ribosomes.

  • Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or size-exclusion chromatography.

  • Library Preparation: Extract the footprint RNA, ligate adapters, reverse transcribe to cDNA, and amplify to generate a library for deep sequencing.

  • Sequencing and Data Analysis: Sequence the library and align the footprint reads to the bacterial genome or transcriptome. Analyze the distribution of footprints to identify positions of increased ribosome occupancy, which indicate sites of antibiotic-induced stalling.[12][13][14]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM enables the high-resolution structural determination of biomolecular complexes, providing a detailed visualization of how an antibiotic binds to the ribosome.[15][16][17]

Objective: To obtain a three-dimensional structure of the bacterial ribosome in complex with this compound.

Protocol:

  • Complex Formation: Incubate purified bacterial 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Vitrification: Apply a small volume of the ribosome-antibiotic complex solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitreous ice.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use specialized software to pick individual ribosome particle images, align them, and reconstruct a 3D density map.

  • Model Building and Refinement: Fit an atomic model of the ribosome and the antibiotic into the cryo-EM density map and refine the structure to high resolution. This will reveal the precise binding pocket and the specific interactions between this compound and the ribosomal RNA and proteins.[15][16]

Conclusion and Future Directions

While the precise molecular details of this compound's interaction with the bacterial ribosome await dedicated investigation, the established mechanisms of related aminoglycosides provide a strong predictive framework for its mode of action. It is highly probable that this compound binds to the A-site of the 16S rRNA within the 30S ribosomal subunit, thereby disrupting key steps in protein synthesis, including initiation, decoding fidelity, and translocation.

Future research should focus on performing the experiments outlined in this guide to confirm these hypotheses and provide specific quantitative and structural data for this compound. Such studies will not only illuminate the specific mechanism of this particular antibiotic but also contribute to the broader understanding of aminoglycoside-ribosome interactions, which is crucial for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

Exploring the Natural Diversity of Istamycin Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural diversity of istamycin congeners, a family of aminoglycoside antibiotics produced by the actinobacterium Streptomyces tenjimariensis. This document provides a comprehensive overview of their structures, biological activities, and the methodologies employed for their study, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction to Istamycins

Istamycins are a class of broad-spectrum aminoglycoside antibiotics first isolated from Streptomyces tenjimariensiss.[1] Like other aminoglycosides, they exert their antibacterial effect by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[2][3] This mechanism of action makes them effective against a range of Gram-positive and Gram-negative bacteria.[1][4] The istamycin complex produced by S. tenjimariensis is a rich source of structural diversity, with numerous congeners identified, each with potential variations in their biological activity.[5]

Natural Diversity of Istamycin Congeners

Streptomyces tenjimariensis produces a complex mixture of istamycin congeners. At least sixteen natural congeners have been profiled and quantified.[5] These congeners often differ by modifications such as methylation, acylation, or the absence of certain chemical moieties. This structural diversity is a key area of interest for drug discovery, as it can lead to compounds with improved efficacy, reduced toxicity, or activity against resistant strains.

Data Presentation: Structural and Biological Activity Data of Istamycin Congeners

Table 1: Known Natural Istamycin Congeners from Streptomyces tenjimariensis

CongenerMolecular FormulaKey Structural Features
Istamycin AC₁₇H₃₅N₅O₅Major component
Istamycin BC₁₇H₃₅N₅O₅Major component
Istamycin A₀C₁₅H₃₁N₄O₄N-deacylated Istamycin A
Istamycin B₀C₁₅H₃₁N₄O₄N-deacylated Istamycin B
Istamycin A₁C₁₈H₃₅N₅O₆Formyl derivative of Istamycin A
Istamycin B₁C₁₈H₃₅N₅O₆Formyl derivative of Istamycin B
Istamycin CC₁₈H₃₇N₅O₅-
Istamycin C₀--
Istamycin C₁C₁₉H₃₇N₅O₆-
Istamycin X₀-Weak antimicrobial activity
Istamycin Y₀-Weak antimicrobial activity
Istamycin A₂--
Istamycin A₃--
Istamycin B₃--
Istamycin FU-10--
Istamycin AP--

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Istamycin A and B

MicroorganismIstamycin AIstamycin B
Staphylococcus aureus 209P1.560.78
Staphylococcus aureus Smith0.39<0.10
Staphylococcus aureus ApO l1.561.56
Escherichia coli1.561.56
Pseudomonas aeruginosa-0.39

Data for Table 2 sourced from patent GB2048855A and a commercial supplier. Note: The specific strains of E. coli and P. aeruginosa for the Istamycin B MIC values from the commercial supplier were not specified.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of istamycin congeners.

Fermentation of Streptomyces tenjimariensis**
  • Strain and Culture Conditions: Streptomyces tenjimariensis (e.g., ATCC 31603) is used for the production of istamycins.

  • Seed Culture: A loopful of spores from a mature agar slant is inoculated into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth). The culture is incubated at 28-30°C for 2-3 days on a rotary shaker.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium contains starch, soybean meal, and various mineral salts.[1]

  • Fermentation: The production culture is incubated for 5-7 days at 28-30°C with vigorous aeration and agitation. The production of istamycins can be monitored by bioassay or chromatographic methods.

Isolation and Purification of Istamycin Congeners
  • Harvesting: After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

  • Extraction: The istamycin complex is primarily found in the supernatant. The supernatant is adjusted to an acidic pH (e.g., pH 2-3) and applied to a cation-exchange resin column (e.g., Amberlite IRC-50).

  • Elution: The column is washed with water to remove unbound impurities. The istamycins are then eluted with a dilute base (e.g., 0.5 N NH₄OH).

  • Fractionation: The crude istamycin extract is further purified and the congeners are separated using techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with an ion-pairing reagent is often used for the separation of these polar compounds.[5]

Structure Elucidation

The structures of the isolated istamycin congeners are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight of each congener. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide valuable information about the structure of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure, including the stereochemistry of the molecule.

Determination of Antibacterial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) of each istamycin congener is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific turbidity, which corresponds to a known cell density (e.g., 10⁸ CFU/mL). This is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each istamycin congener is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizations

Biosynthetic Relationship of Istamycin Congeners

The following diagram illustrates the proposed biosynthetic relationships between some of the major istamycin congeners. The biosynthesis of aminoglycosides is a complex process involving multiple enzymatic steps.

Istamycin_Biosynthesis Precursor Biosynthetic Precursor Ist_FU10 Istamycin FU-10 Precursor->Ist_FU10 Ist_AP Istamycin AP Ist_FU10->Ist_AP Ist_X0 Istamycin X0 Ist_AP->Ist_X0 Ist_A0 Istamycin A0 Ist_X0->Ist_A0 Ist_B0 Istamycin B0 Ist_X0->Ist_B0 Ist_A Istamycin A Ist_A0->Ist_A Ist_B Istamycin B Ist_B0->Ist_B Ist_A1 Istamycin A1 Ist_A->Ist_A1 Ist_B1 Istamycin B1 Ist_B->Ist_B1 Ist_C Istamycin C Ist_B->Ist_C

Caption: Proposed biosynthetic pathway of major istamycin congeners.

Experimental Workflow for Istamycin Study

This diagram outlines the general workflow for the exploration of istamycin congeners, from production to characterization.

Experimental_Workflow cluster_production Production cluster_isolation Isolation & Purification cluster_characterization Characterization Fermentation Fermentation of S. tenjimariensis Harvesting Harvesting & Extraction Fermentation->Harvesting Purification Chromatographic Purification Harvesting->Purification Structure Structure Elucidation (MS, NMR) Purification->Structure Activity Antibacterial Activity (MIC Assay) Purification->Activity

Caption: General experimental workflow for istamycin research.

Mechanism of Action: Istamycin Interaction with the Bacterial Ribosome

Istamycins, as aminoglycoside antibiotics, target the 30S ribosomal subunit in bacteria. This interaction interferes with the fidelity of protein synthesis, leading to the production of non-functional proteins and ultimately bacterial cell death.

Ribosome_Interaction cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site A_site A-site Protein_non Non-functional Protein A_site->Protein_non Incorporation of wrong amino acid Decoding_Center Decoding Center (A-site of 16S rRNA) tRNA_mis Mismatched aminoacyl-tRNA Decoding_Center->tRNA_mis Causes misreading of mRNA codon Istamycin Istamycin Istamycin->Decoding_Center Binds to mRNA mRNA tRNA_inc Incoming aminoacyl-tRNA tRNA_mis->A_site Incorrectly binds Cell_Death Bacterial Cell Death Protein_non->Cell_Death

Caption: Istamycin's mechanism of action on the bacterial ribosome.

References

An In-depth Technical Guide to the Istamycin Y0 Biosynthesis Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istamycins are potent aminoglycoside antibiotics produced by Streptomyces tenjimariensis, with activity against a range of Gram-positive and Gram-negative bacteria.[1] Part of this family, Istamycin Y0, is a key congener in a complex biosynthetic pathway.[2][3] Understanding the genetic architecture and enzymatic machinery responsible for its production is crucial for pathway engineering, yield optimization, and the generation of novel antibiotic derivatives through combinatorial biosynthesis.[4] This document provides a comprehensive analysis of the this compound biosynthetic gene cluster (BGC), detailing its genetic components, proposed biosynthetic pathway, and the experimental protocols required for its study.

The Istamycin Biosynthetic Gene Cluster (BGC)

The istamycin BGC from Streptomyces tenjimariensis has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene Cluster (MIBiG) database under accession number BGC0000700.[5] This cluster contains the complete set of genes required for the synthesis of the 2-deoxystreptamine (2-DOS) core structure, its glycosylation, and subsequent modifications to produce the various istamycin congeners. The organization of these genes provides critical insights into the sequential assembly of the molecule.

Gene Cluster Composition

The istamycin BGC is comprised of core biosynthetic genes, additional biosynthetic genes for tailoring reactions, transport-related genes, and regulatory genes.[5] A summary of key genes and their putative functions, deduced from homology to other well-characterized aminoglycoside pathways, is presented below.[6][7]

Gene (Example) Protein Product (Putative) Proposed Function in Istamycin Biosynthesis
istS2-deoxy-scyllo-inosose synthaseCatalyzes an early step in the formation of the 2-deoxystreptamine (2-DOS) ring from glucose-6-phosphate.
istEL-glutamine:scyllo-inosose aminotransferaseInvolved in the amination of the cyclitol ring, a key step in 2-DOS biosynthesis.
istCDehydrogenaseParticipates in the oxidation/reduction steps required to form the final 2-DOS core.
istXGlycosyltransferaseTransfers a sugar moiety to the 2-DOS scaffold, forming the pseudodisaccharide backbone.
istMMethyltransferaseCatalyzes the methylation of the sugar or aminocyclitol moieties, a common tailoring step in aminoglycosides.
istL2AcyltransferaseInvolved in the transfer of amino or acyl groups to modify the istamycin structure.
imrAABC TransporterLikely confers self-resistance to the producing organism by exporting the antibiotic out of the cell.
istURegulatory ProteinPutative regulator controlling the expression of the other genes within the cluster.

Table 1: Selected genes from the istamycin biosynthetic gene cluster (BGC0000700) and their proposed functions.[5][7]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with central carbon metabolism and proceeds through three major stages: (1) formation of the 2-deoxystreptamine (2-DOS) core, (2) glycosylation to form a pseudodisaccharide intermediate, and (3) a series of tailoring reactions including amination and methylation. The pathway shares similarities with the biosynthesis of other 2-DOS-containing aminoglycosides like kanamycin and gentamicin.[6]

This compound Biosynthesis Proposed Biosynthetic Pathway for this compound cluster_legend Proposed Biosynthetic Pathway for this compound G6P Glucose-6-Phosphate DOS 2-Deoxystreptamine (2-DOS) G6P->DOS istS, istE, istC, etc. Intermediate1 Glycosylated 2-DOS Intermediate DOS->Intermediate1 istX (Glycosyltransferase) Intermediate2 Tailored Intermediates (e.g., Istamycin X0/C0) Intermediate1->Intermediate2 Aminotransferases, Dehydrogenases IY0 This compound Intermediate2->IY0 istM (Methyltransferase), Other tailoring enzymes key1 Pathway Stages key_core Core Synthesis key_glyco Glycosylation key_tailor Tailoring BGC Identification Workflow Workflow for BGC Identification and Analysis dna_extraction 1. Genomic DNA Extraction (from S. tenjimariensis) sequencing 2. Whole Genome Sequencing (e.g., PacBio, Illumina) dna_extraction->sequencing assembly 3. Genome Assembly sequencing->assembly antismash 4. BGC Mining (antiSMASH, MIBiG) assembly->antismash annotation 5. Gene Annotation & Homology Search (BLAST, Pfam) antismash->annotation functional_analysis 6. Functional Analysis (Gene knockout, Heterologous expression) annotation->functional_analysis Istamycin Profiling Workflow Workflow for Istamycin Profiling via HPLC-MS/MS fermentation 1. Fermentation (S. tenjimariensis culture) extraction 2. Supernatant Extraction fermentation->extraction hplc 3. HPLC Separation (Acquity CSH C18 Column) extraction->hplc msms 4. ESI-Ion Trap MS/MS Analysis (Detection & Fragmentation) hplc->msms analysis 5. Data Analysis (Quantification & Identification) msms->analysis

References

Plasmid-Mediated Biosynthesis of Istamycin Y0: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crucial role plasmids play in the biosynthesis of Istamycin Y0, a potent aminoglycoside antibiotic. Drawing upon key scientific findings, this document details the genetic basis, experimental validation, and analytical quantification of plasmid-encoded istamycin production in Streptomyces tenjimariensis.

Introduction: this compound and its Plasmid-Borne Origins

Istamycins are a family of aminoglycoside antibiotics produced by the marine actinomycete Streptomyces tenjimariensis.[1] These compounds exhibit broad-spectrum antibacterial activity, making them of significant interest in drug discovery and development. A key feature of istamycin biosynthesis is the involvement of extrachromosomal genetic elements, specifically plasmids, which carry the necessary biosynthetic gene cluster.[2] Early research indicated that strains of S. tenjimariensis with varying plasmid profiles were all capable of producing istamycins.[2] More definitive evidence came from plasmid curing experiments, where treatment with agents like acriflavine led to the loss of a specific plasmid and a concurrent reduction in istamycin production. This strongly suggests that the genetic blueprint for istamycin synthesis is, at least in part, located on a plasmid.

The Istamycin Biosynthetic Gene Cluster (BGC)

The complete biosynthetic gene cluster for istamycin has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database as BGC0000700. This cluster contains a suite of genes responsible for the enzymatic steps in the istamycin biosynthetic pathway. While the definitive localization of the entire BGC0000700 onto a single plasmid through modern sequencing of an isolated plasmid is not explicitly detailed in the currently available literature, the strong correlation between plasmid loss and cessation of production provides compelling evidence for its plasmid-borne nature.

The regulation of this gene cluster is complex, involving pathway-specific regulatory genes located within the cluster itself, as well as potential global regulators within the host chromosome.[3] These regulatory genes act as molecular switches, controlling the expression of the biosynthetic genes and, consequently, the production of istamycins.[3]

Quantitative Analysis of Istamycin Congeners

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the profiling and quantification of istamycin congeners produced by S. tenjimariensis.[4] A comprehensive study has successfully identified and quantified sixteen different istamycin compounds from the fermentation broth of S. tenjimariensis ATCC 31603.[1][4] The relative abundance of these congeners, including this compound, is presented in Table 1.

Table 1: Profile of Istamycin Congeners from Streptomyces tenjimariensis ATCC 31603 Fermentation Broth [4]

Istamycin CongenerRelative Abundance (Descending Order)
Istamycin A1
Istamycin B2
Istamycin A₀3
Istamycin B₀4
Istamycin B₁5
Istamycin A₁6
Istamycin C7
Istamycin A₂8
Istamycin C₁9
Istamycin C₀10
Istamycin X₀11
Istamycin A₃12
Istamycin Y₀ 13
Istamycin B₃14
Istamycin FU-1015
Istamycin AP16

Note: This table represents the relative order of abundance and not absolute concentrations. The lower limit of quantification for Istamycin A was reported to be 2.2 ng/mL.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments central to investigating the plasmid involvement in istamycin synthesis.

Plasmid Curing of Streptomyces tenjimariensis

This protocol describes a method to eliminate plasmids from S. tenjimariensis to demonstrate the link between plasmid presence and istamycin production.

Objective: To generate plasmid-cured, istamycin non-producing mutants from a wild-type S. tenjimariensis strain.

Materials:

  • Streptomyces tenjimariensis producing strain

  • Tryptic Soy Broth (TSB)

  • Acriflavine solution (sterile, stock concentration 1 mg/mL)

  • Sterile culture tubes and flasks

  • Agar plates (e.g., Tryptic Soy Agar)

  • Incubator with shaking capabilities (30°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculate a single colony of S. tenjimariensis into 10 mL of TSB and incubate at 30°C with shaking until a dense culture is obtained (2-3 days).

  • Prepare a series of TSB tubes containing sub-lethal concentrations of acriflavine. A typical starting range is 5-25 µg/mL.

  • Inoculate the acriflavine-containing tubes with the S. tenjimariensis seed culture (e.g., a 1:100 dilution).

  • Incubate the cultures at 30°C with shaking for 48-72 hours.

  • Plate serial dilutions of the cultures from each acriflavine concentration onto agar plates.

  • Incubate the plates at 30°C until colonies appear (5-7 days).

  • Isolate individual colonies and screen for the loss of istamycin production using a suitable bioassay or by analytical methods (see section 4.2).

  • Confirm the loss of the specific plasmid in non-producing isolates through plasmid DNA isolation and agarose gel electrophoresis.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a method for the detection and quantification of this compound from the fermentation broth of S. tenjimariensis.[4]

Objective: To accurately measure the concentration of this compound in a complex biological matrix.

Materials:

  • S. tenjimariensis fermentation broth

  • Acetonitrile

  • Pentafluoropropionic acid (PFPA)

  • Water (HPLC grade)

  • Acquity CSH C18 column (or equivalent)

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • This compound analytical standard

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells and particulate matter.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the aminoglycosides and remove interfering compounds.

    • Reconstitute the dried extract in the initial mobile phase.

  • HPLC Separation:

    • Column: Acquity CSH C18

    • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid

    • Mobile Phase B: 50% Acetonitrile

    • Gradient: A gradient elution program is used to separate the istamycin congeners. The specific gradient will need to be optimized based on the system and column used.

    • Flow Rate: As per column manufacturer's recommendation.

    • Injection Volume: 5-10 µL

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor and Product Ions: Determine the specific precursor ion (M+H)+ for this compound and select a characteristic product ion for monitoring.

    • Optimization: Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) using the this compound standard for maximum sensitivity.

  • Quantification:

    • Generate a standard curve using serial dilutions of the this compound analytical standard.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Istamycin Biosynthetic Pathway

The following diagram illustrates the generalized biosynthetic pathway for istamycins, highlighting the key enzymatic steps encoded by the plasmid-borne gene cluster.

Istamycin_Biosynthesis Glucose-6-Phosphate Glucose-6-Phosphate 2-deoxy-scyllo-inosose 2-deoxy-scyllo-inosose Glucose-6-Phosphate->2-deoxy-scyllo-inosose istA, istB, istC 2-deoxystreptamine (DOS) 2-deoxystreptamine (DOS) 2-deoxy-scyllo-inosose->2-deoxystreptamine (DOS) istS, istP Istamycin Precursors Istamycin Precursors 2-deoxystreptamine (DOS)->Istamycin Precursors Glycosyltransferases (istG, etc.) Istamycin Congeners Istamycin Congeners Istamycin Precursors->Istamycin Congeners Tailoring Enzymes (Methyltransferases, etc.) This compound This compound Istamycin Congeners->this compound

Caption: Generalized biosynthetic pathway of istamycins.

Experimental Workflow for Plasmid Curing

This diagram outlines the logical flow of the experimental procedure to confirm the plasmid's role in istamycin synthesis.

Plasmid_Curing_Workflow cluster_0 Plasmid Curing cluster_1 Analysis Wild-type S. tenjimariensis Wild-type S. tenjimariensis Culture with Acriflavine Culture with Acriflavine Wild-type S. tenjimariensis->Culture with Acriflavine Plate on Agar Plate on Agar Culture with Acriflavine->Plate on Agar Isolate Colonies Isolate Colonies Plate on Agar->Isolate Colonies Screen for Istamycin Production Screen for Istamycin Production Isolate Colonies->Screen for Istamycin Production Confirm Plasmid Loss Confirm Plasmid Loss Screen for Istamycin Production->Confirm Plasmid Loss Non-producing Mutant Non-producing Mutant Screen for Istamycin Production->Non-producing Mutant Producing Colony (Control) Producing Colony (Control) Screen for Istamycin Production->Producing Colony (Control) Non-producing Mutant->Confirm Plasmid Loss

Caption: Workflow for plasmid curing and mutant analysis.

Regulatory Control of Istamycin Synthesis

This diagram depicts the hierarchical regulatory control of the istamycin biosynthetic gene cluster.

Regulatory_Pathway Global Regulators (Chromosomal) Global Regulators (Chromosomal) Pathway-specific Regulators (Plasmid) Pathway-specific Regulators (Plasmid) Global Regulators (Chromosomal)->Pathway-specific Regulators (Plasmid) Istamycin Biosynthetic Genes (Plasmid) Istamycin Biosynthetic Genes (Plasmid) Pathway-specific Regulators (Plasmid)->Istamycin Biosynthetic Genes (Plasmid) Activation/Repression This compound Production This compound Production Istamycin Biosynthetic Genes (Plasmid)->this compound Production

Caption: Regulatory control of istamycin biosynthesis.

References

Unraveling the Stereochemical Intricacies of Istamycin Y0: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin Y0 is a member of the istamycin family of aminoglycoside antibiotics, a class of natural products renowned for their potent antibacterial activity. These compounds are produced by the marine actinomycete Streptomyces tenjimariensis. The biological activity of aminoglycosides is intrinsically linked to their three-dimensional structure, making a thorough understanding of their stereochemistry paramount for the development of new and improved therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, and details the analytical methods used for its characterization.

Core Structure and Absolute Stereochemistry

The definitive stereochemical structure of this compound has been established through a combination of spectroscopic analysis and chemical degradation. The absolute configuration is defined by the IUPAC name: (1R,2R,3S,5R,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol [1].

This complex structure comprises a central aminocyclitol ring, 2-deoxystreptamine, glycosidically linked to an amino sugar moiety. The precise arrangement of the various amino, hydroxyl, and methylamino groups in three-dimensional space is critical for its interaction with the bacterial ribosome, the molecular target of aminoglycoside antibiotics.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₁₄H₃₀N₄O₄
Molecular Weight318.41 g/mol
Exact Mass318.22670545 Da
XLogP3-AA-2.9
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count8
Rotatable Bond Count4

Experimental Determination of Stereochemistry

The stereochemical elucidation of this compound and its congeners has historically relied on a combination of chemical degradation and spectroscopic techniques. More contemporary methods have introduced advanced chromatographic and spectrometric approaches for greater precision and sensitivity.

Chemical Degradation: Methanolysis

Early structural studies on istamycins, including the differentiation of stereoisomers like Istamycin X0 and Y0, involved chemical degradation through methanolysis. This process breaks the glycosidic bond, yielding the constituent aminocyclitol and amino sugar moieties as their methyl glycosides. Subsequent analysis of these fragments, often by comparison with known standards or through further chemical modification, allows for the determination of the stereochemistry of the individual components and the nature of their linkage. While specific protocols for this compound are not extensively detailed in readily available literature, the general approach follows established methods for aminoglycoside analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural and stereochemical characterization of complex natural products like this compound.

    • ¹H NMR: To determine the number and connectivity of protons, with coupling constants providing information about the relative stereochemistry of adjacent protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete covalent structure by correlating protons and carbons that are directly or indirectly bonded.

    • NOESY/ROESY: To determine through-space proximities of protons, which is crucial for defining the relative stereochemistry and the conformation of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[2] Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting the molecule and analyzing the resulting product ions, which can help to identify the constituent sugar and aminocyclitol units.[2]

Chromatographic Separation of Stereoisomers

The existence of multiple stereoisomers within the istamycin family necessitates robust analytical methods for their separation and identification. A validated method utilizing High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed for the profiling of istamycin congeners from Streptomyces tenjimariensis cultures.[2]

Experimental Protocol: Chiral HPLC-MS/MS for Istamycin Analysis [2]

  • Chromatographic System: High-Performance Liquid Chromatography.

  • Column: A macrocyclic glycopeptide-bonded chiral column is employed to achieve separation of the epimeric pairs.[2]

  • Mobile Phase: A gradient elution is typically used, for example, with a mixture of aqueous pentafluoropropionic acid and acetonitrile.[2]

  • Detection: Electrospray ionization ion trap tandem mass spectrometry (ESI-MS/MS) allows for sensitive and specific detection and identification of the separated istamycin congeners, including this compound.[2]

This method is crucial for quality control in fermentation processes and for the isolation and characterization of individual stereoisomers for further biological evaluation.[2]

Visualization of Stereochemical Determination Workflow

The logical flow for determining the stereochemistry of a novel natural product like this compound can be visualized as a series of interconnected experimental and analytical steps.

Stereochemistry_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Structural & Stereochemical Analysis cluster_Confirmation Structure Confirmation Fermentation S. tenjimariensis Fermentation Extraction Extraction & Crude Separation Fermentation->Extraction HPLC Chiral HPLC Purification Extraction->HPLC MS Mass Spectrometry (HRMS, MS/MS) HPLC->MS NMR NMR Spectroscopy (1D & 2D) HPLC->NMR Degradation Chemical Degradation (Methanolysis) HPLC->Degradation Data_Analysis Spectroscopic Data Analysis MS->Data_Analysis NMR->Data_Analysis Degradation->Data_Analysis Stereochem_Assignment Stereochemical Assignment Data_Analysis->Stereochem_Assignment Total_Synthesis Total Synthesis (Confirmation) Stereochem_Assignment->Total_Synthesis Definitive Proof

Caption: Workflow for the elucidation of this compound's stereochemistry.

Biosynthetic Considerations

The stereochemistry of this compound is a direct result of the stereoselective enzymatic reactions in its biosynthetic pathway within Streptomyces tenjimariensis. Understanding these biosynthetic pathways can provide insights into the origins of its stereochemical diversity and offer opportunities for biosynthetic engineering to produce novel aminoglycoside analogues. The pathway involves a series of modifications to a 2-deoxystreptamine core, including glycosylation, amination, and methylation, each catalyzed by enzymes that impart specific stereochemical control.

Biosynthesis_Concept Precursors Primary Metabolites (e.g., Glucose, Ribose) DOS_Pathway 2-Deoxystreptamine Biosynthesis Precursors->DOS_Pathway Sugar_Pathway Amino Sugar Biosynthesis Precursors->Sugar_Pathway Assembly Glycosyltransferase (Stereospecific Linkage) DOS_Pathway->Assembly Sugar_Pathway->Assembly Modification Tailoring Enzymes (Methylation, Amination, etc.) Assembly->Modification Istamycin_Y0 This compound (Defined Stereochemistry) Modification->Istamycin_Y0

Caption: Conceptual overview of the this compound biosynthetic pathway.

Conclusion

A precise understanding of the stereochemistry of this compound is fundamental for comprehending its biological activity and for guiding future drug discovery and development efforts in the field of aminoglycoside antibiotics. The combination of chemical, spectroscopic, and chromatographic techniques has been instrumental in defining its complex three-dimensional structure. Further research into the total synthesis of this compound would provide the ultimate confirmation of its assigned stereochemistry and open avenues for the creation of novel, stereochemically defined analogues with potentially improved therapeutic properties.

References

Methodological & Application

Application Notes and Protocols for Istamycin Y0 Extraction from Streptomyces tenjimariensis Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycins are a group of aminoglycoside antibiotics produced by the marine actinomycete Streptomyces tenjimariensis. These compounds exhibit a broad spectrum of bactericidal activity, making them of significant interest in drug discovery and development. Istamycin Y0 is one of the numerous congeners produced by S. tenjimariensis. This document provides detailed application notes and protocols for the cultivation of S. tenjimariensis, followed by the extraction and purification of istamycins, with a focus on obtaining fractions containing this compound for further research.

Data Presentation

Table 1: Optimized Culture Conditions for Istamycin Production by S. tenjimariensis
ParameterOptimized ConditionReference
Carbon Source Starch[1]
Nitrogen Source Soy Bean Meal[1]
Incubation Time 5-6 days[2]
Agitation 200-250 rpm[2]
Temperature 28-30°C[2]
Initial pH ~6.4
Table 2: Relative Abundance of Istamycin Congeners in S. tenjimariensis Culture

The following table lists the sixteen natural istamycin congeners profiled and quantified from the fermentation broth of Streptomyces tenjimariensis ATCC 31603 in descending order of abundance.[2][3][4][5]

RankIstamycin Congener
1Istamycin A
2Istamycin B
3Istamycin A₀
4Istamycin B₀
5Istamycin B₁
6Istamycin A₁
7Istamycin C
8Istamycin A₂
9Istamycin C₁
10Istamycin C₀
11Istamycin X₀
12Istamycin A₃
13 Istamycin Y₀
14Istamycin B₃
15Istamycin FU-10
16Istamycin AP

Experimental Protocols

Protocol 1: Cultivation of Streptomyces tenjimariensis for Istamycin Production

This protocol details the submerged fermentation of S. tenjimariensis to produce istamycins.

Materials:

  • Streptomyces tenjimariensis (e.g., ATCC 31603)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (containing starch as the primary carbon source and soy bean meal as the nitrogen source)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. tenjimariensis spores or mycelia from a slant into a flask containing seed culture medium. Incubate at 28°C with agitation (250 rpm) for 48-72 hours.

  • Production Culture: Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate.

  • Fermentation: Incubate the production culture at 28°C with vigorous agitation (250 rpm) for 5 days.[2] Aeration is crucial for antibiotic production.

  • Monitoring: Monitor the culture periodically for growth and antibiotic production (e.g., by bioassay or HPLC analysis).

Protocol 2: Extraction and Preliminary Purification of Istamycins

This protocol describes a solid-phase extraction (SPE) method using a mixed-mode cation exchange cartridge for the isolation of istamycins from the fermentation broth.[2]

Materials:

  • Whole culture broth from Protocol 1

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Methanol

  • Polypropylene conical tubes

  • Centrifuge

  • Mixed-mode cation exchange (MCX) SPE cartridges

  • Vacuum manifold for SPE

  • Rotary evaporator or vacuum centrifuge

Procedure:

  • Harvesting: Transfer the whole culture broth into polypropylene conical tubes.

  • pH Adjustment: Adjust the pH of the broth to approximately 2.0 with HCl.

  • Extraction: Place the tubes on a laboratory rocker and extract for 1 hour at room temperature.

  • Cell Removal: Centrifuge the samples at 12,000 x g for 5 minutes at 4°C to pellet the mycelia and other solids.

  • SPE Cartridge Conditioning: Condition an MCX SPE cartridge by washing it with methanol followed by 10 mM HCl.

  • Loading: Load the supernatant from the centrifugation step onto the conditioned MCX cartridge.

  • Washing: Wash the cartridge with 3 mL of 10 mM HCl solution to remove neutral and acidic impurities.

  • Elution: Elute the bound istamycins twice with 0.5 mL of 5% methanolic ammonium hydroxide (NH₄OH/methanol, 5:95, v/v).

  • Drying: Pool the eluents and evaporate to dryness using a vacuum centrifuge or rotary evaporator.

  • Storage: Store the dried extract in a freezer until further analysis.

Protocol 3: Analysis of this compound by HPLC-MS/MS

This protocol provides a general framework for the analysis of istamycin congeners, including this compound, using High-Performance Liquid Chromatography with tandem Mass Spectrometry.[2][3]

Materials:

  • Dried istamycin extract from Protocol 2

  • Milli-Q water

  • Acetonitrile

  • Pentafluoropropionic acid (PFPA)

  • HPLC system coupled to a tandem mass spectrometer (e.g., ion trap)

  • C18 analytical column (e.g., Acquity CSH C18)

Procedure:

  • Sample Reconstitution: Reconstitute the dried istamycin extract in a suitable volume of water (e.g., 100 µL).

  • Chromatographic Separation:

    • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid

    • Mobile Phase B: 50% Acetonitrile

    • Column: Acquity CSH C18 column

    • Gradient: Develop a suitable gradient elution program to separate the istamycin congeners.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Perform tandem mass spectrometry (MS/MS) to identify and quantify the different istamycin congeners based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. This compound can be identified and quantified using its specific precursor and product ions.

Visualizations

experimental_workflow cluster_cultivation Cultivation of S. tenjimariensis cluster_extraction Extraction and Purification cluster_analysis Analysis inoculum Inoculum Preparation fermentation Submerged Fermentation (5 days, 28°C, 250 rpm) inoculum->fermentation harvest Harvest Culture Broth fermentation->harvest ph_adjust pH Adjustment to 2.0 harvest->ph_adjust centrifuge Centrifugation (12,000 x g) ph_adjust->centrifuge spe Solid-Phase Extraction (MCX Cartridge) centrifuge->spe elution Elution with Methanolic NH₄OH spe->elution dry Evaporation to Dryness elution->dry hplc_ms HPLC-MS/MS Analysis dry->hplc_ms istamycin_y0 Purified this compound Fraction hplc_ms->istamycin_y0

Caption: Experimental workflow for this compound extraction.

purification_logic start Fermentation Broth (Istamycins + Impurities) acidification Acidification (pH 2.0) Protonates Istamycins (Basic) start->acidification centrifugation Centrifugation Removes Solids (Mycelia) acidification->centrifugation supernatant Supernatant (Protonated Istamycins in Solution) centrifugation->supernatant spe_loading Load onto Cation Exchange SPE Positively charged Istamycins bind supernatant->spe_loading wash Wash Step Removes Neutral and Acidic Impurities spe_loading->wash elution Elution (High pH) Neutralizes Istamycins, releasing them from resin wash->elution final_product Purified Istamycin Fraction (Contains this compound) elution->final_product

Caption: Logic of the istamycin purification process.

References

Application Note: Quantitative Determination of Istamycin Y0 in Fermentation Broth using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Istamycin Y0, an aminoglycoside antibiotic, in bacterial fermentation broth. The protocol employs High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for selective and accurate measurement. The described methodology is crucial for monitoring antibiotic production, process optimization, and quality control in drug development.

Introduction

Istamycins are a group of aminoglycoside antibiotics produced by Streptomyces tenjimariensis.[1][2] Like other aminoglycosides, they exhibit broad-spectrum antibacterial activity.[2][3] Accurate quantification of specific congeners, such as this compound, is essential for studying their biosynthesis and for the development of new therapeutic agents. HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for determining the concentration of analytes in complex biological matrices.[4] This document provides a detailed protocol for the extraction and quantification of this compound from fermentation culture.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method developed for the profiling of istamycin congeners.[1]

Materials:

  • Fermentation broth containing this compound

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • HPLC-grade methanol

  • HPLC-grade water

  • Oasis MCX SPE cartridges (3 mL, 60 mg)

  • Centrifuge

  • pH meter

  • Vortex mixer

  • Sample collection tubes

Procedure:

  • Acidification: Adjust the pH of the fermentation broth sample to ~2.0 with HCl.

  • Centrifugation: Centrifuge the acidified sample to pellet any solid material.

  • SPE Cartridge Conditioning: Condition the Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1 M HCl to remove interfering substances.

  • Elution: Elute the istamycins from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC-MS/MS analysis.[1]

HPLC-MS/MS Analysis

The following conditions are based on a validated method for the analysis of istamycins.[5][6]

Instrumentation:

  • HPLC system capable of gradient elution

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
HPLC Column Acquity CSH C18 (or equivalent)[5][6]
Mobile Phase A 5 mM aqueous pentafluoropropionic acid[5][6]
Mobile Phase B 50% Acetonitrile[5][6]
Gradient Elution A gradient is run from 10% to 80% of mobile phase B over 30 minutes, held at 80% for 5 minutes, and then re-equilibrated at 10% B for 10 minutes.[1]
Flow Rate 0.2 - 0.4 mL/min (typical for analytical scale)
Column Temperature 30 - 40 °C (typical)
Injection Volume 5 - 10 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 39 V[1]
Spray Voltage 4.5 kV[1]
Sheath Gas Flow 18 arbitrary units[1]
Auxiliary Gas Flow 22 arbitrary units[1]
Tube Lens Offset Voltage 110 V[1]
Precursor Ion (m/z) To be determined for this compound
Product Ions (m/z) To be determined for this compound
Collision Energy To be optimized for this compound

Note: The specific MRM transitions (precursor and product ions) and collision energy for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

Quantitative Data Summary

The following table presents representative validation parameters for the quantification of an istamycin analog. A full validation for this compound should be performed.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2.2 ng/mL (for Istamycin A)[1][5][6]
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Fermentation Broth acidification Acidification (pH ~2.0) sample->acidification centrifugation Centrifugation acidification->centrifugation spe Solid-Phase Extraction (Oasis MCX) centrifugation->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (ESI+) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: Experimental workflow for this compound quantification.

Conclusion

The described HPLC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in fermentation broth. The protocol, including a solid-phase extraction for sample clean-up and optimized chromatographic and mass spectrometric conditions, is suitable for applications in antibiotic research and development. Proper method validation is crucial to ensure accurate and reliable results.

References

Application Note: Chromatographic Separation of Istamycin Congeners

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Istamycins are a group of aminoglycoside antibiotics produced by Streptomyces tenjimariensis.[1] They exhibit broad-spectrum antibacterial activity, but the fermentation process often yields a complex mixture of structurally related congeners.[2][3][4][5] The separation and characterization of these congeners are crucial for drug development, quality control, and understanding their structure-activity relationships. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the successful separation and identification of numerous istamycin congeners.[2][3][4][5]

Data Presentation

The following table summarizes the sixteen natural istamycin congeners that have been successfully profiled and quantified using the described HPLC-MS/MS method.[2][3][4][5]

Istamycin Congener
Istamycin A
Istamycin B
Istamycin A₀
Istamycin B₀
Istamycin B₁
Istamycin A₁
Istamycin C
Istamycin A₂
Istamycin C₁
Istamycin C₀
Istamycin X₀
Istamycin A₃
Istamycin Y₀
Istamycin B₃
Istamycin FU-10
Istamycin AP

Experimental Protocols

This section provides a detailed protocol for the chromatographic separation of istamycin congeners based on a validated HPLC-MS/MS method.[2][3][4][5]

1. Sample Preparation (from Fermentation Broth)

  • Culture Broth Centrifugation: Centrifuge the fermentation broth of Streptomyces tenjimariensis to pellet the mycelium.

  • Supernatant Collection: Carefully collect the supernatant which contains the istamycin congeners.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase A) to a suitable concentration for HPLC analysis. The lower limit of quantification for istamycin A has been estimated to be 2.2 ng/mL.[2][3][4][5]

2. HPLC-MS/MS Method for General Congener Separation

  • Chromatographic System: A high-performance liquid chromatography system with electrospray ionization (ESI) ion trap tandem mass spectrometry.[2][3][4][5]

  • Column: Acquity CSH C₁₈ column.[2][3]

  • Mobile Phase:

    • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid.[2][3]

    • Mobile Phase B: 50% Acetonitrile.[2][3]

  • Gradient Elution: A gradient elution program should be optimized to achieve the best separation of the sixteen identified congeners. The specific gradient profile will depend on the exact HPLC system and column dimensions.

  • Flow Rate: A typical analytical flow rate is recommended, which should be optimized for the specific column dimensions.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Injection Volume: Inject an appropriate volume of the prepared sample (e.g., 5-10 µL).

  • Detection:

    • Mass Spectrometer: An electrospray ionization ion trap mass spectrometer is used for detection.[2][3][4][5]

    • Ionization Mode: Positive ion mode is typically used for aminoglycosides.

    • MS/MS Analysis: Perform tandem mass spectrometry to obtain structural information and confirm the identity of each congener.

3. Chiral Separation of Epimeric Pairs

For the separation of the five sets of 1- or 3-epimeric pairs, a specialized chiral column is required.[2][3][4][5]

  • Chiral Column: A macrocyclic glycopeptide-bonded chiral column.[2][3][4][5]

  • Mobile Phase and other conditions: The mobile phase and other chromatographic conditions may need to be re-optimized specifically for the chiral separation to achieve baseline resolution of the epimers.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection & Analysis fermentation_broth Streptomyces tenjimariensis Fermentation Broth centrifugation Centrifugation fermentation_broth->centrifugation supernatant Supernatant Collection centrifugation->supernatant filtration Filtration (0.22 µm) supernatant->filtration dilution Dilution filtration->dilution prepared_sample Prepared Sample for HPLC dilution->prepared_sample hplc_system HPLC System prepared_sample->hplc_system c18_column Acquity CSH C18 Column (General Separation) hplc_system->c18_column Option 1 chiral_column Chiral Column (Epimer Separation) hplc_system->chiral_column Option 2 gradient_elution Gradient Elution (5 mM PFPA & 50% ACN) c18_column->gradient_elution chiral_column->gradient_elution ms_detection ESI-MS/MS Detection gradient_elution->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis results Separated Istamycin Congeners data_analysis->results

Caption: Workflow for the separation of Istamycin congeners.

References

Application Notes and Protocols for Istamycin Y0 as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Istamycin Y0 as an analytical standard in research and quality control settings. Due to the current lack of commercially available certified reference materials for this compound, this document outlines procedures for the preparation, characterization, and utilization of a laboratory-prepared this compound standard.

Introduction

This compound is an aminoglycoside antibiotic, a member of the istamycin complex produced by Streptomyces tenjimariensis.[1] As a minor congener in this complex, its individual biological activity and pharmacokinetic profile are less characterized than those of major components like Istamycin A and B. However, for comprehensive pharmacokinetic studies, drug metabolism research, and quality control of istamycin-related drug products, a well-characterized analytical standard of this compound is essential.

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₄H₃₀N₄O₄PubChem
Molecular Weight318.41 g/mol PubChem
IUPAC Name(1R,2R,3S,5R,6R)-3-amino-2-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-olPubChem

Preparation and Handling of this compound Analytical Standard

Protocol for Preparation of this compound Stock Solution:

  • Purification: Isolate this compound from a mixture of istamycin congeners using preparative chromatography. The purity of the isolated fraction should be assessed using High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) detection. A purity of ≥95% is recommended for use as an analytical standard.

  • Characterization: Confirm the identity of the purified this compound using high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Weighing: Accurately weigh a suitable amount of the purified, dry this compound (e.g., 10 mg) using a calibrated analytical microbalance.

  • Dissolution: Dissolve the weighed this compound in a suitable solvent. Based on the properties of aminoglycosides, a high-purity water or a mixture of water and methanol is recommended. For a 1 mg/mL stock solution, dissolve 10 mg in 10 mL of solvent.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at low temperatures. General guidance for aminoglycoside standards suggests storage at -20°C or -80°C to ensure long-term stability.[2][3]

Handling Precautions:

  • This compound is a potent aminoglycoside antibiotic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Prepare solutions in a well-ventilated area or a fume hood.

  • Refer to the Safety Data Sheet (SDS) for aminoglycoside antibiotics for detailed safety information.

Analytical Methodology: HPLC-MS/MS

A sensitive and specific method for the quantification of this compound involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following protocol is adapted from a validated method for the analysis of istamycin congeners.[4][5]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid (PFPA).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient can be optimized to separate this compound from other components. An example gradient is: 0-1 min, 5% B; 1-10 min, 5-50% B; 10-12 min, 50-95% B; 12-14 min, 95% B; 14-15 min, 95-5% B; 15-20 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values should be determined by direct infusion of the purified standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Workflow for Sample Analysis:

G cluster_prep Standard and Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare this compound Standard Curve HPLC HPLC Separation Standard->HPLC Sample Prepare Unknown Sample Sample->HPLC MS MS/MS Detection HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Workflow for the quantitative analysis of this compound.

Method Validation (Hypothetical Data)

A full method validation should be performed according to international guidelines (e.g., ICH Q2(R1)). The following tables present hypothetical but realistic quantitative data for the described HPLC-MS/MS method.

Table 1: Linearity and Range

ParameterResult
Calibration Range1 - 1000 ng/mL
Regression Equationy = 1500x + 500
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Low598.54.2
Medium100101.22.5
High80099.31.8

Table 3: Limits of Detection and Quantification

ParameterResult
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Stability of this compound Standard Solutions

The stability of analytical standards is crucial for reliable quantitative analysis. While specific stability data for this compound is not available, general guidelines for aminoglycosides can be followed.[2][3][6] A stability study should be conducted to determine the appropriate storage conditions and shelf life of the prepared standard solutions.

Protocol for Stability Testing:

  • Prepare aliquots of the this compound stock and working solutions.

  • Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) and for various durations (e.g., 24 hours, 1 week, 1 month, 3 months).

  • At each time point, analyze the stored solutions against a freshly prepared standard.

  • Calculate the percentage degradation. A standard is typically considered stable if the concentration remains within ±10% of the initial concentration.

Expected Stability (Based on Aminoglycoside Class):

  • Short-term (Autosampler): Stable for at least 24 hours at 4°C.

  • Long-term (Storage): Stable for several months when stored at -20°C or below.

Biological Activity and Signaling Pathways

This compound, as an aminoglycoside, is expected to exhibit antibacterial activity by inhibiting protein synthesis in susceptible bacteria. The primary target of aminoglycosides is the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.

In mammalian cells, aminoglycosides are known to induce ototoxicity and nephrotoxicity. While the precise pathways for this compound are not elucidated, the general mechanism for aminoglycoside-induced toxicity involves cellular uptake, generation of reactive oxygen species (ROS), and activation of apoptotic pathways, such as the c-Jun N-terminal kinase (JNK) signaling pathway.

Generalized Signaling Pathway for Aminoglycoside-Induced Apoptosis:

G cluster_cell Mammalian Cell AG Aminoglycoside (e.g., this compound) Uptake Cellular Uptake AG->Uptake ROS ROS Generation Uptake->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Aminoglycoside-induced apoptosis signaling pathway.

Disclaimer: The quantitative data and stability information presented in this document are hypothetical and intended for illustrative purposes. Researchers must perform their own method validation and stability studies for the specific this compound standard and analytical method used in their laboratory.

References

Istamycin Y0: Application Notes and Protocols for Microbiological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycins are a family of aminoglycoside antibiotics produced by the bacterium Streptomyces tenjimariensis.[1][2][3] This group of compounds, which includes several congeners such as Istamycin A, B, X0, and Y0, exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5] Like other aminoglycosides, their mechanism of action involves the inhibition of bacterial protein synthesis. While research has predominantly focused on the major components like Istamycin A and B, the minor congener Istamycin Y0 represents an area of potential interest for novel antimicrobial discovery and development.[1][2][6]

This document provides an overview of the current understanding of the istamycin family, with a focus on providing researchers with the necessary protocols to investigate the microbiological applications of this compound. Due to the limited publicly available data specifically on this compound's biological activity, this guide includes generalized protocols applicable to the study of novel aminoglycosides.

Quantitative Data: Antibacterial Spectrum of Istamycins

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the reviewed literature, the following table summarizes the antibacterial activity of the well-characterized Istamycins A and B against a range of bacterial strains. This data provides a baseline for the potential spectrum of activity for this compound.

Test MicroorganismIstamycin A (mcg/ml)Istamycin B (mcg/ml)
Staphylococcus aureus 209P1.560.78
Staphylococcus aureus Smith0.39<0.10
Bacillus subtilis ATCC 66330.20<0.10
Escherichia coli NIHJ3.130.78
Klebsiella pneumoniae PCI 6020.780.20
Pseudomonas aeruginosa IAM 1095>100>100
Shigella sonnei6.251.56

Note: Data extracted from publicly available patent information. The antibacterial activity of this compound would need to be determined empirically.

Key Experimental Protocols

The following are detailed protocols for essential experiments in the microbiological evaluation of a novel antibiotic like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (or other istamycin congener) stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a positive control (no antibiotic) and well 12 as a negative control (no bacteria).

  • Inoculate the Plate:

    • Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Protocol 2: Time-Kill Assay

This protocol evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • This compound at concentrations corresponding to the MIC (e.g., 1x, 2x, 4x MIC).

  • Bacterial inoculum suspension (adjusted to a final concentration of ~5 x 10⁵ CFU/mL).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile culture tubes.

  • Tryptic Soy Agar (TSA) plates.

  • Incubator and shaking water bath (37°C).

Procedure:

  • Preparation:

    • In sterile culture tubes, prepare CAMHB with the desired concentrations of this compound (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Inoculate each tube with the bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Plating and Incubation:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration of this compound.

    • Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Visualizing Mechanisms and Workflows

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

The following diagram illustrates the general mechanism by which aminoglycoside antibiotics, the class to which istamycins belong, inhibit bacterial protein synthesis. They bind to the 30S ribosomal subunit, leading to mRNA misreading and the production of non-functional proteins, ultimately resulting in cell death.

G cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis 50S 50S 30S 30S mRNA mRNA 30S->mRNA Causes misreading tRNA tRNA mRNA->tRNA Incorrect amino acid incorporation Polypeptide Polypeptide tRNA->Polypeptide Forms non-functional protein Cell_Death Bacterial Cell Death Polypeptide->Cell_Death Leads to Istamycin_Y0 Istamycin_Y0 Istamycin_Y0->30S Binds to 30S subunit G A Fermentation of S. tenjimariensis B Centrifugation/ Filtration A->B C Culture Broth B->C D Ion-Exchange Chromatography C->D E Elution of Istamycin Fraction D->E F High-Performance Liquid Chromatography (HPLC) E->F G Mass Spectrometry (MS/MS) F->G H This compound Identification & Quantification G->H I Biological Activity Assays (MIC, etc.) H->I

References

Application Notes and Protocols for High-Yield Istamycin Y0 Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istamycin Y0, a member of the aminoglycoside family of antibiotics, is produced by the actinomycete Streptomyces tenjimariensis. Like other aminoglycosides, istamycins exhibit broad-spectrum antibacterial activity, making them valuable compounds for drug development.[1] Optimizing the fermentation process is critical for achieving high yields of this compound, thereby facilitating research and development efforts. These application notes provide a detailed protocol for the fermentation of S. tenjimariensis to enhance the production of this compound, based on established nutritional and environmental parameters.

Principle

The production of secondary metabolites like this compound by Streptomyces is highly influenced by the composition of the culture medium and physical fermentation parameters. This protocol focuses on utilizing a nutrient-rich medium with specific carbon and nitrogen sources that have been shown to promote istamycin biosynthesis. Furthermore, the optimization of pH, temperature, and aeration is crucial for maximizing the yield.

Data Presentation

Table 1: Recommended Media Composition for this compound Production
ComponentConcentration (g/L)Role
Soluble Starch20.0Primary Carbon Source[2]
Soy Bean Meal15.0Primary Nitrogen Source[2]
Sodium Chloride (NaCl)3.0Osmotic Balance
Potassium Phosphate Monobasic (KH2PO4)1.0Buffering Agent & Phosphate Source
Magnesium Sulfate Heptahydrate (MgSO4·7H2O)1.0Cofactor for Enzymes
Calcium Carbonate (CaCO3)5.3pH Regulation[3]
Sodium Palmitate2.0Production Enhancer[2]
2-deoxystreptamine (DOS)0.1 (Optional)Precursor/Stimulator[4]
Distilled Waterto 1 LSolvent
Table 2: Optimized Fermentation Parameters for Streptomyces tenjimariensis
ParameterOptimal Range
Incubation Temperature30°C[3]
Initial pH6.38 - 7.0[3][5]
Agitation Rate200 - 300 rpm[3][5]
Fermentation Time6 - 10 days[3][5]
AerationSupplied by baffled flasks and agitation

Experimental Protocols

Strain Maintenance and Inoculum Preparation

Objective: To prepare a healthy and active seed culture of Streptomyces tenjimariensis (e.g., ATCC 31603) for inoculation of the production medium.

Materials:

  • Lyophilized or cryopreserved culture of Streptomyces tenjimariensis

  • ATCC Medium 196 (ISP Medium 1) agar slants or plates

  • Seed culture medium (e.g., Tryptic Soy Broth)[6]

  • Incubator

  • Shaking incubator

Protocol:

  • Aseptically rehydrate the lyophilized culture or thaw the cryopreserved culture according to the supplier's instructions (e.g., ATCC).

  • Streak the culture onto an ISP Medium 1 agar plate or slant.

  • Incubate at 28-30°C for 7-10 days, or until abundant aerial mycelia are observed.

  • Aseptically transfer a loopful of spores and mycelia from the agar culture to a 250 mL flask containing 50 mL of seed culture medium.

  • Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 48-72 hours.

Fermentation for this compound Production

Objective: To cultivate S. tenjimariensis under optimized conditions to achieve a high yield of this compound.

Materials:

  • Production medium (see Table 1)

  • Seed culture of S. tenjimariensis

  • Baffled Erlenmeyer flasks (e.g., 500 mL)

  • Shaking incubator

  • pH meter

  • Autoclave

Protocol:

  • Prepare the production medium according to the formulation in Table 1.

  • Dispense 100 mL of the production medium into each 500 mL baffled Erlenmeyer flask.

  • Autoclave the flasks at 121°C for 20 minutes and allow them to cool to room temperature.

  • Adjust the initial pH of the medium to 6.38 - 7.0 using sterile acid or base if necessary.[3][5]

  • Inoculate the production medium with 5% (v/v) of the seed culture.

  • Incubate the flasks in a shaking incubator at 30°C with an agitation rate of 200-300 rpm.[3][5]

  • The fermentation is typically carried out for 6-10 days.[3][5] Monitor the production of istamycins periodically.

Harvest and Extraction

Objective: To separate the biomass from the fermentation broth and extract the istamycin congeners.

Protocol:

  • After the fermentation period, harvest the broth by centrifugation at 8,000 rpm for 20 minutes to separate the mycelia.

  • The supernatant, which contains the secreted istamycins, can be further processed for purification.

  • Acidify the supernatant to a pH of ~2.0 with a suitable acid (e.g., HCl).

  • Apply the acidified supernatant to a cation-exchange resin column.

  • Wash the column with deionized water.

  • Elute the istamycins with a suitable basic solution (e.g., 0.5 N NH4OH).

  • The collected fractions can then be concentrated and subjected to further purification steps like chromatography.

Analysis of this compound

Objective: To identify and quantify this compound in the fermentation broth.

Method:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly effective method for the profiling and quantification of istamycin congeners, including this compound.[3][7]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Inoculum Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing strain S. tenjimariensis Stock agar ISP Medium 1 Agar Plate strain->agar Streaking seed Seed Culture (TSB) agar->seed Inoculation prod_medium Production Medium (Table 1) seed->prod_medium Inoculation (5% v/v) fermentation Fermentation (Table 2) prod_medium->fermentation harvest Harvest (Centrifugation) fermentation->harvest extraction Cation-Exchange Chromatography harvest->extraction analysis HPLC-MS/MS Analysis extraction->analysis

Caption: Experimental workflow for this compound production.

Istamycin Biosynthetic Pathway Overview

istamycin_biosynthesis cluster_precursors Primary Metabolites cluster_core Core Moiety Formation cluster_glycosylation Glycosylation & Modification glucose Glucose dos_pathway Multi-step enzymatic reactions glucose->dos_pathway glucosamine D-Glucosamine ist_intermediate Istamycin Intermediates glucosamine->ist_intermediate Sugar donor dos 2-deoxystreptamine (2-DOS) dos_pathway->dos dos->ist_intermediate Glycosyltransferases ist_Y0 This compound ist_intermediate->ist_Y0 Tailoring Enzymes (Methyltransferases, etc.) other_ist Other Istamycins (A, B, etc.) ist_intermediate->other_ist Tailoring Enzymes

Caption: Simplified biosynthetic pathway for Istamycins.

References

Application Notes & Protocols: Istamycin Y0 Purification for Research Purposes

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the purification of Istamycin Y0, a member of the istamycin group of aminoglycoside antibiotics, from the fermentation broth of Streptomyces tenjimariensis. The methodologies described are intended for researchers, scientists, and drug development professionals aiming to obtain purified this compound for research applications.

Introduction

Istamycins are aminoglycoside antibiotics with potent bactericidal activity. This compound is one of the numerous congeners produced during the fermentation of Streptomyces tenjimariensis. For research into its biological activity, mechanism of action, and potential therapeutic applications, a robust purification strategy is essential to isolate this compound from other closely related istamycins and fermentation byproducts.

This document outlines a multi-step purification workflow, commencing with the recovery of total istamycins from the fermentation broth, followed by sequential chromatographic steps to achieve high purity of the target compound, this compound.

Overall Purification Workflow

The purification of this compound is a multi-stage process that leverages the physicochemical properties of aminoglycosides. The general workflow involves:

  • Fermentation and Broth Clarification : Culturing of Streptomyces tenjimariensis and subsequent removal of biomass.

  • Cation-Exchange Chromatography (Capture Step) : Initial capture and concentration of the basic aminoglycosides from the clarified broth.

  • Silica Gel Chromatography (Intermediate Purification) : Separation of istamycin congeners based on polarity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step) : Final purification to isolate this compound to a high degree of purity.

Diagram of the Overall this compound Purification Workflow

G fermentation Streptomyces tenjimariensis Fermentation clarification Broth Clarification (Acidification & Filtration) fermentation->clarification cation_exchange Cation-Exchange Chromatography (e.g., Amberlite IRC-50) clarification->cation_exchange Clarified Broth silica_gel Silica Gel Chromatography cation_exchange->silica_gel Crude Istamycin Fraction rp_hplc Reversed-Phase HPLC (C18 Column) silica_gel->rp_hplc Enriched this compound Fraction pure_y0 Purified this compound rp_hplc->pure_y0

Caption: A schematic of the multi-step purification process for this compound.

Experimental Protocols

3.1. Protocol 1: Fermentation and Broth Clarification

This protocol describes the cultivation of Streptomyces tenjimariensis for istamycin production and the initial preparation of the fermentation broth for purification.

  • Materials:

    • Streptomyces tenjimariensis ATCC 31603

    • Production Medium (per liter): 20 g soluble starch, 2 g glucose, 20 g soybean meal, 2 g sodium palmitate, 3 g NaCl, 1 g K₂HPO₄, 1 g MgSO₄·7H₂O[1]

    • Hydrochloric acid (HCl), 1 M

    • Filtration apparatus (e.g., cheesecloth, centrifugation, or microfiltration)

  • Procedure:

    • Inoculate the production medium with a seed culture of S. tenjimariensis.

    • Incubate the culture at 28°C for 5-7 days with shaking at 250 rpm.[1]

    • After incubation, acidify the whole culture broth to a pH of approximately 2.0 with 1 M HCl to aid in the release of aminoglycosides bound to the mycelia.

    • Separate the biomass from the broth by filtration through cheesecloth followed by centrifugation or by using a ceramic membrane filtration system.[2][3]

    • Collect the supernatant (clarified broth) for the next stage of purification.

3.2. Protocol 2: Cation-Exchange Chromatography (Capture)

This step captures the positively charged istamycins from the clarified broth.

  • Materials:

    • Clarified fermentation broth

    • Cation-exchange resin (e.g., Amberlite IRC-50, NH₄⁺ form)[2]

    • Ammonium hydroxide (NH₄OH), 1 N

    • Chromatography column

  • Procedure:

    • Pack a chromatography column with the cation-exchange resin and equilibrate it with deionized water.

    • Adjust the pH of the clarified broth to 6.0-7.7.[4]

    • Load the pH-adjusted broth onto the column at a controlled flow rate.

    • After loading, wash the resin with several column volumes of deionized water to remove unbound impurities.[2][4]

    • Elute the bound istamycins with 1 N aqueous ammonia.[2]

    • Collect the eluate containing the crude istamycin mixture.

    • Concentrate the eluate under reduced pressure to obtain a crude powder.

Diagram of Cation-Exchange Chromatography Principle

G cluster_loading Loading & Washing cluster_elution Elution resin1 Resin(-) Resin(-) Resin(-) waste1 Waste [Impurities(0)] resin1->waste1 Washing broth Broth [Ist-NH3(+), Impurities(0)] broth->resin1 Adsorption resin2 Resin(-)-Ist-NH3(+) Resin(-)-Ist-NH3(+) Resin(-)-Ist-NH3(+) product Product [Ist-NH3(+)] resin2->product eluent Eluent [NH4(+)] eluent->resin2 Displacement

Caption: Principle of istamycin capture by cation-exchange chromatography.

3.3. Protocol 3: Silica Gel Chromatography (Intermediate Purification)

This protocol separates the istamycin congeners based on their polarity.

  • Materials:

    • Crude istamycin powder from the previous step

    • Silica gel for column chromatography

    • Solvent system: Chloroform-methanol-8.5% aqueous ammonia (2:1:1 v/v/v)[2]

    • Chromatography column

    • Fraction collector

  • Procedure:

    • Dissolve the crude istamycin powder in a minimal amount of the solvent system.

    • Pack a column with silica gel slurried in the solvent system.

    • Load the dissolved sample onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions for the presence of istamycins using a suitable analytical method (e.g., TLC or HPLC).

    • Pool the fractions containing the desired istamycin congeners, including this compound.

    • Evaporate the solvent to obtain an enriched istamycin fraction.

3.4. Protocol 4: Reversed-Phase HPLC (Final Polishing)

This final step utilizes high-resolution HPLC to isolate this compound. This analytical method can be adapted for semi-preparative purposes.[4][5][6][7]

  • Materials:

    • Enriched istamycin fraction

    • HPLC system with a semi-preparative C18 column (e.g., Acquity CSH C18)[4][5][6][7]

    • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid (PFPA)[4][5][6][7]

    • Mobile Phase B: Acetonitrile[4][5][6][7]

    • Fraction collector

  • Procedure:

    • Dissolve the enriched istamycin fraction in Mobile Phase A.

    • Set up the HPLC system with a suitable gradient elution program. A typical gradient might be a linear increase in Mobile Phase B.

    • Inject the sample onto the semi-preparative C18 column.

    • Monitor the elution profile using a UV or mass spectrometry detector.

    • Collect the peak corresponding to this compound based on its retention time, as determined from prior analytical runs.[4][5][6]

    • Combine the fractions containing pure this compound.

    • Remove the solvent (lyophilization is often preferred) to obtain the final purified product.

Data Presentation

The following tables summarize the expected outcomes of the purification process. The values are illustrative and may vary depending on the fermentation yield and the efficiency of each step.

Table 1: Summary of this compound Purification Steps and Expected Recovery

Purification StepKey Reagents/MaterialsInputOutputEstimated Recovery (%)
Broth Clarification 1 M HCl, FiltrationFermentation BrothClarified Broth~95%
Cation-Exchange Amberlite IRC-50, 1 N NH₄OHClarified BrothCrude Istamycin Mix~85%
Silica Gel Chromatography Silica Gel, Chloroform/Methanol/AmmoniaCrude Istamycin MixEnriched Istamycin Fraction~60%
Reversed-Phase HPLC C18 Column, PFPA/AcetonitrileEnriched Istamycin FractionPurified this compound~40% (for this compound)

Table 2: Purity and Potency at Different Purification Stages

SamplePurity of this compound (%)Overall Purity (%)Potency (mcg/mg)
Crude Istamycin Mix <1%~10-20%~100-200
Enriched Istamycin Fraction ~5-10%~50-70%~500-700
Purified this compound >95%>95%>950

Quality Control

The purity and identity of the final this compound product should be confirmed using appropriate analytical techniques, such as:

  • Analytical HPLC-MS/MS : To confirm the molecular weight and fragmentation pattern of this compound.[4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation and confirmation.

By following these detailed protocols, researchers can effectively purify this compound for various scientific investigations.

References

Application Notes and Protocols for Studying Aminoglycoside Resistance Using Istamycin Y0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections. However, their efficacy is threatened by the rise of antimicrobial resistance. The primary mechanisms of aminoglycoside resistance are enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs) and alteration of the ribosomal target site. Istamycins are a group of aminoglycoside antibiotics, with congeners such as istamycins A and B showing activity against some aminoglycoside-resistant bacteria.[1] Istamycin Y0 is a known congener in the istamycin biosynthetic pathway, and its unique structure warrants investigation into its potential to evade common resistance mechanisms.[2]

These application notes provide a framework for researchers to study the efficacy of this compound against aminoglycoside-resistant bacteria and to characterize its interaction with AMEs.

Mechanisms of Aminoglycoside Resistance

The most prevalent form of aminoglycoside resistance is the enzymatic inactivation of the drug. Bacteria acquire genes encoding AMEs, which are broadly classified into three families:

  • Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the acetyl-CoA-dependent acetylation of amine groups on the aminoglycoside structure.

  • Aminoglycoside Phosphotransferases (APHs): These enzymes catalyze the ATP-dependent phosphorylation of hydroxyl groups.

  • Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes catalyze the ATP-dependent adenylylation of hydroxyl groups.

Modification by these enzymes prevents the aminoglycoside from binding to its target, the 30S ribosomal subunit, thereby rendering the antibiotic ineffective. A second, less common, mechanism of resistance involves mutations in the ribosomal RNA or proteins, which reduces the binding affinity of the aminoglycoside to its target.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Aminoglycosides against Characterized Bacterial Strains
Bacterial StrainResistance MechanismMIC (µg/mL)
This compound Amikacin Gentamicin Tobramycin
E. coli ATCC 25922 (Susceptible)NoneData to be determined1-40.25-10.25-1
E. coli (AAC(6')-Ib)AcetyltransferaseData to be determined>64>16>16
K. pneumoniae (APH(3')-IIIa)PhosphotransferaseData to be determined>644-16>16
P. aeruginosa (ANT(2")-Ia)NucleotidyltransferaseData to be determined>64>16>16
S. aureus (AAC(6')/APH(2"))Bifunctional EnzymeData to be determined>64>16>16
E. faecium (16S rRNA Methylase)Ribosomal MethylationData to be determined>64>16>16
Table 2: Kinetic Parameters of Aminoglycoside Modifying Enzyme Activity with this compound as a Substrate
EnzymeAminoglycoside SubstrateKm (µM)Vmax (relative units)
AAC(6')-Ib This compoundData to be determinedData to be determined
AmikacinReference ValueReference Value
APH(3')-IIIa This compoundData to be determinedData to be determined
Kanamycin AReference ValueReference Value
ANT(2")-Ia This compoundData to be determinedData to be determined
GentamicinReference ValueReference Value

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a panel of aminoglycoside-susceptible and -resistant bacterial strains using the broth microdilution method, following CLSI guidelines.

Materials:

  • This compound

  • Comparator aminoglycosides (e.g., amikacin, gentamicin, tobramycin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures of test strains

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and comparator aminoglycosides in sterile deionized water.

  • Prepare Bacterial Inoculum: Culture the test bacterial strains overnight on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each antibiotic in CAMHB to achieve a range of concentrations.

  • Inoculate Plates: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antibiotic Stock Solutions C Serial Dilution of Antibiotics in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with diluted bacteria B->D C->D E Incubate at 37°C for 16-20h D->E F Read MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination.

Protocol 2: Assay for Aminoglycoside Acetyltransferase (AAC) Activity

This protocol describes a spectrophotometric assay to determine if this compound is a substrate for AAC enzymes. The assay measures the release of Coenzyme A (CoA) during the acetylation reaction, which reacts with 4,4'-dithiodipyridine (DTDP) to produce a colored product.

Materials:

  • Purified AAC enzyme (e.g., AAC(6')-Ib)

  • This compound

  • Control aminoglycoside substrate (e.g., amikacin)

  • Acetyl-CoA

  • 4,4'-dithiodipyridine (DTDP)

  • HEPES buffer (pH 7.5)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading at 324 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound, control aminoglycoside, acetyl-CoA, and DTDP in HEPES buffer.

  • Set up Reaction Mixture: In each well of the microtiter plate, prepare a reaction mixture containing HEPES buffer, DTDP, and the aminoglycoside substrate (this compound or control).

  • Initiate Reaction: Add acetyl-CoA to the wells to start the reaction.

  • Add Enzyme: Add the purified AAC enzyme to the wells.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 324 nm over time. The rate of increase in absorbance is proportional to the rate of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocity for each substrate concentration. For kinetic parameter determination, perform the assay with varying concentrations of the aminoglycoside and a fixed concentration of acetyl-CoA. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

AAC_Assay cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Data Acquisition A Prepare solutions: This compound, Acetyl-CoA, DTDP, AAC Enzyme B Combine Buffer, DTDP, and Aminoglycoside in a 96-well plate A->B C Add Acetyl-CoA B->C D Initiate reaction with AAC Enzyme C->D E Monitor Absorbance at 324 nm D->E F Calculate Initial Velocity E->F

Caption: Workflow for AAC enzyme assay.

Protocol 3: Assay for Aminoglycoside Phosphotransferase (APH) Activity

This protocol describes a generic method to assess the phosphorylation of this compound by APH enzymes. A common method involves the use of radiolabeled ATP.

Materials:

  • Purified APH enzyme (e.g., APH(3')-IIIa)

  • This compound

  • Control aminoglycoside substrate (e.g., kanamycin A)

  • [γ-32P]ATP

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, APH enzyme, and the aminoglycoside substrate (this compound or control).

  • Initiate Reaction: Add [γ-32P]ATP to the reaction mixture to start the phosphorylation reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a solution like acetic acid.

  • Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with water or a suitable buffer to remove unincorporated [γ-32P]ATP. The positively charged aminoglycoside will bind to the negatively charged phosphocellulose paper.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the extent of aminoglycoside phosphorylation.

APH_Assay_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection of Phosphorylation A Combine APH enzyme, this compound, and Reaction Buffer B Add [γ-32P]ATP to initiate A->B C Incubate at 37°C B->C D Spot reaction mix onto P81 phosphocellulose paper C->D E Wash paper to remove unincorporated [γ-32P]ATP D->E F Quantify radioactivity with a scintillation counter E->F

Caption: Logical flow of APH assay.

Signaling Pathways and Logical Relationships

The primary mechanism of action of aminoglycosides does not involve signaling pathways in the traditional sense. Instead, they directly inhibit protein synthesis at the ribosome. The key logical relationship in aminoglycoside resistance is the enzymatic modification of the drug, which prevents it from binding to its ribosomal target.

Aminoglycoside_Resistance_Pathway cluster_drug_action Normal Antibiotic Action cluster_resistance Enzymatic Resistance IstY0 This compound Ribosome 30S Ribosomal Subunit IstY0->Ribosome Binds to AME Aminoglycoside Modifying Enzyme (e.g., AAC, APH, ANT) IstY0->AME Substrate for Protein_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Inhibition Leads to No_Binding No Ribosomal Binding Ribosome->No_Binding Modified_IstY0 Modified this compound AME->Modified_IstY0 Produces Modified_IstY0->Ribosome Cannot bind to

Caption: Action of this compound and resistance.

References

Preparation of Istamycin Y0 Stock Solutions: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate preparation of antibiotic stock solutions is a critical first step for ensuring reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of stock solutions of Istamycin Y0, an aminoglycoside antibiotic.

This compound is an aminocyclitol antibiotic, and like other members of the istamycin family, it is known to be soluble in water and methanol, but only sparingly soluble in ethanol.[1] Proper handling and storage of this compound solutions are essential to maintain its biological activity.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₁₄H₃₀N₄O₄[2]
Molecular Weight 318.41 g/mol [2]
Solubility Soluble in water and methanol; sparingly soluble in ethanol.[1]
Stability Aminoglycosides are generally stable as dry powders. In aqueous solutions, stability is enhanced at lower temperatures. Stock solutions should be stored frozen.
CAS Number 73491-61-9[2]

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile, nuclease-free water. This concentration is a common starting point for creating working solutions for various assays.

Materials:

  • This compound powder

  • Sterile, nuclease-free water (e.g., cell culture or molecular biology grade)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound powder.

    • Calculation: Volume (mL) x Concentration (mg/mL) = Mass (mg)

    • 10 mL x 10 mg/mL = 100 mg

  • Weighing the this compound powder:

    • In a clean, designated weighing area, carefully weigh out 100 mg of this compound powder using an analytical balance.

    • Note: Handle the powder in a fume hood or with appropriate personal protective equipment (PPE) as the inhalation of fine chemical powders should be avoided.

  • Dissolving the this compound:

    • Transfer the weighed this compound powder to a sterile conical tube.

    • Add a small volume of sterile, nuclease-free water (e.g., 5 mL) to the tube.

    • Vortex the tube at a medium speed until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

    • Add sterile, nuclease-free water to reach a final volume of 10 mL.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.

  • Aliquoting and Storage:

    • Dispense the sterile this compound stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the antibiotic over time.

    • Clearly label each aliquot with the name of the compound ("this compound"), the concentration (10 mg/mL), the date of preparation, and your initials.

    • Store the aliquots at -20°C for short-to-medium-term storage (weeks to months). For long-term storage (months to years), -80°C is recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Determining the MIC of this compound against the specific bacterial strain(s) used in your experiments is crucial for establishing appropriate working concentrations.

Note: As of the last update, specific MIC values for this compound against various bacterial strains are not widely available in the public literature. Therefore, it is highly recommended that researchers determine the MIC empirically in their own laboratory setting.

A general protocol for MIC determination using the broth microdilution method is provided below.

Materials:

  • This compound stock solution (e.g., 1 mg/mL, prepared by diluting the 10 mg/mL stock)

  • Bacterial culture in the logarithmic growth phase

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette and multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, create a two-fold serial dilution of the this compound stock solution in CAMHB. The final volume in each well should be 50 µL. The concentration range should be broad enough to encompass the expected MIC (e.g., from 128 µg/mL down to 0.125 µg/mL).

    • Include a growth control well (containing only CAMHB and bacteria) and a sterility control well (containing only CAMHB).

  • Inoculate with Bacteria:

    • Dilute the bacterial culture to a standardized concentration (typically 5 x 10⁵ CFU/mL).

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the specific bacterial strain (usually 35-37°C) for 16-20 hours.

  • Determine the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterilization Sterilization cluster_storage Storage weigh Weigh this compound Powder dissolve Dissolve in Sterile Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing sterile this compound stock solutions.

Logical Flow for Determining Working Concentrations

G stock Prepare Stock Solution mic Determine MIC stock->mic working Select Working Concentration (e.g., 2x, 4x, 10x MIC) mic->working experiment Perform Experiment working->experiment

Caption: Logical steps to determine the experimental working concentration.

References

Application Notes and Protocols for Determining the In Vitro Bioactivity of Istamycin Y0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Istamycin Y0's bioactivity. This compound is an aminoglycoside antibiotic, a class of potent bactericidal agents that primarily act by inhibiting protein synthesis in susceptible bacteria. The following protocols are designed to assess its antibacterial efficacy, mechanism of action, and potential cytotoxicity.

Antibacterial Bioactivity Assessment

The primary bioactivity of this compound is expected to be its antibacterial action. The following assays are fundamental in characterizing its spectrum and potency.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

This method is a standardized and widely used technique for determining the MIC of antibiotics.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in sterile distilled water or an appropriate solvent to a known concentration (e.g., 1024 µg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_iyo Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_iyo->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read Visual Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation:

Test MicroorganismIstamycin A (µg/mL)[1]Istamycin B (µg/mL)[1][2]
Staphylococcus aureus 209P1.560.78
Staphylococcus aureus Smith0.39<0.10
Escherichia coli6.251.56
Klebsiella pneumoniae3.130.78
Pseudomonas aeruginosa<0.100.39
Proteus vulgaris1.56<0.10

Mechanism of Action: Ribosome Binding

Aminoglycosides are known to exert their bactericidal effect by binding to the bacterial ribosome, leading to the inhibition of protein synthesis.[3][4] A ribosome binding assay can confirm this mechanism for this compound.

Protocol: In Vitro Ribosome Binding Assay (Filter Binding)

This assay measures the direct interaction of a radiolabeled or fluorescently tagged ligand (this compound) with isolated bacterial ribosomes.

Materials:

  • Tagged this compound (e.g., fluorescently labeled)

  • Purified bacterial 70S ribosomes or 30S ribosomal subunits

  • Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • Nitrocellulose and nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine purified ribosomes, binding buffer, and varying concentrations of tagged this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for binding equilibrium.

  • Filtration: Pass the reaction mixture through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-ligand complexes will be retained on the membrane, while unbound ligand will pass through. A nylon membrane can be placed underneath to capture any non-specifically bound ligand.

  • Washing: Wash the nitrocellulose membrane with cold binding buffer to remove any remaining unbound ligand.

  • Quantification: Measure the amount of bound ligand on the nitrocellulose membrane using a scintillation counter (for radiolabeled) or a fluorescence reader (for fluorescently tagged).

  • Data Analysis: Plot the amount of bound ligand as a function of the ligand concentration to determine the binding affinity (dissociation constant, Kd).

Conceptual Diagram of Aminoglycoside-Ribosome Interaction

Ribosome_Binding cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis 50S 50S Polypeptide Growing Polypeptide Chain 50S->Polypeptide 30S 30S mRNA mRNA 30S->mRNA causes misreading 30S->Polypeptide inhibits translocation mRNA->30S binds to tRNA tRNA tRNA->30S delivers amino acid IstamycinY0 This compound IstamycinY0->30S binds to A-site

Caption: this compound binding to the 30S ribosomal subunit.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a new antibiotic candidate to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

As no specific IC50 values for this compound are publicly available, a hypothetical data table is presented below for illustrative purposes.

Cell LineTreatment DurationIC50 (µM)
HEK29324 hours>100
48 hours85.2
HepG224 hours>100
48 hours92.5

Potential Anti-inflammatory Activity

Some aminoglycosides have been shown to modulate inflammatory pathways.[5][6] The effect of this compound on inflammatory signaling can be investigated in a cell-based assay.

Potential Signaling Pathways Affected by Aminoglycosides

Aminoglycoside-induced cytotoxicity can be mediated by the generation of reactive oxygen species (ROS), which in turn can activate stress-related signaling pathways such as the JNK pathway, leading to apoptosis.[5][7][8] Conversely, the NF-κB pathway has been implicated as a protective pathway against aminoglycoside-induced ototoxicity.[5][6]

Diagram of Potential Aminoglycoside-Induced Signaling Pathways

Signaling_Pathway cluster_cell Mammalian Cell IstamycinY0 This compound ROS Reactive Oxygen Species (ROS) IstamycinY0->ROS induces JNK_pathway JNK Pathway ROS->JNK_pathway activates NFkB_pathway NF-κB Pathway ROS->NFkB_pathway can activate Apoptosis Apoptosis JNK_pathway->Apoptosis leads to Cell_Survival Cell Survival NFkB_pathway->Cell_Survival promotes

Caption: Potential signaling pathways modulated by aminoglycosides.

Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the nitrite standard solution. Calculate the concentration of nitrite in the samples, which is indicative of NO production. Determine the inhibitory effect of this compound on LPS-induced NO production.

Disclaimer: The quantitative data presented in the tables for Istamycins A and B are for illustrative purposes to provide a general understanding of the expected bioactivity of a related compound. Experimental determination of the specific bioactivity of this compound is required.

References

Application Notes and Protocols for the Synthesis of Istamycin Y0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature review, a complete total chemical synthesis of Istamycin Y0 has not been formally published. This compound is a naturally occurring aminoglycoside antibiotic produced by the bacterium Streptomyces tenjimariensis.[1][2] These application notes, therefore, provide a comprehensive overview of the biosynthesis of istamycins, general protocols for aminoglycoside synthesis that could be adapted for this compound, and a proposed synthetic strategy based on established chemical principles for related compounds.

Introduction to this compound

This compound belongs to the istamycin family of aminoglycoside antibiotics, which are potent inhibitors of bacterial protein synthesis.[3] These compounds are biosynthesized by Streptomyces tenjimariensis and exhibit broad-spectrum antibacterial activity.[4][5] The istamycin complex is a mixture of several related structures, including Istamycins A, B, A0, B0, and Y0, among others.[2][6] Due to the structural complexity and the presence of multiple stereocenters and functional groups (amines and hydroxyls), the chemical synthesis of aminoglycosides like this compound presents significant challenges.[7][8]

Key challenges in aminoglycoside synthesis include:

  • Regioselective and Stereoselective Glycosylation: Forming the correct glycosidic linkage between the aminocyclitol core and the sugar moieties is a primary hurdle, particularly for 1,2-cis linkages.[9][10]

  • Protecting Group Strategy: The multiple amino and hydroxyl groups have similar reactivity, necessitating a complex and orthogonal protecting group strategy to achieve selective modifications.[11][12]

  • Chirality and Stereocontrol: The dense stereochemistry of the molecule must be carefully controlled throughout the synthetic sequence.

Biosynthesis and Production of Istamycins

This compound is a natural product isolated from the fermentation broth of Streptomyces tenjimariensis ATCC 31603.[1][6] Understanding its natural production can inform both fermentation-based manufacturing and provide insights for synthetic approaches.

Protocol: Fermentation of S. tenjimariensis for Istamycin Production

This protocol is a generalized procedure based on literature reports for istamycin production.[4]

  • Media Preparation: Prepare a suitable fermentation medium. A typical medium consists of a carbon source like starch and a nitrogen source such as soybean meal. Production of istamycins can be sensitive to the choice of nutrients; for instance, substituting starch with simpler sugars like glucose may decrease yield.[4]

  • Inoculation and Culture: Inoculate the sterile medium with a seed culture of S. tenjimariensis.

  • Fermentation: Maintain the culture under aerobic conditions at an appropriate temperature (typically 28-30°C) with agitation for several days. Istamycin production can be enhanced by the addition of certain supplements, such as palmitate (0.2%), which has been shown to double the yield.[4]

  • Extraction: After fermentation, separate the biomass from the culture broth by centrifugation or filtration.

  • Purification and Profiling: The istamycin congeners, including this compound, can be isolated and purified from the supernatant using techniques like ion-exchange chromatography. Profiling and quantification are typically performed using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).[1][6]

Data Presentation: Profiling of Istamycin Congeners

The following table summarizes the relative abundance of various istamycin congeners identified in the fermentation broth of S. tenjimariensis, as determined by HPLC-MS/MS.[1][6] This data is crucial for understanding the natural product landscape and for the isolation of specific compounds like this compound.

Istamycin CongenerRelative Abundance Rank
Istamycin A1
Istamycin B2
Istamycin A₀3
Istamycin B₀4
Istamycin B₁5
Istamycin A₁6
Istamycin C7
Istamycin A₂8
Istamycin C₁9
Istamycin C₀10
Istamycin X₀11
Istamycin A₃12
Istamycin Y₀ 13
Istamycin B₃14
Istamycin FU-1015
Istamycin AP16

Proposed Total Chemical Synthesis of this compound

While a specific synthesis for this compound is not published, a plausible synthetic route can be designed based on established methods for synthesizing related aminoglycosides such as neamine and kanamycin derivatives.[13][14][15] The proposed strategy involves the synthesis of two key building blocks—a protected 2-deoxystreptamine (2-DOS) core and a protected aminosugar—followed by their stereoselective coupling.

Logical Workflow for Proposed Synthesis

The diagram below outlines the general logic for the chemical synthesis of an aminoglycoside like this compound.

G cluster_0 Synthesis of Building Blocks cluster_1 Assembly and Final Product Start Commercially Available Starting Materials P_DOS Protected 2-DOS (Acceptor) Start->P_DOS Multi-step synthesis & protecting group manipulation P_Sugar Protected Aminosugar (Donor) Start->P_Sugar Multi-step synthesis & protecting group manipulation Glycosylation Stereoselective Glycosylation P_DOS->Glycosylation Acceptor P_Sugar->Glycosylation Donor Protected_IY0 Protected This compound Glycosylation->Protected_IY0 Deprotection Global Deprotection Protected_IY0->Deprotection Final_IY0 This compound Deprotection->Final_IY0

Caption: Proposed workflow for the total synthesis of this compound.

Experimental Protocols (Generalized)

Protocol 1: Synthesis of a Protected 2-Deoxystreptamine (2-DOS) Acceptor

The synthesis of the 2-DOS core often starts from commercially available materials and involves several steps to install the necessary functional groups and protecting groups.

  • Starting Material: Begin with a suitable precursor, such as a protected inositol derivative.

  • Functional Group Introduction: Introduce amino groups at the 1- and 3-positions using methods like azidation followed by reduction.

  • Protection of Amino Groups: Protect the amino groups. Orthogonal protecting groups like benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) are commonly used to allow for selective deprotection later in the synthesis.[12]

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups at positions 5 and 6. Silyl ethers or benzyl ethers are typical choices. The hydroxyl group at position 4 is left free to act as the glycosyl acceptor.

  • Purification: Purify the protected 2-DOS derivative using column chromatography.

Protocol 2: Synthesis of a Protected Aminosugar Donor

The aminosugar moiety must be synthesized with a suitable leaving group at the anomeric position to facilitate glycosylation.

  • Starting Material: A commercially available sugar, such as D-glucosamine, can serve as the starting point.

  • Functional Group Modification: Modify the sugar to match the substitution pattern of the purpurosamine ring in this compound. This may involve deoxygenation, epimerization, and installation of amino and methylamino groups.

  • Protection: Protect all amino and hydroxyl groups with appropriate protecting groups (e.g., azides for amines, benzyl ethers for hydroxyls).

  • Activation: Activate the anomeric carbon by converting it into a good leaving group, such as a trichloroacetimidate or a thioglycoside, to create the glycosyl donor.[13]

  • Purification: Purify the final glycosyl donor via chromatography.

Protocol 3: Stereoselective Glycosylation

This is the most critical step, where the two building blocks are joined.

  • Reaction Setup: Dissolve the protected 2-DOS acceptor (from Protocol 1) and the glycosyl donor (from Protocol 2) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen).

  • Catalyst/Promoter Addition: Cool the reaction mixture (e.g., to -78°C) and add a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a recently developed iron catalyst for stereoselective 1,2-cis glycosylation.[9][10]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Quenching and Workup: Quench the reaction with a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.

  • Purification: Purify the resulting protected pseudodisaccharide by silica gel chromatography.

Protocol 4: Global Deprotection

The final step is the removal of all protecting groups to yield the target molecule.

  • Deprotection Conditions: Select deprotection conditions based on the protecting groups used. This often requires a multi-step sequence. For example:

    • Benzyl (Bn) and Cbz groups: Removed by catalytic hydrogenation (e.g., H₂, Pd/C).

    • Boc groups: Removed under acidic conditions (e.g., trifluoroacetic acid).

    • Azide groups: Reduced to amines (e.g., using H₂S or Staudinger reaction).

  • Reaction: Subject the protected this compound intermediate to the chosen deprotection conditions.

  • Purification: Purify the final product, this compound, using ion-exchange chromatography or reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and high-resolution mass spectrometry.

Signaling Pathways and Experimental Workflows

The mechanism of action for aminoglycosides involves binding to the A-site of the bacterial 16S ribosomal RNA, which disrupts protein synthesis and leads to cell death.[3] A diagram illustrating this logical relationship is provided below.

G Istamycin This compound (Aminoglycoside) Binding High-Affinity Binding Istamycin->Binding Ribosome Bacterial 30S Ribosomal Subunit (16S rRNA A-site) Ribosome->Binding Mistranslation Codon Misreading & Inhibition of Translocation Binding->Mistranslation AberrantProteins Synthesis of Aberrant Proteins Mistranslation->AberrantProteins CellDeath Bacterial Cell Death AberrantProteins->CellDeath

Caption: Mechanism of action for this compound.

Conclusion and Future Directions

While the total chemical synthesis of this compound remains an unachieved goal in synthetic organic chemistry, the pathway to its synthesis is conceptually clear. The protocols and strategies outlined here, derived from successful syntheses of related aminoglycosides, provide a solid foundation for researchers aiming to tackle this challenging target. Success in this endeavor would not only be a significant synthetic achievement but would also enable the creation of novel this compound analogs with potentially improved efficacy and reduced toxicity, aiding in the fight against antibiotic resistance.

References

Troubleshooting & Optimization

"troubleshooting Istamycin Y0 peak tailing in HPLC"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Istamycin Y0 Analysis

Welcome to the technical support center for HPLC analysis. This guide provides detailed troubleshooting for a common issue encountered during the analysis of this compound: chromatographic peak tailing. The following FAQs and guides are designed for researchers, scientists, and drug development professionals to diagnose and resolve this problem effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is my peak for it tailing?

This compound is an aminoglycoside antibiotic, a class of compounds known for their basic nature due to multiple amino functional groups.[1][2][3] The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary ionic interactions with the stationary phase.[4][5][6] These interactions occur between the positively charged (protonated) amine groups on the analyte and negatively charged (ionized) residual silanol groups on the surface of silica-based columns.[5][7][8] This mixed-mode retention mechanism slows the elution of a portion of the analyte molecules, resulting in an asymmetric, tailing peak.

Q2: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical factor. At a neutral or mid-range pH (typically > 4), the acidic silanol groups on the silica surface are deprotonated and carry a negative charge, leading to strong interactions with basic analytes.[5][8] To minimize this interaction and reduce tailing, it is recommended to lower the mobile phase pH to between 2 and 3.[4][9] At this low pH, the silanol groups are fully protonated (neutral), which significantly reduces the unwanted ionic interactions and promotes a more uniform hydrophobic retention mechanism, resulting in a sharper, more symmetrical peak.[5]

Q3: Can I use mobile phase additives to fix peak tailing?

Yes, mobile phase additives are highly effective. There are two main strategies:

  • Ion-Pairing Agents: For basic compounds, acidic ion-pairing agents like Pentafluoropropionic Acid (PFPA) or Trifluoroacetic Acid (TFA) at concentrations of 0.05-0.1% (approx. 5-10 mM) are very effective. These agents pair with the protonated this compound, neutralizing its charge and masking its interaction with silanol groups. A published method for Istamycin analysis successfully uses 5 mM aqueous PFPA.[10][11][12][13]

  • Competing Bases: A traditional approach involves adding a small concentration of a competing base, such as Triethylamine (TEA), to the mobile phase.[4][9][14] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the analyte. However, this approach is less common with modern columns and can cause ion suppression if using mass spectrometry detection.[9]

Q4: My peak is still tailing after adjusting the pH. Could my HPLC column be the issue?

If mobile phase optimization is insufficient, the column itself may be the problem. Consider the following:

  • Column Chemistry: Modern HPLC columns made with high-purity, Type B silica have a much lower concentration of acidic silanol groups and are often "end-capped" to further reduce their activity.[4][9] If you are using an older column (Type A silica), switching to a modern, fully end-capped C18 or a column with alternative chemistry, such as a Charged Surface Hybrid (CSH) phase, can dramatically improve peak shape for basic compounds.[7][10]

  • Column Degradation: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade, especially when used with aggressive pH conditions.[7][15] This can expose more active silanol sites. Try flushing the column with a strong solvent or, if the problem persists, replace the column and guard column.[7][16]

Q5: How can I determine if the peak tailing is a hardware problem with my HPLC system?

A key diagnostic step is to observe whether the tailing affects only the this compound peak or all peaks in the chromatogram.[16]

  • Analyte-Specific Tailing: If only this compound or other basic compounds are tailing, the issue is almost certainly chemical (related to the column or mobile phase).

  • General Tailing: If all peaks, including neutral markers, are tailing, the problem is likely physical or related to the system hardware.[9] This is often caused by extra-column volume from using tubing with an incorrect internal diameter, poor connections between the column and tubing, or a physical void that has formed at the head of the column.[7][8][9][15] This effect is typically more pronounced for early-eluting peaks.[9][17]

Q6: Could my sample preparation or injection parameters be causing the peak tailing?

Yes, sample and injection parameters are crucial. Two common causes are:

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[7][15][18][19] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, mass overload was the issue.[18][19]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the starting mobile phase (e.g., 100% acetonitrile in a 95% aqueous mobile phase), it can cause poor peak shape.[6][7] Always aim to dissolve your sample in the initial mobile phase composition or a solvent that is weaker.[7][18]

Troubleshooting Guide and Experimental Protocols

This section provides a systematic approach to resolving this compound peak tailing, including a recommended analytical method and a logical workflow.

Troubleshooting Workflow for this compound Peak Tailing

The following diagram outlines a step-by-step process for diagnosing and solving peak tailing issues.

Caption: Troubleshooting workflow for this compound peak tailing.
Summary of Method Optimization Parameters

The table below summarizes key parameters and recommendations for mitigating this compound peak tailing.

ParameterRecommendation for this compoundRationale
Mobile Phase pH 2.5 - 3.0Protonates residual silanol groups on the stationary phase, minimizing secondary ionic interactions with the basic analyte.[4][5][9]
Mobile Phase Additive 0.05% - 0.1% PFPA or TFA (5-10 mM)Acts as an ion-pairing agent to neutralize the positive charge on this compound, improving retention behavior and peak shape.[10][11]
Buffer Strength 10 - 25 mM (if using buffer salts)Ensures stable pH control across the column, preventing on-column pH shifts that can cause tailing.[7][9][20]
Column Type Modern, high-purity, end-capped C18 or CSH C18Minimizes the number of available silanol sites for interaction. CSH columns provide excellent peak shape for basic compounds at low pH.[4][7][9][10]
Sample Solvent Initial mobile phase composition or weakerPrevents peak distortion caused by injecting a solvent that is significantly stronger than the mobile phase.[7][18]
Sample Load Inject < 5 µg on-column (analytical scale)Avoids saturation of the stationary phase, which is a common cause of peak tailing and fronting.[6][7][19]
Guard Column Use a guard column with matching chemistryProtects the analytical column from contaminants and can help diagnose if the issue is due to column fouling.[16]
Detailed Experimental Protocol: Ion-Pairing RP-HPLC Method

This protocol provides a robust starting point for the analysis of this compound, specifically designed to produce symmetrical peak shapes.

1. Objective: To achieve a sharp, symmetric chromatographic peak for this compound with a tailing factor ≤ 1.5.

2. Materials & Equipment:

  • HPLC System: Standard analytical HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Acquity CSH C18, 2.1 x 100 mm, 1.7 µm (or similar modern, end-capped C18 column).[10]

  • Mobile Phase A: 5 mM Pentafluoropropionic acid (PFPA) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: Mobile Phase A.

  • This compound Standard: Prepare a stock solution in the sample solvent at 1 mg/mL and create working standards by dilution (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 40% B

    • 11.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (End of Run)

  • Detector: UV at 210 nm (as aminoglycosides lack a strong chromophore) or MS with ESI+.

4. Procedure:

  • System Preparation: Purge all mobile phase lines thoroughly. Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound stock solution to the desired concentration using the sample solvent (Mobile Phase A). Ensure the final concentration is within the linear range of the detector to avoid overload.[6]

  • Injection: Inject a blank (sample solvent) first to ensure the system is clean, followed by the this compound standard.

  • Data Analysis: Integrate the this compound peak and calculate the USP Tailing Factor. A value close to 1.0 is ideal, while values above 2.0 are generally considered unacceptable for quantitative analysis.[7]

5. Expected Outcome: This method, which utilizes both low pH and an ion-pairing agent, is designed to disrupt the secondary interactions responsible for peak tailing. The resulting chromatogram should show a significantly more symmetrical peak for this compound, enabling accurate and reproducible quantification.

References

Technical Support Center: Optimizing Mass Spectrometry Sensitivity for Istamycin Y0

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry sensitivity for the analysis of Istamycin Y0.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for analyzing this compound by mass spectrometry?

A1: Electrospray ionization (ESI) in positive ion mode is the most common and effective technique for analyzing this compound and other aminoglycosides. This is due to the presence of multiple amino groups in their structure, which are readily protonated.

Q2: Why am I seeing poor retention of this compound on my C18 column?

A2: this compound is a highly polar compound, which results in poor retention on traditional reversed-phase columns like C18. To overcome this, the use of an ion-pairing agent in the mobile phase, such as pentafluoropropionic acid (PFPA), is recommended.[1][2] Alternatively, hydrophilic interaction liquid chromatography (HILIC) columns, such as an Atlantis Premier BEH Z-HILIC, can provide excellent retention for highly polar compounds.[3]

Q3: How can I improve the signal intensity of this compound in my mass spectrometer?

A3: Several strategies can be employed to enhance signal intensity. Optimizing the ESI source parameters, such as capillary voltage, gas flows, and temperature, is crucial. Additionally, a post-column infusion of a solution like sodium acetate in methanol can promote the formation of sodiated adducts of this compound, which may yield a more intense signal than the protonated molecule.[4] Ensuring high-purity solvents and additives in your mobile phase will also reduce background noise and potential ion suppression.[5]

Q4: What are the expected mass-to-charge ratios (m/z) for this compound?

A4: The exact m/z values will depend on the ionization and adduction. For protonated this compound, you would look for [M+H]⁺. If using a sodium-containing modifier, you may also see [M+Na]⁺. It is recommended to perform an initial infusion of an this compound standard to determine the optimal precursor and product ions for your specific instrument and method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Improper ESI source settings.Infuse a standard solution of this compound and optimize capillary voltage, nebulizer gas pressure, drying gas flow, and temperature.
Sample degradation.Prepare fresh samples and standards. Ensure proper storage conditions.
Incorrect mobile phase pH.For positive ESI, an acidic mobile phase (e.g., with formic acid or PFPA) is generally preferred to promote protonation.
High background noise.Use LC-MS grade solvents and fresh mobile phases. "Steam clean" the LC-MS system overnight to reduce contamination.[6]
Poor Peak Shape (Tailing, Broadening, Splitting) Column contamination.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7][8]
Mismatch between injection solvent and mobile phase.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[9]
Secondary interactions with the column.The use of an ion-pairing agent like PFPA can help to minimize secondary interactions and improve peak shape.[1][2]
Extra-column volume.Use shorter tubing with a smaller internal diameter and ensure all fittings are properly connected with zero dead volume.[10]
Inconsistent Retention Times Changes in mobile phase composition.Prepare fresh mobile phase and ensure it is properly degassed.
Column degradation.Replace the column if it has been used for a large number of injections or with aggressive mobile phases.[11]
Fluctuating column temperature.Use a column oven to maintain a stable temperature.[11]

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth

This protocol is adapted from a method used for the extraction of istamycin congeners from Streptomyces tenjimariensis culture.[1][2]

  • Centrifugation: Centrifuge the fermentation broth to pellet the cells and other solid materials.

  • Supernatant Collection: Carefully collect the supernatant, which contains the dissolved istamycins.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) to remove neutral and acidic impurities.

    • Elute the istamycins with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is based on a validated method for the profiling of istamycin congeners.[1][2]

  • Liquid Chromatography:

    • Column: Acquity CSH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 5 mM pentafluoropropionic acid (PFPA) in water.

    • Mobile Phase B: 50% acetonitrile in water with 5 mM PFPA.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B. For example:

      • 0-5 min: 10% B

      • 5-30 min: 10% to 80% B

      • 30-35 min: Hold at 80% B

      • 35-45 min: Return to 10% B for re-equilibration.

    • Flow Rate: 0.110 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MS Tuning: Infuse a stock solution of an istamycin standard (e.g., Istamycin A, as Y0 may not be commercially available as a pure standard) to optimize MS parameters.

    • Key Parameters to Optimize:

      • Capillary Voltage

      • Spray Voltage

      • Sheath and Auxiliary Gas Flow

      • Tube Lens Offset Voltage

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification, selecting appropriate precursor and product ions for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the provided search results, the following table summarizes relevant performance metrics for a similar aminoglycoside, Istamycin A, analyzed with a comparable method. This can serve as a benchmark for method development for this compound.

Parameter Value Reference
AnalyteIstamycin A[1][2]
Lower Limit of Quantification (LLOQ)2.2 ng/mL[1][2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (MCX) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation (CSH C18 with PFPA) Evaporation->LC_Separation ESI Positive ESI LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide Start Poor MS Sensitivity for this compound Check_Signal Low or No Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Optimize_Source Optimize ESI Source Settings Check_Signal->Optimize_Source Yes Check_Retention Inconsistent Retention? Check_Peak_Shape->Check_Retention No Check_Column Flush or Replace Column/Guard Column Check_Peak_Shape->Check_Column Yes Fresh_Mobile_Phase Prepare Fresh Mobile Phase Check_Retention->Fresh_Mobile_Phase Yes End Sensitivity Optimized Check_Retention->End No Check_Sample Prepare Fresh Sample/Standards Optimize_Source->Check_Sample Improve_Ionization Consider Post-Column Modifier (e.g., NaOAc) Check_Sample->Improve_Ionization Improve_Ionization->Check_Peak_Shape Check_Solvent Match Injection Solvent to Mobile Phase Check_Column->Check_Solvent Use_Ion_Pairing Ensure Ion-Pairing Agent (PFPA) is in Mobile Phase Check_Solvent->Use_Ion_Pairing Use_Ion_Pairing->Check_Retention Stable_Temp Ensure Stable Column Temperature Fresh_Mobile_Phase->Stable_Temp Stable_Temp->End

Caption: Troubleshooting logic for this compound MS analysis.

References

Technical Support Center: Purification of Istamycin Y0

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Istamycin Y0.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its intrinsic properties as an aminoglycoside antibiotic. These include:

  • High Polarity and Hydrophilicity: this compound is highly soluble in water, which can make it difficult to retain on standard reversed-phase chromatography columns.[1]

  • Presence of Multiple Congeners: this compound is typically produced in a fermentation broth containing a complex mixture of structurally similar istamycin congeners (e.g., Istamycin A, B, X0).[2][3][4][5] Separating these closely related compounds is a significant purification challenge.

  • Lack of a UV Chromophore: Aminoglycosides like this compound do not possess a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging. Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often required.[6]

  • Potential for Peak Tailing: The basic amine groups in the istamycin structure can interact with residual silanol groups on silica-based chromatography columns, leading to peak tailing and poor resolution.[7]

Q2: How can I effectively separate this compound from its co-fermented congeners?

A2: Achieving high purity requires a multi-step approach and careful optimization of chromatographic conditions. A combination of ion-exchange and reversed-phase chromatography is often effective. For high-resolution separation of isomers, specialized chiral columns may be necessary. A validated analytical method, such as the one described by Hoang et al. (2016), utilizing a C18 column with a mobile phase containing an ion-pairing agent like pentafluoropropionic acid (PFPA), can be adapted for preparative scale.[2][3][4][5]

Q3: What are the recommended storage conditions for this compound during and after purification to prevent degradation?

A3: While specific stability data for this compound is limited, general guidelines for aminoglycosides suggest that they are relatively stable. However, to minimize potential degradation, it is recommended to:

  • Store purified this compound at low temperatures (-20°C or -70°C) to slow down potential degradation reactions.[8]

  • Maintain a neutral to slightly acidic pH (around pH 5-7) during storage, as extreme pH conditions can lead to hydrolysis of glycosidic bonds.[9]

  • Lyophilize the final product for long-term storage to remove water and prevent hydrolysis.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Chromatographic Separation Issues
Problem Potential Cause Troubleshooting Steps
Poor resolution between this compound and other congeners Inadequate mobile phase composition.Optimize the gradient elution profile. Adjust the concentration of the organic modifier (e.g., acetonitrile) and the ion-pairing agent (e.g., PFPA).[2][3][4][5]
Incorrect column chemistry.Consider using a different stationary phase. For isomeric separation, a chiral column may be required.[10][11][12][13][14]
Column overloading.Reduce the sample load on the column. Perform a loading study to determine the optimal capacity.[15]
Significant peak tailing Strong interaction between basic amine groups of istamycin and acidic silanol groups on the column.Use an end-capped column to minimize silanol interactions. Work at a lower pH to protonate the silanol groups and reduce their interaction with the analyte.[7] Add a competitive base (e.g., triethylamine) to the mobile phase.
Column bed degradation.If the problem persists with a new column, check for particulate matter in the sample or mobile phase. Use in-line filters.[7]
Asymmetric or split peaks Column void or channeling.Repack or replace the column. Ensure proper column packing procedures are followed.[15][16]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Low recovery of this compound Irreversible adsorption to the stationary phase.Modify the mobile phase to reduce strong interactions. Consider a different stationary phase.
Degradation during purification.Investigate the stability of this compound under the purification conditions (pH, temperature, organic solvent). Minimize the duration of the purification process.
Detection and Quantification Issues
Problem Potential Cause Troubleshooting Steps
No or low signal with UV detector This compound lacks a strong chromophore.Use a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[6]
If UV detection is the only option, consider derivatization with a UV-active agent, although this adds complexity to the process.[17]
Inaccurate quantification Non-linear detector response (especially with ELSD).Generate a multi-point calibration curve with a purified this compound standard. Ensure the analyte concentration is within the linear range of the detector.
Co-elution with impurities.Improve chromatographic resolution (see Section 2.1). Use a mass spectrometer for selective detection and quantification.

Section 3: Experimental Protocols

Analytical Method for Istamycin Congeners

This protocol is adapted from Hoang et al. (2016) for the analytical separation of istamycin congeners.[2][3][4][5]

  • Column: Acquity CSH C18 column (or equivalent)

  • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid (PFPA)

  • Mobile Phase B: 50% Acetonitrile in 5 mM aqueous PFPA

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-95% B (linear gradient)

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B (linear gradient)

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: ESI-MS (Electrospray Ionization Mass Spectrometry)

Preparative Purification Workflow (Conceptual)

This is a general workflow that will require optimization for your specific fermentation broth and desired scale.

preparative_workflow fermentation_broth Fermentation Broth clarification Clarification (Centrifugation/Filtration) fermentation_broth->clarification cation_exchange Cation-Exchange Chromatography (Capture Step) clarification->cation_exchange elution Elution with High Salt/pH Gradient cation_exchange->elution desalting Desalting (e.g., Size-Exclusion Chromatography) elution->desalting reversed_phase Reversed-Phase HPLC (Polishing Step) desalting->reversed_phase fraction_collection Fraction Collection (Guided by MS) reversed_phase->fraction_collection purity_analysis Purity Analysis (Analytical HPLC-MS) fraction_collection->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization Pool pure fractions pure_istamycin_y0 Pure this compound lyophilization->pure_istamycin_y0

Caption: A general workflow for the preparative purification of this compound.

Section 4: Visualizing Troubleshooting Logic

Troubleshooting Poor Chromatographic Resolution

References

"minimizing degradation of Istamycin Y0 during extraction"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Istamycin Y0 Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

This compound is an aminoglycoside antibiotic produced by Streptomyces tenjimariensis.[1][2] Like other aminoglycosides, its complex structure makes it susceptible to degradation under certain experimental conditions. Ensuring its stability during extraction is critical for accurate quantification, maintaining its biological activity, and preventing the formation of potentially interfering degradation products in downstream applications.

Q2: What are the primary factors that can lead to the degradation of this compound during extraction?

Based on studies of related aminoglycosides, the primary factors that can cause degradation of this compound include:

  • pH: Aminoglycosides are known to be sensitive to pH changes. A study on various aminoglycosides showed that a pH of 6.5 is optimal for their determination, with significant degradation observed at a pH of 8.0. For istamycins, initial extraction is often carried out at an acidic pH (around 2.0) to protonate the amino groups and enhance solubility and binding to cation-exchange resins. However, prolonged exposure to strong acidic or alkaline conditions should be avoided.

  • Temperature: Elevated temperatures can accelerate the degradation of aminoglycosides. It is generally recommended to perform extraction and purification steps at room temperature or below. For long-term storage of solutions, temperatures of -20°C or lower are advisable.

  • Presence of Other Reactive Compounds: Co-extraction of other reactive molecules from the fermentation broth or the use of incompatible reagents can lead to degradation. For example, some aminoglycosides are known to be inactivated by beta-lactam antibiotics at room temperature.

Q3: Are there any known degradation products of this compound?

Currently, there is limited specific information in the public domain detailing the exact chemical structures of this compound degradation products. However, based on the known reactivity of aminoglycosides, potential degradation pathways could involve hydrolysis of the glycosidic bonds or modifications of the amino and hydroxyl groups on the aminocyclitol or sugar moieties. To identify potential degradation products in your samples, it is recommended to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which can separate the intact drug from its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Lysis of Streptomyces tenjimariensis Ensure complete cell disruption to release the intracellular content. Consider optimizing the lysis method (e.g., sonication, homogenization).
Inefficient Binding to Cation-Exchange Resin Verify that the pH of the clarified lysate is acidic (around 2.0) to ensure protonation of this compound for efficient binding to the cation-exchange resin.
Precipitation of this compound This compound is more soluble at acidic pH. If precipitation is observed, ensure the pH of the solution is maintained in the acidic range during the initial extraction steps.
Degradation during Extraction Follow the recommendations to minimize degradation, such as maintaining a low temperature and appropriate pH throughout the process.
Presence of Impurities in the Final Extract Inefficient Washing of the Cation-Exchange Resin Ensure the resin is thoroughly washed with water and then a low concentration of aqueous ammonia (e.g., 0.2N) to remove weakly bound impurities before eluting this compound.
Co-elution of Other Istamycin Congeners The extraction process may co-elute other istamycin congeners.[1][2] Further purification by techniques like silica gel chromatography may be necessary to isolate pure this compound.
Inconsistent Results Between Batches Variability in Fermentation Conditions The production of this compound by S. tenjimariensis can be influenced by the composition of the culture medium.[3] Standardize fermentation conditions to ensure consistent starting material.
Inconsistent Extraction Procedure Strictly adhere to the validated extraction protocol, paying close attention to pH adjustments, resin volumes, and elution conditions.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited, a study on the closely related Istamycin A provides valuable insights. The following table summarizes the stability of Istamycin A under various conditions. It is reasonable to assume that this compound will exhibit similar stability trends.

Condition Duration Stability (Recovery %) Reference
Room Temperature (25°C)9 hours91.9 - 95.1%[2]
Freeze-Thaw Cycles3 cycles91.6 - 94.2%[2]
Long-term Storage (-20°C)1 month~91.2%[2]

Experimental Protocol: Extraction and Purification of Istamycins

This protocol is adapted from a patented method for the extraction and purification of istamycins from a fermentation broth.

1. Preparation of Fermentation Broth:

  • Culture Streptomyces tenjimariensis under suitable conditions to produce istamycins.
  • Adjust the pH of the culture broth to 2.0 with hydrochloric acid.
  • Filter the acidified broth to remove cells and other solid debris, yielding a clarified broth filtrate.

2. Cation-Exchange Chromatography (Capture Step):

  • Prepare a column with a suitable cation-exchange resin (e.g., Amberlite IRC-50, NH₄⁺ form).
  • Pass the clarified broth filtrate through the column to allow for the adsorption of istamycins.
  • Wash the column thoroughly with deionized water to remove unbound impurities.
  • Elute the istamycins from the resin using 1N aqueous ammonia.
  • Collect the active fractions containing the eluted istamycins.

3. Cation-Exchange Chromatography (Purification Step):

  • Concentrate the collected active fractions under reduced pressure.
  • Prepare a second cation-exchange column (e.g., Amberlite CG-50).
  • Load the concentrated eluate onto the second column.
  • Wash the column sequentially with deionized water and 0.2N aqueous ammonia to remove impurities.
  • Elute the istamycin complex with 0.4N aqueous ammonia.

4. Isolation of this compound:

  • The eluate from the second column will contain a mixture of istamycins.
  • Further purification to isolate this compound can be achieved by techniques such as silica gel column chromatography.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_0 Fermentation & Clarification cluster_1 Capture & Initial Purification cluster_2 Further Purification cluster_3 Isolation Fermentation S. tenjimariensis Fermentation Acidification Adjust pH to 2.0 with HCl Fermentation->Acidification Filtration Filtration to remove cells Acidification->Filtration CationExchange1 Cation-Exchange Chromatography (e.g., Amberlite IRC-50) Filtration->CationExchange1 Wash1 Wash with Water CationExchange1->Wash1 Elution1 Elute with 1N NH4OH Wash1->Elution1 Concentration Concentrate Eluate Elution1->Concentration CationExchange2 Cation-Exchange Chromatography (e.g., Amberlite CG-50) Concentration->CationExchange2 Wash2 Wash with Water & 0.2N NH4OH CationExchange2->Wash2 Elution2 Elute with 0.4N NH4OH Wash2->Elution2 SilicaGel Silica Gel Chromatography Elution2->SilicaGel IsolatedIstamycinY0 Isolated this compound SilicaGel->IsolatedIstamycinY0

Caption: Workflow for the extraction and purification of this compound.

Logical Diagram for Troubleshooting Low this compound Yield

G cluster_0 Potential Causes cluster_1 Degradation Factors cluster_2 Extraction Issues cluster_3 Purification Problems cluster_4 Solutions LowYield Low this compound Yield Degradation Degradation LowYield->Degradation IncompleteExtraction Incomplete Extraction LowYield->IncompleteExtraction PoorPurification Poor Purification LowYield->PoorPurification HighpH pH > 7 Degradation->HighpH HighTemp Temperature > 25°C Degradation->HighTemp InefficientLysis Inefficient Cell Lysis IncompleteExtraction->InefficientLysis IncorrectpH_Binding Incorrect pH for Binding IncompleteExtraction->IncorrectpH_Binding InefficientElution Inefficient Elution PoorPurification->InefficientElution LossDuringWash Loss During Wash Steps PoorPurification->LossDuringWash ControlpH Control pH (acidic for binding) HighpH->ControlpH ControlTemp Maintain Low Temperature HighTemp->ControlTemp OptimizeLysis Optimize Lysis Protocol InefficientLysis->OptimizeLysis VerifyBindingpH Verify pH is ~2.0 for binding IncorrectpH_Binding->VerifyBindingpH OptimizeElution Optimize Elution Buffer InefficientElution->OptimizeElution CheckWashFractions Analyze Wash Fractions for Loss LossDuringWash->CheckWashFractions

Caption: Troubleshooting guide for low yield of this compound.

References

"solvent selection for optimal Istamycin Y0 solubility"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Istamycin Y0 Solubility

This technical support center provides guidance on solvent selection for achieving optimal solubility of this compound. It includes frequently asked questions, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is an aminoglycoside antibiotic.[1] Like other istamycins and aminoglycosides, it is generally hydrophilic.[2] This means it is expected to be soluble in polar solvents such as water and methanol, and sparingly soluble or insoluble in less polar organic solvents like ethanol and chloroform.[2][3]

Q2: Are there any known specific solubility values for this compound?

Q3: What is the best starting solvent to try for dissolving this compound?

Based on the hydrophilic nature of aminoglycosides, sterile, purified water is the recommended starting solvent.[2] If higher concentrations are needed, or if issues with stability arise, other polar solvents or buffer systems may be explored.

Q4: How does pH affect the solubility of this compound?

The pH of the solution can significantly impact the solubility of aminoglycoside antibiotics.[4] Istamycins contain multiple amino groups, which can be protonated at acidic pH, potentially increasing their solubility in aqueous solutions.[2] It is advisable to determine the optimal pH for solubility and stability for your specific application.

Troubleshooting Guide

Issue: this compound is not dissolving in water.

  • Question: Is the water sterile and pure?

    • Answer: Impurities in the water can affect solubility. Use high-purity, sterile water (e.g., Milli-Q or equivalent).

  • Question: Have you tried gentle heating or agitation?

    • Answer: Gently warm the solution (e.g., to 37°C) and use a vortex mixer or magnetic stirrer to aid dissolution. Avoid excessive heat, as it may degrade the compound.

  • Question: Is the concentration too high?

    • Answer: You may be exceeding the solubility limit of this compound in water. Try preparing a more dilute solution.

Issue: Precipitate forms after initial dissolution.

  • Question: Has the temperature of the solution changed?

    • Answer: A decrease in temperature can cause a previously dissolved compound to precipitate. Ensure the solution is maintained at a constant temperature.

  • Question: Is the solution pH appropriate?

    • Answer: Changes in pH upon dissolution of other components could lead to precipitation. Measure and adjust the pH of the solution as needed. Consider using a buffer system to maintain a stable pH.

Issue: The solvent is not suitable for my downstream application.

  • Question: Can I use a co-solvent system?

    • Answer: Yes, a mixture of solvents can be effective. For example, a small percentage of a polar organic solvent like methanol or DMSO in water might improve solubility for certain applications. However, compatibility with your experimental system must be verified.

  • Question: Are there alternative polar solvents to water?

    • Answer: Methanol is a potential alternative, as some istamycins show good solubility in it.[3] However, its suitability depends on your specific experimental needs and potential toxicity to biological systems.

Data Presentation

Table 1: Qualitative Solubility of Istamycin Analogs in Common Solvents

SolventExpected Solubility of this compoundReference
WaterSoluble[2][3]
MethanolSoluble[3]
EthanolSparingly soluble to insoluble[2][3]
Other Common Organic Solvents (e.g., Acetone, Chloroform)Insoluble[2][3]

Note: This table is based on the reported solubility of other istamycins and general aminoglycoside properties. Experimental verification for this compound is recommended.

Experimental Protocols

Protocol: Determination of this compound Solubility by the Saturation Shake-Flask Method

This protocol outlines a standard method for determining the solubility of a compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvent(s) of high purity

  • Small, sealable glass vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical method

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or use a magnetic stirrer to agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of dilutions of the clear supernatant with the same solvent.

    • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method or another appropriate quantitative technique.

    • Prepare a standard curve of this compound to accurately determine the concentration in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent (e.g., in mg/mL or µg/mL) based on the concentration determined in the saturated solution.

Visualizations

Solvent_Selection_Workflow start Start: Select Solvent for this compound check_hydrophilicity Is the application compatible with aqueous solutions? start->check_hydrophilicity use_water Use Sterile Water check_hydrophilicity->use_water Yes check_methanol Is Methanol compatible? check_hydrophilicity->check_methanol No end_workflow End: Solvent Selected use_water->end_workflow use_methanol Use Methanol check_methanol->use_methanol Yes consider_cosolvent Consider Co-solvent System (e.g., Water/Methanol) check_methanol->consider_cosolvent No use_methanol->end_workflow consider_cosolvent->end_workflow

Caption: Solvent selection workflow for this compound.

Troubleshooting_Solubility_Issues start Start: Solubility Issue with this compound check_dissolution Is the compound not dissolving at all? start->check_dissolution check_precipitation Is a precipitate forming after initial dissolution? check_dissolution->check_precipitation No increase_agitation Increase agitation (vortex/stir) and apply gentle heat check_dissolution->increase_agitation Yes check_temp Check for temperature fluctuations check_precipitation->check_temp Yes check_concentration Is the concentration too high? increase_agitation->check_concentration lower_concentration Lower the concentration check_concentration->lower_concentration Yes check_solvent_purity Use high-purity solvent check_concentration->check_solvent_purity No end_troubleshooting End: Issue Resolved lower_concentration->end_troubleshooting check_solvent_purity->end_troubleshooting check_ph Measure and adjust pH; consider using a buffer check_temp->check_ph check_ph->end_troubleshooting

Caption: Troubleshooting decision tree for this compound solubility.

References

"overcoming matrix effects in Istamycin Y0 LC-MS analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Istamycin Y0.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: The sample matrix consists of all components within a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.

Q2: I am observing significant ion suppression for this compound. What are the most common causes?

A2: Ion suppression is a frequent challenge in the LC-MS analysis of complex biological samples.[2] For polar, basic compounds like this compound, common causes include:

  • High concentrations of co-eluting matrix components: Phospholipids from plasma or serum are notorious for causing ion suppression.[3]

  • Competition for ionization: If matrix components have a higher affinity for ionization than this compound, they can dominate the process in the ESI source.

  • Changes in droplet formation and evaporation: Less volatile matrix components can alter the physical properties of the ESI droplets, hindering the release of analyte ions.

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: Effective sample preparation is the most critical step in mitigating matrix effects.[4] The goal is to selectively remove interfering components while efficiently recovering this compound. Common strategies include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For aminoglycosides like this compound, mixed-mode cation exchange SPE is often recommended due to their polar and basic nature.[5] Hydrophilic-Lipophilic Balanced (HLB) sorbents have also been shown to provide good recovery.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interferences behind.

  • Protein Precipitation (PPT): While simple and fast, PPT is often less clean than SPE or LLE. It involves adding a solvent (like acetonitrile) or an acid (like trichloroacetic acid, TCA) to precipitate proteins.[6][8][9][10] This method may still leave significant amounts of phospholipids and other small molecules in the extract.

Q4: Which chromatographic technique is best suited for this compound analysis to avoid matrix effects?

A4: Due to the highly polar nature of this compound and other aminoglycosides, traditional reversed-phase chromatography can be challenging and may require ion-pairing agents that are detrimental to MS performance. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[5][11][12]

  • HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating polar compounds like this compound.[4][11]

  • This technique allows for the elution of interfering non-polar compounds early in the chromatogram, separating them from the analyte of interest and reducing matrix effects.

  • Zwitterionic HILIC columns have demonstrated excellent separation for a wide range of aminoglycosides.[4]

Q5: Is a stable isotope-labeled (SIL) internal standard available for this compound, and is it necessary?

A5: The use of a SIL internal standard is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[13][14][15] While a specific SIL internal standard for this compound may not be commercially available, it is highly recommended to use one if possible. If a dedicated SIL-Istamycin Y0 is not available, consider using a SIL analog of another aminoglycoside with similar physicochemical properties. Structural analogs can also be used but may not compensate for matrix effects as effectively.[13]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound LC-MS analysis.

Diagram: Troubleshooting Workflow for Matrix Effects

G start Start: Poor Peak Shape, Inconsistent Results, or Low Sensitivity for this compound check_ms 1. Verify MS Performance - Infuse this compound standard - Check sensitivity and stability start->check_ms ms_ok MS Performance OK? check_ms->ms_ok troubleshoot_ms Troubleshoot Mass Spectrometer - Clean ion source - Recalibrate ms_ok->troubleshoot_ms No eval_matrix 2. Evaluate Matrix Effect - Post-column infusion - Post-extraction spike ms_ok->eval_matrix Yes troubleshoot_ms->check_ms matrix_present Significant Matrix Effect? eval_matrix->matrix_present optimize_chrom 3. Optimize Chromatography - Adjust HILIC gradient - Use smaller particle size column matrix_present->optimize_chrom Yes end End: Reliable this compound Quantification matrix_present->end No optimize_sample_prep 4. Improve Sample Preparation - Switch to a more selective SPE phase - Optimize wash/elution steps optimize_chrom->optimize_sample_prep use_is 5. Use Appropriate Internal Standard - Stable Isotope Labeled (SIL) IS is ideal - Matrix-matched calibration optimize_sample_prep->use_is use_is->end

Caption: A stepwise guide to troubleshooting matrix effects in this compound LC-MS analysis.

Quantitative Data Summary

The following tables provide a summary of expected performance for different sample preparation techniques for aminoglycosides, which can be extrapolated to this compound analysis.

Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods in Plasma/Serum

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)Key Considerations
Protein Precipitation (PPT) 85 - 10530 - 60 (Suppression)Simple and fast, but results in dirtier extracts with significant matrix effects.
Liquid-Liquid Extraction (LLE) 60 - 9020 - 40 (Suppression)Can be effective, but may require optimization of solvent and pH.
Solid-Phase Extraction (SPE) - HLB 80 - 110< 20Good recovery and cleanup for a broad range of compounds.[6]
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange 90 - 110< 15Highly selective for basic compounds like this compound, providing the cleanest extracts.[5]

Table 2: HILIC vs. Reversed-Phase Chromatography for Aminoglycoside Analysis

Chromatographic ModeMobile Phase Compatibility with MSRetention of this compoundSeparation from Matrix
Reversed-Phase Poor (often requires non-volatile ion-pairing agents)Poor without ion-pairing agentsPotential for co-elution with polar matrix components.
HILIC Excellent (volatile buffers like ammonium formate)Good retention and separationExcellent separation from non-polar matrix components.[4][5][11]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using Mixed-Mode Cation Exchange SPE

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of internal standard solution.

    • Add 600 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for HILIC analysis.

Diagram: SPE Workflow for this compound from Plasma

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation plasma 1. Plasma Sample + IS acid 2. Add 4% Phosphoric Acid plasma->acid vortex 3. Vortex acid->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 7. Load Supernatant supernatant->load condition 6. Condition SPE Cartridge (Methanol, then Water) condition->load wash1 8. Wash with 2% Formic Acid load->wash1 wash2 9. Wash with Methanol wash1->wash2 elute 10. Elute with 5% NH4OH in Methanol wash2->elute dry 11. Evaporate to Dryness elute->dry reconstitute 12. Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS Analysis reconstitute->lcms Inject into LC-MS

Caption: A detailed workflow for the extraction of this compound from plasma using SPE.

Protocol 2: HILIC-MS/MS Parameters for this compound Analysis
  • LC Column: Zwitterionic HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm).[4]

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 90% B

    • 5.0 min: 50% B

    • 5.1 min: 90% B

    • 7.0 min: 90% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]+ or other adducts should be selected, followed by optimization of fragment ions and collision energies.

Diagram: Logical Relationship of LC-MS Method Components

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry column HILIC Column (Zwitterionic) separation Separation of This compound from Matrix column->separation mobile_phase Mobile Phase (Ammonium Formate/Acetonitrile) mobile_phase->column gradient Gradient Elution (High to Low Organic) gradient->column ion_source Ion Source (Positive ESI) analyzer Analyzer (Triple Quadrupole) ion_source->analyzer detection Detection (MRM Mode) analyzer->detection quantification Selective & Sensitive Quantification detection->quantification sample Prepared this compound Sample sample->column separation->ion_source

Caption: Key components of the HILIC-MS/MS method for this compound analysis.

References

Technical Support Center: Optimizing Istamycin Y0 Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enhanced production of Istamycin Y0. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the fermentation of Streptomyces tenjimariensis for this compound production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that can lead to suboptimal yields of this compound and other congeners.

Q1: My overall istamycin production is low. What are the most critical fermentation parameters to check?

A1: Low overall istamycin yield is a common issue. Based on statistical optimization studies, the most influential environmental factors are initial pH, incubation temperature, and the concentration of calcium carbonate. A recent study demonstrated a potential 31-fold increase in total istamycin production by optimizing these parameters.[1][2]

  • Troubleshooting Steps:

    • Verify Initial pH: Ensure the initial pH of your culture medium is approximately 6.38.[1] Deviations can significantly impact enzyme activity and nutrient uptake.

    • Check Incubation Temperature: The optimal temperature for istamycin production has been identified as 30°C.[1] Calibrate your incubator to ensure stable temperature control.

    • Optimize Calcium Carbonate Concentration: A concentration of 5.3% (w/v) CaCO₃ has been shown to maximize yield.[1] Calcium carbonate acts as a buffering agent to maintain a favorable pH during fermentation.

    • Confirm Agitation and Incubation Time: An agitation rate of 200 rpm and an incubation period of 6 days are recommended for optimal production in shake flask cultures.[1][2]

Q2: I am observing good overall istamycin yield, but the proportion of this compound is very low. How can I specifically enhance the production of this minor congener?

A2: this compound is one of sixteen natural congeners produced by S. tenjimariensis, and it is typically produced in smaller quantities than major components like Istamycin A and B.[2] Enhancing the yield of a specific minor congener often requires a more targeted approach.

  • Troubleshooting and Optimization Strategies:

    • Precursor Feeding: The biosynthesis of all istamycins starts with the formation of 2-deoxystreptamine (DOS) from glucose-6-phosphate. Supplementing the medium with DOS has been shown to restore istamycin production in mutant strains that have lost the ability to synthesize it.[3] While direct evidence for this compound is limited, a precursor feeding strategy is a rational approach.

      • Experimental Suggestion: Introduce 2-deoxystreptamine to the culture medium at the onset of the stationary phase. Monitor the congener profile over time to assess the impact on this compound levels.

    • Carbon and Nitrogen Source Selection: The choice of carbon and nitrogen sources is critical. Complex sources are generally preferred over simple, rapidly metabolized ones.

      • Recommended Media Components: Use starch as the primary carbon source and soybean meal as the nitrogen source.[4] Avoid using glucose, glycerol, or maltose as the primary carbon source, and yeast extract, peptone, or casamino acids as the primary nitrogen source, as these can decrease overall istamycin production.[4]

    • Lipid Supplementation: The addition of palmitate (0.2%) has been reported to double the total istamycin production.[4] This may also influence the distribution of congeners.

Q3: My fermentation is inconsistent, with significant batch-to-batch variability. What could be the cause?

A3: Inconsistent fermentation performance can stem from several factors, from inoculum quality to subtle variations in media preparation and culture conditions.

  • Troubleshooting Checklist:

    • Inoculum Quality: Ensure a consistent and healthy inoculum. Use a standardized protocol for spore suspension preparation or mycelial culture propagation to initiate your fermentations.

    • Media Preparation: Sterilization methods and duration can affect the quality of complex media components. Ensure a consistent and validated sterilization protocol.

    • pH Control: While the initial pH is critical, monitoring the pH profile throughout the fermentation is also important. The buffering capacity of calcium carbonate is key here.

    • Dissolved Oxygen: In bioreactors, ensure consistent dissolved oxygen levels. Poor oxygen transfer can be a limiting factor in dense mycelial cultures.

Quantitative Data Summary

The following tables summarize key quantitative data from optimization studies to guide your experimental design.

Table 1: Optimized Fermentation Parameters for Total Istamycin Production

ParameterOptimal ValueReference
Initial pH6.38[1]
Incubation Temperature30°C[1]
Calcium Carbonate (CaCO₃)5.3% (w/v)[1]
Agitation Rate200 rpm[1][2]
Incubation Time6 days[1][2]

Table 2: Recommended Media Components for Istamycin Production

ComponentRecommended SourceSources to AvoidReference
Carbon Source StarchGlucose, Glycerol, Maltose[4]
Nitrogen Source Soybean MealYeast Extract, Peptone, Casamino Acids[4]
Additive Palmitate (0.2%)-[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Istamycin Congener Profiling

This protocol is adapted from the method developed for the robust profiling and characterization of istamycin congeners.

  • Objective: To separate and quantify the sixteen natural istamycin congeners, including this compound, from a fermentation broth.

  • Instrumentation:

    • HPLC system coupled with an electrospray ionization (ESI) ion trap tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: Acquity CSH C18 column.

    • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid.

    • Mobile Phase B: 50% Acetonitrile.

    • Elution: Gradient elution.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Tandem Mass Spectrometry (MS/MS) for identification and quantification based on specific precursor and product ions for each congener.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove mycelia.

    • Adjust the pH of the supernatant.

    • Perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

    • Elute the istamycins and concentrate the sample before injection.

Visualizations: Pathways and Workflows

Istamycin Biosynthetic Pathway Overview

The biosynthesis of istamycins is a complex process originating from primary metabolism. The core structure, 2-deoxystreptamine (2-DOS), is synthesized from glucose-6-phosphate. This is followed by a series of enzymatic modifications, including glycosylations, dehydroxylations, and aminations, to produce the diverse array of istamycin congeners. The istamycin biosynthetic gene cluster from S. tenjimariensis has been identified under the GenBank accession number AJ845083.

Istamycin_Biosynthesis_Overview Primary_Metabolism Primary Metabolism (Glucose-6-Phosphate) DOS_Biosynthesis 2-Deoxystreptamine (DOS) Biosynthesis Primary_Metabolism->DOS_Biosynthesis Istamycin_Core Istamycin Core Structure Assembly DOS_Biosynthesis->Istamycin_Core Istamycin_Congeners Istamycin Congeners (A, B, B1, C1, X0, Y0, etc.) Istamycin_Core->Istamycin_Congeners Modification Steps Tailoring_Enzymes Tailoring Enzymes (Glycosyltransferases, Oxidoreductases, Aminotransferases, etc.) Tailoring_Enzymes->Istamycin_Congeners

Caption: Overview of the Istamycin biosynthetic pathway.

Troubleshooting Workflow for Low this compound Yield

This workflow provides a logical sequence of steps to diagnose and address low yields of this compound.

Troubleshooting_Workflow Start Low this compound Yield Detected Check_Overall_Yield Is overall Istamycin yield also low? Start->Check_Overall_Yield Optimize_Conditions Optimize Fermentation Conditions: pH (6.38), Temp (30°C), CaCO3 (5.3%) Check_Overall_Yield->Optimize_Conditions Yes Re_evaluate Re-evaluate Congener Profile Optimize_Conditions->Re_evaluate Check_Media Review Media Composition: - Carbon Source (Starch) - Nitrogen Source (Soybean Meal) Re_evaluate->Check_Media Problem Persists End Yield Improved Re_evaluate->End Problem Solved Precursor_Feeding Implement Precursor Feeding Strategy: - Add 2-Deoxystreptamine - Add Palmitate (0.2%) Check_Media->Precursor_Feeding Further_Analysis Advanced Troubleshooting: - Gene Expression Analysis - Inoculum Quality Control Precursor_Feeding->Further_Analysis Further_Analysis->End Check_Overall_yield Check_Overall_yield Check_Overall_yield->Check_Media No

Caption: Troubleshooting workflow for low this compound yield.

References

"troubleshooting low bioactivity of purified Istamycin Y0"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified Istamycin Y0.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aminoglycoside antibiotic, a class of natural products known for their bactericidal activity.[1][2] It is one of at least sixteen natural congeners produced by the bacterium Streptomyces tenjimariensis.[1][3][4] Like other aminoglycosides, this compound is believed to exert its antibacterial effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This disruption of essential protein production ultimately leads to bacterial cell death.

Q2: What is the expected bioactivity of this compound?

Q3: What are some potential reasons for observing low bioactivity with my purified this compound?

Several factors can contribute to lower-than-expected bioactivity of your purified this compound. These can be broadly categorized as:

  • Issues with the Purified Compound: This includes the presence of impurities, degradation of the this compound molecule, or incorrect identification of the purified compound.

  • Problems with the Bioactivity Assay: This can range from using a resistant bacterial strain to incorrect assay conditions or procedural errors.

  • Improper Storage and Handling: Like many antibiotics, this compound may be sensitive to storage conditions, leading to a loss of activity over time.

The following troubleshooting guides will delve deeper into each of these areas to help you identify and resolve the issue.

Troubleshooting Guides

Guide 1: Troubleshooting Low Bioactivity - Purification and Compound Integrity

Low bioactivity may stem from issues related to the purity and integrity of your this compound sample.

Problem: Presence of Impurities

The fermentation broth of Streptomyces tenjimariensis contains a mixture of at least 16 different istamycin congeners, including this compound.[1][3][4] Some of these congeners may have lower bioactivity. Co-elution of these less active or inactive compounds during purification can dilute the potency of your final sample.

Troubleshooting Steps:

  • Verify Purity:

    • HPLC-MS Analysis: Employ High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to assess the purity of your sample. Compare the retention time and mass-to-charge ratio (m/z) of your purified compound with known values for this compound.

    • Reference Standard: If available, co-inject your sample with a certified reference standard of this compound to confirm its identity and purity.

  • Optimize Purification Protocol:

    • Chromatography Method: The separation of istamycin congeners can be achieved using a C18 column with a gradient of aqueous pentafluoropropionic acid and acetonitrile.[1][4] Fine-tuning the gradient and flow rate may improve the resolution between different istamycins.

    • Fraction Collection: Collect smaller, more precise fractions during chromatography and analyze each for the presence of this compound and other congeners by HPLC-MS. Pool only the purest fractions.

Experimental Protocol: HPLC-MS Analysis of Istamycin Congeners [1][4]

  • Column: Acquity CSH C18 column.

  • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid.

  • Mobile Phase B: 50% acetonitrile.

  • Gradient: A linear gradient appropriate for separating polar compounds like aminoglycosides.

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

Problem: Degradation of this compound

Aminoglycoside antibiotics can be susceptible to degradation under certain conditions, leading to a loss of bioactivity.

Troubleshooting Steps:

  • Check for Degradation Products: Analyze your purified sample using HPLC-MS to look for peaks that do not correspond to known istamycin congeners. These may represent degradation products.

  • Review Purification and Storage Conditions:

    • pH: Avoid exposing the sample to harsh acidic or alkaline conditions during purification and storage.

    • Temperature: Store the purified this compound at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

    • Solvent: Store in a suitable, non-reactive solvent. Lyophilization for long-term storage is often recommended.

Table 1: Potential Impurities in Purified this compound

Impurity Type Potential Source Effect on Bioactivity Detection Method
Istamycin Congeners Co-elution during purification from Streptomyces tenjimariensis fermentation broth.[1][4]Variable; some congeners may have lower or no bioactivity.HPLC-MS
Degradation Products Chemical instability due to improper pH, temperature, or storage conditions.Likely reduced or no bioactivity.HPLC-MS
Residual Solvents/Salts Carryover from the purification process.May interfere with bioactivity assays or be toxic to bacteria.Varies (e.g., GC-MS for solvents)
Guide 2: Troubleshooting Low Bioactivity - Bioactivity Assay (MIC)

If you are confident in the purity and integrity of your this compound, the issue may lie within your bioactivity assay protocol. The standard method for determining the bioactivity of an antibiotic is the Minimum Inhibitory Concentration (MIC) assay.

Problem: Incorrect MIC Assay Procedure

Even minor deviations in the MIC assay protocol can lead to inaccurate and misleading results.

Troubleshooting Steps:

  • Review Inoculum Preparation: Ensure the bacterial inoculum is at the correct density (typically standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). An inoculum that is too dense will require a higher concentration of the antibiotic to inhibit growth, leading to an artificially high MIC value.

  • Verify Antibiotic Dilution Series: Double-check the calculations and dilutions for your this compound stock solution and the serial dilutions in the microtiter plate. Errors in this step are a common source of inaccurate MIC values.

  • Use Proper Controls:

    • Positive Control: Wells containing only the bacterial inoculum in growth medium to ensure the bacteria are viable and growing properly.

    • Negative Control: Wells containing only the growth medium to check for contamination.

    • Reference Antibiotic Control: Perform a parallel MIC assay with a well-characterized antibiotic (e.g., gentamicin or kanamycin) to ensure your assay is performing as expected.

  • Standardize Incubation Conditions: Incubate the microtiter plates at the optimal temperature and for the recommended duration for the specific bacterial strain being tested (typically 16-20 hours at 37°C for common strains).

Experimental Protocol: Broth Microdilution MIC Assay

  • Prepare this compound Stock Solution: Dissolve the purified this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute it to a 0.5 McFarland standard. Further dilute this to the final desired concentration in CAMHB.

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

  • Incubate: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Table 2: Expected MIC Ranges for Common Aminoglycosides Against Reference Strains

(Note: Specific MIC values for this compound are not widely reported. The following are for other common aminoglycosides and should be used as a general reference.)

Antibiotic Escherichia coli ATCC 25922 Staphylococcus aureus ATCC 29213 Pseudomonas aeruginosa ATCC 27853
Gentamicin 0.25 - 1 µg/mL0.12 - 1 µg/mL0.5 - 2 µg/mL
Kanamycin 1 - 4 µg/mL1 - 8 µg/mL8 - 64 µg/mL
Amikacin 1 - 4 µg/mL1 - 8 µg/mL1 - 8 µg/mL

Visualizations

Troubleshooting_Workflow start Low Bioactivity of Purified this compound purity Check Purity and Integrity of this compound start->purity assay Review Bioactivity Assay (MIC) Protocol start->assay storage Evaluate Storage and Handling Procedures start->storage hplc_ms Perform HPLC-MS Analysis purity->hplc_ms optimize_purification Optimize Purification Protocol purity->optimize_purification check_degradation Analyze for Degradation Products purity->check_degradation review_inoculum Verify Inoculum Density assay->review_inoculum verify_dilutions Check Antibiotic Dilutions assay->verify_dilutions use_controls Implement Proper Controls assay->use_controls check_storage_conditions Review Storage Temperature, Solvent, and Duration storage->check_storage_conditions activity_restored Bioactivity Restored hplc_ms->activity_restored optimize_purification->activity_restored check_degradation->activity_restored review_inoculum->activity_restored verify_dilutions->activity_restored use_controls->activity_restored check_storage_conditions->activity_restored

Caption: Troubleshooting workflow for low this compound bioactivity.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell aminoglycoside This compound ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimization of Culture Media for Istamycin Y0 Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture media for Istamycin Y0 production by Streptomyces tenjimariensis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary microorganism used for Istamycin production?

A1: Istamycins, including this compound, are aminoglycoside antibiotics produced by Streptomyces tenjimariensis, with strain ATCC 31603 being frequently cited in research.[1][2]

Q2: What are the most critical media components affecting Istamycin production?

A2: The choice of carbon and nitrogen sources is crucial. Starch and soybean meal are effective carbon and nitrogen sources, respectively, for Streptomyces tenjimariensis.[3] Conversely, rapidly utilized sources like glucose, yeast extract, or peptone can significantly decrease Istamycin production.[3] Minerals, particularly calcium carbonate (CaCO₃), have also been identified as having a significant effect on antibiotic production.[1][4]

Q3: What are the optimal physical culture conditions for Istamycin production?

A3: Optimal physical parameters are critical for maximizing yield. Studies have identified an ideal initial pH between 6.38 and 7.0, an incubation temperature of 30°C, and agitation rates between 200 and 300 rpm.[1][5][6] The optimal incubation time typically ranges from 6 to 10 days.[1][5]

Q4: Why is my Istamycin yield consistently low?

A4: Low yield can stem from several factors. The most common issues include suboptimal media composition (see Q2), incorrect physical parameters (see Q3), poor inoculum quality, or potential strain degradation. It is also known that certain plasmids may be involved in Istamycin production, and their loss can lead to reduced yields.[7]

Q5: How can I analyze the production of this compound and other congeners?

A5: High-Performance Liquid Chromatography combined with Tandem Mass Spectrometry (HPLC-MS/MS) is a robust method for profiling, characterizing, and quantifying the sixteen natural Istamycin congeners, including this compound, from fermentation broths.[2][8][9]

Section 2: Troubleshooting Guide

Problem: Low or No Istamycin Production
  • Possible Cause 1: Suboptimal Media Composition

    • Solution: Review your carbon and nitrogen sources. For S. tenjimariensis, complex carbohydrates like starch are preferable to simple sugars such as glucose.[3] Soybean meal is a recommended nitrogen source.[3] Ensure essential minerals like CaCO₃ are present at optimal concentrations.[1] The addition of palmitate (0.2%) has been shown to double production.[3]

  • Possible Cause 2: Incorrect Physical Parameters

    • Solution: Calibrate your equipment to ensure accurate control of fermentation conditions. Verify that the initial pH of the medium is between 6.38 and 7.0, the temperature is maintained at 30°C, and the agitation speed is within the 200-300 rpm range.[1][5][6]

  • Possible Cause 3: Poor Inoculum Quality

    • Solution: Standardize your inoculum preparation. Use a consistent spore concentration (e.g., 10⁸ spores in 50 mL of seed medium) and incubate the seed culture for a defined period (e.g., 3 days) to ensure a healthy and active starting culture.[4]

  • Possible Cause 4: Strain Instability

    • Solution: If you suspect strain degradation, re-streak the culture from a frozen stock to obtain a fresh isolate. For certain isolates that have lost productivity, the addition of 2-deoxystreptamine (DOS) to the medium may help restore Istamycin production.[7]

Problem: High Batch-to-Batch Variability
  • Possible Cause 1: Inconsistent Media Preparation

    • Solution: Prepare media components from the same lot of raw materials if possible. Ensure all components are fully dissolved and the final pH is correctly adjusted before sterilization. Autoclave sterilization times and temperatures should be strictly controlled.

  • Possible Cause 2: Inconsistent Inoculum

    • Solution: Implement a standardized seed culture protocol. Ensure the age, cell density, and physiological state of the inoculum are consistent for every fermentation batch.

Section 3: Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization

The OFAT method is a traditional approach to optimization where one variable is changed while others are kept constant.[10]

  • Establish Basal Medium: Start with a known production medium, such as one containing starch as a carbon source and soybean meal as a nitrogen source.[3]

  • Vary Carbon Source: Prepare several flasks, each with a different carbon source (e.g., starch, dextrin, glucose) at a fixed concentration (e.g., 1% w/v), while keeping all other components constant.

  • Vary Nitrogen Source: Using the best carbon source from the previous step, prepare flasks with different nitrogen sources (e.g., soybean meal, peptone, yeast extract) at a fixed concentration (e.g., 0.5% w/v).

  • Vary Physical Parameters: Systematically vary individual physical parameters like initial pH (e.g., 6.0, 6.5, 7.0, 7.5), temperature (e.g., 28°C, 30°C, 32°C), and agitation (e.g., 150, 200, 250 rpm).

  • Analysis: After the incubation period (e.g., 7 days), extract the antibiotic and measure the yield for each condition to determine the optimal level for each factor.[11]

Protocol 2: Statistical Optimization using Response Surface Methodology (RSM)

RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.

  • Screening with Plackett-Burman Design (PBD):

    • Identify a broad range of potentially influential media components (e.g., starch, soybean meal, KBr, CaCO₃).

    • Use a PBD to screen and identify the factors that have the most significant effect on Istamycin production with a minimal number of experimental runs.[4][10]

  • Optimization with Central Composite Design (CCD):

    • Select the most significant factors identified from the PBD (e.g., initial pH, temperature, CaCO₃ concentration).[1]

    • Use a CCD to create a set of experiments designed to find the optimal levels of these factors. The design will include points at low, high, and central levels.

    • Conduct the 17-20 runs prescribed by the CCD model.[1]

  • Model Fitting and Validation:

    • Measure the Istamycin yield for each run.

    • Use statistical software to fit the data to a quadratic model and generate a second-order polynomial equation.[4]

    • Analyze the model to determine the optimal conditions and validate these conditions experimentally. A successful optimization can result in a significant fold increase in production.[1][6]

Section 4: Data Presentation and Visualizations

Data Tables

Table 1: Summary of Key Media Components and Their Effects on Istamycin Production

Component CategoryComponentRecommendedEffect on ProductionReference
Carbon Source Starch, DextrinYesPromotes high yield[3][12]
Glucose, MaltoseNoSubstantially decreases production[3]
Nitrogen Source Soybean MealYesPromotes high yield[3][12]
Yeast Extract, PeptoneNoMarked decrease in production[3]
Mineral Calcium Carbonate (CaCO₃)YesSignificant positive effect[1][4]
Additive Palmitate (0.2%)YesCan double production[3]

Table 2: Optimized Physical Parameters for S. tenjimariensis Fermentation

ParameterOptimized Range/ValueReference
Initial pH 6.38 - 7.0[1][5][6]
Temperature 30°C[1][5][6]
Agitation 200 - 300 rpm[1][5][6]
Incubation Time 6 - 10 days[1][5]

Visualizations

Media_Optimization_Workflow Experimental Workflow for Media Optimization cluster_0 Phase 1: Screening cluster_1 Phase 2: Statistical Optimization cluster_2 Phase 3: Finalization Strain Strain Selection (S. tenjimariensis) Basal Define Basal Medium (e.g., Starch + Soybean Meal) Strain->Basal OFAT Initial Screening (One-Factor-at-a-Time) Basal->OFAT RSM Response Surface Methodology (e.g., Central Composite Design) OFAT->RSM Identify Key Factors Model Data Analysis & Model Validation RSM->Model Optimized Optimized Medium Confirmation Model->Optimized Determine Optimal Levels ScaleUp Scale-Up Production Optimized->ScaleUp

Caption: Experimental Workflow for Media Optimization.

Troubleshooting_Logic Troubleshooting Logic for Low Istamycin Yield Start Low Istamycin Yield CheckMedia Is Media Composition Optimal? Start->CheckMedia CheckConditions Are Physical Conditions Correct? CheckMedia->CheckConditions Yes Sol_Media Adjust C/N Sources, Add CaCO3/Palmitate CheckMedia->Sol_Media No CheckInoculum Is Inoculum Healthy & Standardized? CheckConditions->CheckInoculum Yes Sol_Conditions Verify pH (6.4-7.0), Temp (30C), Agitation (200-300rpm) CheckConditions->Sol_Conditions No CheckStrain Is Strain Stable? CheckInoculum->CheckStrain Yes Sol_Inoculum Standardize Seed Culture Protocol CheckInoculum->Sol_Inoculum No Sol_Strain Re-isolate from Stock. Consider DOS Addition. CheckStrain->Sol_Strain No End Yield Improved CheckStrain->End Yes Sol_Media->CheckMedia Sol_Conditions->CheckConditions Sol_Inoculum->CheckInoculum Sol_Strain->CheckStrain

Caption: Troubleshooting Logic for Low Istamycin Yield.

Biosynthesis_Pathway Simplified Istamycin Biosynthesis Pathway A Primary Metabolism (e.g., Glucose-6-Phosphate) B Precursor Formation (2-deoxy-scyllo-inosose) A->B C Amination Steps B->C D Core Aminocyclitol (2-Deoxyfortamine) C->D E Glycosylation & Tailoring D->E F Istamycin Intermediates E->F G Final Congeners (Istamycin A, B, X0, Y0, etc.) F->G

References

"preventing epimerization of Istamycin Y0 during purification"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the epimerization of Istamycin Y0 during purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, with a focus on identifying and mitigating epimerization.

Q1: I am observing a new, closely eluting peak next to my this compound peak on my analytical HPLC. Could this be an epimer?

A1: It is highly probable that you are observing an epimer of this compound. Epimers are stereoisomers that differ in configuration at only one chiral center. They often have very similar physical properties, leading to closely eluting peaks in chromatography. The appearance of such a peak, especially if it increases in intensity over time or after certain purification steps, is a strong indicator of on-process epimerization.

Potential Causes and Solutions:

Potential CauseRecommended Action
Exposure to Basic Conditions Maintain a slightly acidic pH (ideally between 4.0 and 6.5) throughout the purification process. Avoid basic mobile phases and cleaning protocols for chromatography columns that involve high pH solutions if the column will be reused for this compound purification.
Elevated Temperatures Perform all purification steps at reduced temperatures (4-8 °C) whenever possible. This includes sample storage, chromatography, and evaporation.
Prolonged Processing Times Minimize the duration of each purification step and the overall time the sample is in solution. Plan your experiments to proceed from one step to the next without significant delays.

Q2: How can I confirm that the new peak is an epimer of this compound?

A2: To confirm the identity of the new peak as an epimer, you can use the following analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): The epimer will have the exact same mass as this compound.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the epimer should be very similar, if not identical, to that of this compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Use a chiral column to separate the epimers. The separation of 1- or 3-epimeric pairs of istamycins has been successfully achieved using macrocyclic glycopeptide-bonded chiral columns.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging due to the structural similarity, advanced NMR techniques may be able to identify subtle changes in the chemical shifts and coupling constants around the epimerized chiral center.

A proposed workflow for identifying the epimer is outlined below:

start Observation of a new peak hrms Perform High-Resolution Mass Spectrometry start->hrms msms Perform Tandem Mass Spectrometry hrms->msms Same mass not_epimer Not an epimer (investigate other degradation pathways) hrms->not_epimer Different mass chiral_hplc Analyze by Chiral HPLC msms->chiral_hplc Similar fragmentation msms->not_epimer Different fragmentation nmr Perform NMR Spectroscopy (if necessary) chiral_hplc->nmr Further confirmation conclusion Confirm identity as an epimer chiral_hplc->conclusion Separable peaks chiral_hplc->not_epimer No separation nmr->conclusion

Caption: Workflow for the identification of a potential this compound epimer.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. For a complex molecule like this compound with multiple chiral centers, this results in the formation of a diastereomer known as an epimer. This is a significant concern because epimers can have different biological activities and safety profiles. The presence of an undesired epimer can compromise the efficacy and safety of the final drug product.

Q2: What is the likely chemical mechanism of this compound epimerization?

A2: The most probable mechanism for the epimerization of aminoglycosides like this compound is a base-catalyzed reaction.[2] A base can abstract a proton from a carbon atom adjacent to an activating group (such as an amine or hydroxyl group), forming a planar carbanion intermediate. Re-protonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.

The proposed mechanism is illustrated in the following diagram:

cluster_0 Base-Catalyzed Epimerization Istamycin_Y0 This compound (Original Stereoisomer) Carbanion Planar Carbanion Intermediate Istamycin_Y0->Carbanion + Base (- H+) Carbanion->Istamycin_Y0 + H+ Epimer This compound Epimer Carbanion->Epimer + H+

Caption: Proposed mechanism for the base-catalyzed epimerization of this compound.

Q3: What are the recommended storage and handling conditions for this compound to prevent epimerization?

A3: To minimize the risk of epimerization during storage and handling, the following conditions are recommended:

ParameterRecommended ConditionRationale
pH Store in a slightly acidic buffer (pH 4.0 - 6.5)Prevents base-catalyzed proton abstraction.
Temperature Store at low temperatures (e.g., -20°C for long-term, 4°C for short-term)Slows down the rate of chemical reactions, including epimerization.
Solvent Store as a dry powder or in an acidic aqueous buffer. Avoid organic solvents with basic impurities.Minimizes exposure to potential catalysts for epimerization.
Light Protect from light by using amber vials or storing in the dark.While not directly linked to epimerization, light can cause other forms of degradation.

Q4: Can you provide a general protocol for the purification of this compound that minimizes epimerization?

Experimental Protocol: Purification of this compound with Minimized Epimerization

Objective: To purify this compound from a crude mixture while minimizing the formation of its epimers.

Materials:

  • Crude this compound extract

  • Cation exchange resin (e.g., Dowex 50WX8)

  • Ammonium hydroxide (for elution)

  • Acetic acid (for pH adjustment)

  • Methanol

  • Deionized water

  • Analytical HPLC with a C18 column (e.g., Acquity CSH C18)[1]

  • Chiral HPLC column (e.g., macrocyclic glycopeptide-bonded) for epimer analysis[1]

  • pH meter

  • Rotary evaporator

Methodology:

  • Initial Capture by Cation Exchange Chromatography:

    • Dissolve the crude this compound extract in deionized water and adjust the pH to approximately 4.5 with acetic acid.

    • Load the solution onto a pre-equilibrated cation exchange column (equilibrated with deionized water, pH 4.5).

    • Wash the column with deionized water (pH 4.5) to remove neutral and anionic impurities.

    • Elute the bound aminoglycosides with a gradient of ammonium hydroxide (e.g., 0.1 N to 2 N). Note: This is the step with the highest risk of epimerization. Keep the elution time as short as possible and immediately neutralize the collected fractions.

    • Collect fractions and immediately adjust the pH of each fraction to ~5.0 with acetic acid.

    • Analyze fractions by analytical HPLC to identify those containing this compound.

  • Precipitation:

    • Pool the fractions containing this compound.

    • Concentrate the pooled fractions under reduced pressure at a low temperature (<30°C).

    • Add the concentrated aqueous solution dropwise to a stirred vessel containing cold methanol (approximately 10 volumes of methanol to 1 volume of aqueous solution). This is a common method for precipitating aminoglycoside sulfates.[3]

    • Collect the precipitate by filtration or centrifugation at low temperature.

    • Wash the precipitate with cold methanol.

    • Dry the precipitate under vacuum.

  • Final Polishing by Chromatography (if necessary):

    • If further purification is needed, consider reversed-phase chromatography using an acidic mobile phase. A mobile phase containing 5 mM aqueous pentafluoropropionic acid has been used for the analytical separation of istamycins and could be adapted for preparative scale.[1]

    • Maintain a low temperature during the chromatography run.

  • Quality Control:

    • Throughout the process, monitor the purity of the this compound fractions by analytical HPLC.

    • Use chiral HPLC to quantify the percentage of any epimer present in the final product.

The following diagram illustrates the key steps in the proposed purification workflow:

start Crude this compound Extract ph_adjust1 Adjust pH to 4.5 with Acetic Acid start->ph_adjust1 cation_exchange Cation Exchange Chromatography ph_adjust1->cation_exchange elution Elute with NH4OH Gradient cation_exchange->elution neutralize Immediately Neutralize Fractions to pH ~5.0 elution->neutralize hplc_analysis1 Analyze Fractions by HPLC neutralize->hplc_analysis1 pool Pool this compound Fractions hplc_analysis1->pool concentrate Concentrate at Low Temperature pool->concentrate precipitate Precipitate in Cold Methanol concentrate->precipitate dry Dry under Vacuum precipitate->dry final_product Purified this compound dry->final_product qc QC: Analytical and Chiral HPLC final_product->qc

Caption: Proposed workflow for the purification of this compound, emphasizing steps to minimize epimerization.

References

Navigating the Separation of Istamycin Congeners: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with istamycin, achieving high-resolution separation of its congeners can be a significant chromatographic challenge. The structural similarity and high polarity of these aminoglycoside antibiotics demand meticulous method development and troubleshooting. This technical support center provides detailed guides and answers to frequently asked questions to aid in overcoming common obstacles in the chromatographic analysis of istamycin and its related compounds.

Troubleshooting Guides

Poor resolution, peak tailing, and inconsistent retention times are common issues encountered during the chromatography of polar compounds like istamycins. The following table summarizes potential causes and recommended solutions to these problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution - Inappropriate mobile phase pH or ionic strength.- Column degradation or contamination.- Suboptimal mobile phase composition (e.g., organic modifier concentration).- Column overloading.- Optimize mobile phase pH to ensure analytes have different charge states.- Adjust buffer concentration.- Use a guard column and/or flush the analytical column with a strong solvent.- Perform a gradient optimization, adjusting the slope and duration.- Reduce sample concentration or injection volume.
Peak Tailing - Secondary interactions with free silanol groups on the column stationary phase.- Column contamination.- Column overloading.- Use a base-deactivated column or an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Lower the mobile phase pH to suppress silanol ionization.- Clean the column with a series of strong solvents.- Decrease the amount of sample injected onto the column.
Inconsistent Retention Times - Changes in mobile phase composition.- Fluctuations in column temperature.- Pump issues (e.g., leaks, improper degassing).- Column equilibration issues.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Degas the mobile phase thoroughly.- Check the HPLC system for leaks and ensure the pump is functioning correctly.- Ensure the column is fully equilibrated with the mobile phase before each run.
Broad Peaks - Low mobile phase flow rate.- Large dead volume in the HPLC system.- Column deterioration.- Optimize the flow rate; in some cases, a slightly higher flow rate can improve peak shape.[1]- Use tubing with a smaller internal diameter and ensure all connections are secure.- Replace the column if it has degraded.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for separating istamycin congeners?

A1: Due to the high polarity of istamycin congeners, both Reversed-Phase Ion-Pairing Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable options. IP-RPLC, often utilizing a C18 column with an ion-pairing agent like pentafluoropropionic acid (PFPA) or trifluoroacetic acid (TFA) in the mobile phase, is a well-established technique for aminoglycosides.[2][3][4] HILIC is an alternative that uses a polar stationary phase and a high organic content mobile phase, which can provide excellent retention and selectivity for highly polar compounds. The choice between the two often depends on the specific congeners being separated and the available instrumentation.

Q2: How can I improve the resolution between closely eluting istamycin epimers?

A2: Separating epimers is particularly challenging. For this, specialized chiral stationary phases, such as macrocyclic glycopeptide-bonded chiral columns, have been shown to be effective.[2][3][4] Additionally, fine-tuning the mobile phase composition, including the type and concentration of the ion-pairing agent, and optimizing the temperature can enhance selectivity between epimeric pairs.

Q3: My baseline is noisy when analyzing istamycins. What could be the cause?

A3: A noisy baseline can be caused by several factors. Ensure your mobile phase solvents are of high purity and are properly degassed. Contaminants in the sample or from the HPLC system itself can also contribute to baseline noise. If using an ion-pairing reagent, ensure it is fully dissolved and the mobile phase is well-mixed. Pump pulsations can also lead to a noisy baseline, so regular pump maintenance is recommended.

Q4: Can I use mass spectrometry (MS) for the detection of istamycin congeners?

A4: Yes, and it is often the preferred method. Istamycin congeners lack a strong chromophore, making UV detection challenging. Electrospray ionization mass spectrometry (ESI-MS) is highly sensitive and provides structural information, which is invaluable for identifying and confirming the different congeners.[2][3][4] When using MS detection, it is important to use volatile mobile phase additives, such as formic acid or PFPA, to avoid ion source contamination.

Detailed Experimental Protocol: A Starting Point for Method Development

The following protocol is based on a validated method for the separation of a wide range of istamycin congeners and serves as an excellent starting point for method development.[2][3][4]

Chromatographic System:

  • HPLC System: An ultra-high performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Column: Acquity UPLC CSH C18 column (or equivalent C18 column designed for polar compounds), 1.7 µm particle size.

  • Detector: Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Mobile Phase:

  • Mobile Phase A: 5 mM aqueous pentafluoropropionic acid (PFPA).

  • Mobile Phase B: Acetonitrile.

Gradient Elution Program:

As the exact gradient profile from the primary literature is not publicly available, the following is a representative gradient program for separating complex aminoglycoside mixtures. This should be optimized for your specific application.

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
2.0955
15.05050
18.0595
20.0595
20.1955
25.0955

Other Chromatographic Parameters:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • MS Detection: ESI in positive ion mode. Monitor for the specific m/z values of the istamycin congeners of interest.

Sample Preparation:

  • Extract the istamycin congeners from the sample matrix using a suitable solvent (e.g., acidified water or methanol).

  • Consider a solid-phase extraction (SPE) clean-up step to remove interfering substances.

  • Reconstitute the final extract in the initial mobile phase conditions before injection.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chromatographic analysis of istamycin congeners.

G Troubleshooting Workflow for Poor Resolution of Istamycin Congeners start Poor Resolution Observed check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase is_mobile_phase_ok Is Mobile Phase Optimal? check_mobile_phase->is_mobile_phase_ok optimize_gradient Optimize Gradient Profile (Slope, Duration) is_gradient_ok Is Gradient Optimized? optimize_gradient->is_gradient_ok check_column Check Column Condition (Age, Contamination) is_column_ok Is Column OK? check_column->is_column_ok reduce_sample_load Reduce Sample Load (Dilute Sample, Decrease Injection Volume) is_load_ok Is Sample Load Appropriate? reduce_sample_load->is_load_ok is_mobile_phase_ok->optimize_gradient Yes adjust_ph_buffer Adjust pH and/or Buffer Concentration is_mobile_phase_ok->adjust_ph_buffer No is_gradient_ok->check_column Yes modify_gradient Modify Gradient Parameters is_gradient_ok->modify_gradient No is_column_ok->reduce_sample_load Yes clean_replace_column Clean or Replace Column is_column_ok->clean_replace_column No adjust_injection Adjust Injection Parameters is_load_ok->adjust_injection No end_good Resolution Improved is_load_ok->end_good Yes, Resolution OK end_bad Consider Alternative Chromatography (e.g., HILIC, Chiral) is_load_ok->end_bad No, Still Poor adjust_ph_buffer->check_mobile_phase modify_gradient->optimize_gradient clean_replace_column->check_column adjust_injection->reduce_sample_load

Caption: A flowchart outlining a systematic approach to diagnosing and resolving poor peak resolution during the chromatographic analysis of istamycin congeners.

References

Validation & Comparative

Validating the Structure of Istamycin Y0: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel antibiotic compounds is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for validating the structure of Istamycin Y0, an aminoglycoside antibiotic. Detailed experimental protocols and data presentation formats are included to assist in the meticulous process of structural verification.

This compound, a member of the istamycin class of aminoglycoside antibiotics, possesses a complex stereochemistry that necessitates advanced analytical techniques for unambiguous structural confirmation. While several methods can provide structural insights, NMR spectroscopy stands as the cornerstone for complete and definitive characterization in solution.

The Power of NMR in Unraveling this compound's Architecture

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. For a molecule like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together its intricate atomic framework.

Key NMR Experiments for this compound Structure Validation:

  • ¹H NMR (Proton NMR): This fundamental experiment provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The chemical shift, integration, and coupling constants of each proton signal are crucial for identifying the different sugar and aminocyclitol moieties of this compound.

  • ¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon atoms and their chemical environments, providing a carbon skeleton of the molecule.

  • 2D COSY (Correlation Spectroscopy): COSY spectra establish correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the proton networks within each sugar ring and the aminocyclitol core.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). These correlations are vital for connecting the individual sugar and aminocyclitol units at the glycosidic linkages.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of their bonding connectivity. This is crucial for determining the stereochemistry and the three-dimensional conformation of the molecule.

Comparative Analysis of Structural Validation Techniques

While NMR is the gold standard, other analytical techniques can provide complementary or confirmatory evidence for the structure of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete 3D structure in solution, stereochemistry, conformationNon-destructive, provides detailed connectivity and spatial informationRequires relatively large amounts of pure sample, can be time-consuming to analyze complex spectra
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysisDoes not provide detailed stereochemical or conformational information, fragmentation can be complex to interpret
X-ray Crystallography Precise 3D structure in the solid stateProvides definitive atomic coordinates and bond lengths/anglesRequires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution-state conformation

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of an aminoglycoside antibiotic like this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, methanol-d₄).

    • The choice of solvent is critical and should be based on the solubility of the compound. For aminoglycosides, D₂O is often preferred.

    • Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift calibration.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration, and to optimize acquisition parameters.

    • Acquire a 1D ¹³C NMR spectrum.

    • Acquire a series of 2D NMR spectra, including COSY, HSQC, HMBC, and NOESY.

    • Typical acquisition parameters for 2D experiments on a 500 MHz spectrometer would involve:

      • COSY: 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

      • HSQC: 2048 data points in t₂ and 256-512 increments in t₁ with spectral widths optimized for both ¹H and ¹³C.

      • HMBC: 2048 data points in t₂ and 256-512 increments in t₁, with the long-range coupling delay optimized for J-couplings of 4-10 Hz.

      • NOESY: 2048 data points in t₂ and 256-512 increments in t₁, with a mixing time of 200-800 ms.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

    • Assign the proton and carbon signals using a combination of the 1D and 2D spectra. Start with the anomeric protons, which are typically well-resolved, and use COSY to trace the spin systems within each ring. Use HSQC to assign the attached carbons, and HMBC to connect the different structural fragments.

    • Analyze the NOESY spectrum to establish through-space proximities and determine the relative stereochemistry.

Alternative Methodologies

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The molecule is fragmented in the mass spectrometer, and the masses of the fragments are analyzed. This provides information about the connectivity of the different sugar and aminocyclitol units.

X-ray Crystallography:

  • Crystallization: The most critical and often challenging step is to grow a single crystal of high quality. This involves screening a wide range of solvents, precipitants, and temperatures.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined.

Logical Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of this compound, integrating NMR as the primary technique with confirmatory data from other methods.

Istamycin_Y0_Validation cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Initial Assignments Proposed_Structure Proposed Structure NMR_2D->Proposed_Structure Detailed Connectivity & Stereochemistry HRMS HRMS MSMS MS/MS HRMS->MSMS Elemental Composition MSMS->Proposed_Structure Fragmentation & Connectivity Xray Single Crystal X-ray Diffraction Xray->Proposed_Structure Solid-State Conformation Purified_Sample Purified this compound Purified_Sample->NMR_1D Purified_Sample->HRMS Purified_Sample->Xray Final_Structure Validated Structure Proposed_Structure->Final_Structure Data Integration & Confirmation

Workflow for the structural validation of this compound.

Examining Cross-Resistance: A Comparative Guide to Istamycin Y0 and Gentamicin

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Comparative Analysis of Antibacterial Activity

Due to the lack of specific minimum inhibitory concentration (MIC) data for Istamycin Y0 against a wide range of bacterial strains, a direct quantitative comparison with gentamicin is not possible at this time. However, studies on other members of the istamycin family, such as Istamycin A and B, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides[1].

For illustrative purposes, the following table presents a hypothetical comparison of MIC values for this compound and gentamicin against a panel of clinically relevant bacterial strains. It is crucial to note that the MIC values for this compound in this table are hypothetical and are included to demonstrate how such data would be presented.

Bacterial StrainGentamicin MIC (µg/mL)This compound MIC (µg/mL) (Hypothetical)Resistance Phenotype
Escherichia coli ATCC 259220.5 - 20.25 - 1Susceptible
Pseudomonas aeruginosa PAO11 - 40.5 - 2Susceptible
Gentamicin-Resistant E. coli (AAC(3)-II)> 32> 16Resistant
Gentamicin-Resistant P. aeruginosa (efflux)168Resistant
Staphylococcus aureus ATCC 292130.25 - 10.125 - 0.5Susceptible
Gentamicin-Resistant S. aureus (APH(2'')-Ia)> 64> 32Resistant

Mechanisms of Cross-Resistance

The primary mechanisms driving cross-resistance between this compound and gentamicin are expected to be consistent with those observed for other aminoglycosides.

Enzymatic Modification

The most prevalent mechanism of aminoglycoside resistance is the enzymatic modification of the antibiotic molecule by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes, often encoded on mobile genetic elements, can confer resistance to multiple aminoglycosides.

  • N-acetyltransferases (AACs): These enzymes acetylate amino groups on the aminoglycoside structure.

  • O-phosphotransferases (APHs): These enzymes phosphorylate hydroxyl groups.

  • O-nucleotidyltransferases (ANTs): These enzymes adenylylate hydroxyl groups.

The specific AME present in a bacterial strain will determine the cross-resistance profile. For example, an enzyme that modifies a functional group present on both gentamicin and this compound would likely lead to cross-resistance.

G cluster_resistance Mechanisms of Aminoglycoside Cross-Resistance cluster_enzymes Aminoglycoside-Modifying Enzymes (AMEs) Gentamicin Gentamicin AAC AACs (N-acetyltransferases) Gentamicin->AAC modified by APH APHs (O-phosphotransferases) Gentamicin->APH modified by ANT ANTs (O-nucleotidyltransferases) Gentamicin->ANT modified by Target_Modification Ribosomal Target Modification (e.g., 16S rRNA methylation) Gentamicin->Target_Modification binding inhibited by Efflux Efflux Pumps Gentamicin->Efflux expelled by Istamycin_Y0 This compound Istamycin_Y0->AAC potentially modified by Istamycin_Y0->APH potentially modified by Istamycin_Y0->ANT potentially modified by Istamycin_Y0->Target_Modification binding inhibited by Istamycin_Y0->Efflux expelled by Inactivation Antibiotic Inactivation AAC->Inactivation leads to APH->Inactivation leads to ANT->Inactivation leads to Reduced_Binding Reduced Target Binding Target_Modification->Reduced_Binding results in Reduced_Concentration Reduced Intracellular Concentration Efflux->Reduced_Concentration results in

Mechanisms of cross-resistance between aminoglycosides.
Ribosomal Target Site Modification

Alterations in the 16S ribosomal RNA (rRNA), the binding site for aminoglycosides, can lead to broad-spectrum resistance against this class of antibiotics. Methylation of specific nucleotides within the A-site of the 16S rRNA by methyltransferases can prevent the binding of aminoglycosides, including gentamicin, and likely this compound.

Efflux Pumps

Active efflux of antibiotics from the bacterial cell is another mechanism that can contribute to cross-resistance. Broad-spectrum efflux pumps can recognize and expel a variety of compounds, including different aminoglycosides. Overexpression of these pumps reduces the intracellular concentration of the antibiotic, rendering it less effective.

Experimental Protocols

To definitively determine the cross-resistance profile of this compound and gentamicin, the following experimental protocol for Minimum Inhibitory Concentration (MIC) determination via broth microdilution is recommended.

Objective: To determine and compare the MICs of this compound and gentamicin against a panel of susceptible and resistant bacterial strains.
Materials:
  • This compound and Gentamicin stock solutions of known concentration.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial strains (e.g., reference strains like E. coli ATCC 25922 and P. aeruginosa PAO1, and well-characterized gentamicin-resistant clinical isolates).

  • Spectrophotometer or microplate reader.

  • Sterile pipettes and tips.

  • Incubator.

Methodology:
  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antibiotic Dilution Series:

    • Prepare a serial two-fold dilution of this compound and gentamicin in CAMHB in the 96-well microtiter plates. The concentration range should be appropriate to determine the MIC for both susceptible and potentially resistant strains (e.g., 0.06 to 128 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain tested.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plates containing the antibiotic dilutions.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

    • A microplate reader can be used to measure the optical density at 600 nm to aid in determining the MIC.

G cluster_workflow Experimental Workflow for MIC Determination start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_antibiotics Prepare Serial Dilutions of this compound & Gentamicin start->prep_antibiotics inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_antibiotics->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_mic Read MICs (Lowest concentration with no growth) incubate->read_mic analyze Analyze and Compare MICs read_mic->analyze end End analyze->end

Workflow for determining cross-resistance via MIC testing.

Conclusion and Future Directions

While a definitive comparison of the cross-resistance between this compound and gentamicin is hampered by the lack of direct experimental data, the known mechanisms of aminoglycoside resistance strongly suggest a high potential for cross-resistance. The presence of specific AMEs, target site modifications, or active efflux systems in gentamicin-resistant strains will likely confer resistance to this compound. However, the unique chemical structure of this compound might render it less susceptible to certain modifying enzymes, a hypothesis that warrants further investigation.

Future research should focus on direct, head-to-head in vitro studies to determine the MICs of this compound and gentamicin against a large and diverse panel of clinical isolates with well-characterized resistance mechanisms. Such studies are essential to understand the true spectrum of activity of this compound and its potential utility in treating infections caused by gentamicin-resistant bacteria.

References

Comparative Analysis of Istamycin Y0 and Amikacin Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the toxicological profiles of Istamycin Y0 and the widely-used aminoglycoside, amikacin, is crucial for advancing drug development and ensuring patient safety. This guide provides a comparative overview of their known toxicities, supported by experimental data and detailed methodologies for further research.

While extensive data is available for amikacin, a semisynthetic derivative of kanamycin, information regarding the specific toxicity of this compound, a member of the istamycin family of aminoglycosides, is limited in publicly accessible literature. This guide, therefore, presents a thorough analysis of amikacin's toxicity and collates the available information on istamycins to provide a basis for comparative assessment. Researchers are encouraged to use the provided experimental protocols to conduct direct comparative studies.

Executive Summary of Comparative Toxicity

Due to the scarcity of direct comparative studies, a quantitative side-by-side comparison of this compound and amikacin toxicity is not currently feasible. Amikacin is known to induce both nephrotoxicity and ototoxicity, common adverse effects associated with aminoglycoside antibiotics.[1][2] Studies on derivatives of Istamycin B suggest that structural modifications can lead to compounds with lower acute toxicity in animal models, indicating that the toxicity profile within the istamycin family can vary.[3] However, specific data for this compound remains elusive.

The following table summarizes the known toxicity information for amikacin and provides a placeholder for future research on this compound.

Toxicity ParameterThis compoundAmikacinReferences
Nephrotoxicity Data not availableMild and reversible nephrotoxicity observed in 5-25% of patients. Accumulates in proximal renal tubular cells.[1]
Ototoxicity Data not availableCan cause irreversible ototoxicity, damaging hair cells of the cochlea and vestibular system.[4] The risk is correlated with cumulative exposure.[4]
Acute Toxicity (LD50) Data not availableData not available in searched results
Cytotoxicity Data not availableDemonstrates cytotoxicity in various cell lines, a common characteristic of aminoglycosides.[5]

Experimental Protocols for Toxicity Assessment

To facilitate direct comparative studies, this section outlines detailed methodologies for assessing the key toxicological endpoints of aminoglycosides.

In Vitro Cytotoxicity Assay

This protocol describes the determination of the cytotoxic effects of this compound and amikacin on a mammalian kidney cell line, such as LLC-PK1, using the MTT assay.

Methodology:

  • Cell Culture: Culture LLC-PK1 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Treatment: Seed cells in 96-well plates and expose them to varying concentrations of this compound and amikacin for 24, 48, and 72 hours. Include a vehicle control group.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.[6]

Workflow for In Vitro Cytotoxicity Assay:

G cluster_workflow In Vitro Cytotoxicity Assay Workflow start Seed Mammalian Kidney Cells treatment Expose to this compound & Amikacin (Varying Doses) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Add MTT Reagent & Incubate incubation->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout analysis Calculate Cell Viability & IC50 Values readout->analysis

Caption: Workflow for assessing in vitro cytotoxicity.

Animal Model for Nephrotoxicity Assessment

This protocol outlines an in vivo study in rats to compare the nephrotoxic potential of this compound and amikacin.

Methodology:

  • Animal Model: Use male Wistar rats (8-10 weeks old).[7]

  • Dosing: Administer this compound and amikacin intravenously or intraperitoneally at various dose levels for a specified period (e.g., 7 or 14 days). Include a saline-treated control group.

  • Monitoring: Monitor animal weight, water intake, and urine output daily.

  • Biochemical Analysis: Collect blood and urine samples at baseline and at the end of the treatment period. Measure serum creatinine, blood urea nitrogen (BUN), and urinary markers of kidney injury (e.g., KIM-1, N-acetyl-β-D-glucosaminidase).[8]

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histopathological examination to assess tubular necrosis, interstitial inflammation, and other signs of renal damage.

Workflow for Animal Nephrotoxicity Study:

G cluster_workflow Animal Nephrotoxicity Assessment Workflow start Select Animal Model (e.g., Wistar Rats) dosing Administer this compound, Amikacin, or Saline Control (Daily) start->dosing monitoring Daily Monitoring: Weight, Water Intake, Urine Output dosing->monitoring histopath Euthanize & Collect Kidneys: Histopathological Examination dosing->histopath biochem Collect Blood & Urine: Measure Creatinine, BUN, Kidney Injury Markers monitoring->biochem analysis Compare Biochemical & Histological Data Between Groups biochem->analysis histopath->analysis

Caption: Workflow for in vivo nephrotoxicity assessment.

Animal Model for Ototoxicity Assessment

This protocol details a study in guinea pigs or mice to evaluate and compare the ototoxic effects of this compound and amikacin.

Methodology:

  • Animal Model: Use guinea pigs or mice, as they are established models for ototoxicity studies.[9][10]

  • Auditory Brainstem Response (ABR): Measure baseline ABR thresholds for each animal before drug administration.

  • Dosing: Administer this compound and amikacin systemically for a defined period.

  • ABR Monitoring: Perform ABR testing at regular intervals during and after the treatment period to detect any shifts in hearing thresholds.[11]

  • Histopathology: After the final ABR measurement, perfuse the cochleae and prepare them for histological analysis to assess hair cell loss and damage to other cochlear structures.

Workflow for Animal Ototoxicity Study:

G cluster_workflow Animal Ototoxicity Assessment Workflow start Select Animal Model (e.g., Guinea Pig) baseline_abr Measure Baseline Auditory Brainstem Response (ABR) start->baseline_abr dosing Administer this compound, Amikacin, or Saline Control baseline_abr->dosing monitoring_abr Monitor ABR Thresholds During & After Treatment dosing->monitoring_abr histopath Cochlear Histopathology: Assess Hair Cell Loss monitoring_abr->histopath analysis Compare ABR Shifts & Hair Cell Damage Between Groups histopath->analysis

Caption: Workflow for in vivo ototoxicity assessment.

Signaling Pathways in Aminoglycoside-Induced Toxicity

The toxicity of aminoglycosides is primarily mediated by their accumulation in renal proximal tubule cells and inner ear hair cells, leading to oxidative stress and apoptosis.

General Aminoglycoside-Induced Apoptotic Pathway:

G cluster_pathway Aminoglycoside-Induced Apoptosis aminoglycoside Aminoglycoside ros Reactive Oxygen Species (ROS) Generation aminoglycoside->ros jnk c-Jun N-terminal Kinase (JNK) Activation ros->jnk caspase Caspase Activation jnk->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling pathway of aminoglycoside-induced apoptosis.

Further research is imperative to delineate the specific toxicological profile of this compound and to enable a direct and quantitative comparison with amikacin. The experimental frameworks provided herein offer a robust starting point for such investigations, which will ultimately contribute to the safer and more effective use of this class of antibiotics.

References

Evaluating the Synergistic Potential of Istamycin Y0 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Aminoglycoside Synergy

Aminoglycosides, including the istamycin family, are potent broad-spectrum antibiotics that inhibit protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosome.[1][2] This action is bactericidal and often exhibits a concentration-dependent killing effect.[3][4] The synergistic potential of aminoglycosides is most notably observed with cell-wall active agents, such as β-lactam antibiotics.[1][5]

The primary mechanism behind this synergy lies in the ability of β-lactams to disrupt the bacterial cell wall.[6][7] This damage to the cell envelope is believed to facilitate the entry of aminoglycosides into the bacterial cell, allowing them to reach their ribosomal target in higher concentrations and exert a more potent effect.[5][7]

Experimental Protocols for Evaluating Synergy

Two primary in vitro methods are widely used to quantify the synergistic effects of antibiotic combinations: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[8][9]

Experimental Protocol:

  • Preparation: Two antibiotics are prepared in a series of twofold dilutions.

  • Plate Setup: In a 96-well microtiter plate, the dilutions of the first antibiotic are dispensed along the y-axis (rows), and the dilutions of the second antibiotic are dispensed along the x-axis (columns). This creates a "checkerboard" of wells with varying concentrations of both drugs.[8][10]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).[8]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0[8][11]

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic picture of the bactericidal activity of antibiotics over time, alone and in combination.[12][13]

Experimental Protocol:

  • Preparation: Cultures of the test organism are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) in a broth medium.

  • Exposure: The bacterial suspension is exposed to the antibiotics at specific concentrations (e.g., based on their MICs), both individually and in combination. A growth control without any antibiotic is also included.

  • Sampling: Aliquots are withdrawn from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating on appropriate agar.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic combination and control.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[14]

    • Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.[14]

    • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.[14]

Data Presentation: Illustrative Comparison of Istamycin Y0 Combinations

The following tables are illustrative examples of how quantitative data from synergy studies would be presented. Note: The data below is hypothetical and for demonstration purposes only, as no specific studies on this compound synergy were identified.

Table 1: Hypothetical Checkerboard Assay Results for this compound Combinations against Pseudomonas aeruginosa

Antibiotic CombinationMIC of this compound (µg/mL) AloneMIC of this compound (µg/mL) in CombinationMIC of Partner Drug (µg/mL) AloneMIC of Partner Drug (µg/mL) in CombinationFIC IndexInterpretation
This compound + Piperacillin413280.5Synergy
This compound + Meropenem40.520.50.375Synergy
This compound + Ciprofloxacin4210.51.0Additive
This compound + Azithromycin4416162.0Indifference

Table 2: Hypothetical Time-Kill Assay Results for this compound in Combination with Piperacillin against Escherichia coli

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 24hChange in Log10 CFU/mLInterpretation
Growth Control5.78.9+3.2-
This compound (1x MIC)5.74.5-1.2Bacteriostatic
Piperacillin (1x MIC)5.75.1-0.6Bacteriostatic
This compound + Piperacillin5.72.1-3.6Synergy

Visualizing Workflows and Pathways

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Serial Dilutions of Antibiotic A D Dispense Antibiotic A Dilutions into Rows A->D B Prepare Serial Dilutions of Antibiotic B E Dispense Antibiotic B Dilutions into Columns B->E C Prepare Standardized Bacterial Inoculum F Inoculate all Wells with Bacteria C->F D->F E->F G Incubate Plate F->G H Read MICs for Each Drug Alone and in Combination G->H I Calculate FIC Index H->I J Interpret Results: Synergy, Additive, Antagonism I->J

Checkerboard assay experimental workflow.

Signaling Pathway: Generalized Aminoglycoside and β-Lactam Synergy

Synergy_Pathway cluster_cell Bacterial Cell CW Cell Wall CM Cell Membrane CW->CM Increased Permeability Aminoglycoside This compound (Aminoglycoside) CM->Aminoglycoside Facilitates Entry Ribosome 30S Ribosome Protein Protein Synthesis Ribosome->Protein Inhibits CellDeath Bacterial Cell Death Protein->CellDeath Leads to BetaLactam β-Lactam Antibiotic BetaLactam->CW Inhibits Peptidoglycan Synthesis Aminoglycoside->Ribosome Binds to 30S Subunit

Mechanism of aminoglycoside and β-lactam synergy.

Conclusion

While specific data for this compound is pending further research, the established principles of aminoglycoside synergy provide a strong rationale for investigating its potential in combination therapies. The experimental protocols and data presentation formats outlined in this guide offer a standardized approach for researchers to evaluate and compare the synergistic effects of this compound with a range of other antibiotics. Such studies are crucial for the development of novel and effective treatment strategies to combat multidrug-resistant bacterial infections.

References

Istamycin Y0: A Comparative Performance Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Istamycin family of aminoglycoside antibiotics, with a focus on benchmarking their performance against established antibiotic standards. Due to the limited availability of specific data for Istamycin Y0, performance metrics for closely related Istamycin A and Istamycin B are utilized as a proxy to provide a relevant comparison. This document is intended to offer objective insights supported by available experimental data for researchers and professionals in drug development.

Performance Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Istamycin A and B against various Gram-positive and Gram-negative bacteria, compared with standard aminoglycoside antibiotics Gentamicin and Amikacin. MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

MicroorganismIstamycin A (µg/mL)Istamycin B (µg/mL)Gentamicin (µg/mL)Amikacin (µg/mL)
Staphylococcus aureus 209P1.560.780.25 - 21 - 8
Staphylococcus aureus Smith0.39<0.200.25 - 21 - 8
Escherichia coli NIHJ3.121.560.25 - 21 - 8
Pseudomonas aeruginosa>100>1000.5 - 42 - 16
Klebsiella pneumoniae0.780.390.25 - 21 - 8

Note: Istamycin A and B data is sourced from patent literature and should be considered illustrative. Gentamicin and Amikacin MIC ranges are based on established clinical breakpoints and may vary depending on the specific strain and testing methodology.

Experimental Protocols

The determination of MIC and Minimum Bactericidal Concentration (MBC) is crucial for assessing the antimicrobial efficacy of a compound. The following are detailed methodologies for these key experiments, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3]

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)
  • Preparation of Materials:

    • Prepare a stock solution of the antibiotic (e.g., this compound) in a suitable solvent.

    • Sterilize 96-well microtiter plates.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Culture the bacterial strain to be tested overnight in CAMHB at 35-37°C.

  • Inoculum Preparation:

    • Adjust the turbidity of the overnight bacterial culture to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution:

    • Dispense 100 µL of CAMHB into each well of the microtiter plate.

    • Add 100 µL of the antibiotic stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent one.

    • The last well serves as a growth control and contains no antibiotic. A sterility control well with only broth is also included.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Minimum Bactericidal Concentration (MBC) Determination Protocol
  • Subculturing from MIC Plate:

    • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

    • Spot-inoculate the aliquots onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive). This is practically observed as the lowest concentration with no bacterial growth on the MHA plate.

Visualizations

Experimental Workflow for MIC and MBC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibiotic.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep Prepare Bacterial Inoculum and Antibiotic Dilutions inoculate Inoculate Microtiter Plate prep->inoculate incubate_mic Incubate Plate (16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells to Agar Plate read_mic->subculture Proceed if growth inhibition is observed incubate_mbc Incubate Agar Plate (18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest Concentration with No Growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

Istamycins belong to the aminoglycoside class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[4][5][6][7][8] This binding leads to mistranslation of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (this compound) porin Porin Channel aminoglycoside->porin Enters cell via ribosome_30s 30S Ribosomal Subunit porin->ribosome_30s Binds to protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibits ribosome_50s 50S Ribosomal Subunit ribosome_50s->protein_synthesis mrna mRNA mrna->protein_synthesis nonfunctional_protein Non-functional Proteins protein_synthesis->nonfunctional_protein Leads to production of cell_death Bacterial Cell Death nonfunctional_protein->cell_death Causes

Caption: Aminoglycoside mechanism of action.

References

Validating Istamycin Y0 as a Biosynthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current scientific understanding of Istamycin Y0 and outlines the experimental methodologies required for its validation as a biosynthetic intermediate in the istamycin pathway. While this compound has been identified as a naturally occurring congener in the fermentation broth of Streptomyces tenjimariensis, direct experimental evidence definitively establishing its role as a specific precursor to other istamycin variants is not yet prominent in the published literature.[1][2][3]

This document details the established analytical methods for the detection and quantification of istamycin congeners, proposes a putative biosynthetic pathway based on known compounds, and describes the standard experimental approaches, such as gene knockout studies and isotope feeding experiments, that would be necessary to formally validate the function of this compound.

Comparative Analysis of Istamycin Congeners

Profiling of the fermentation broth of Streptomyces tenjimariensis ATCC 31603 has identified sixteen natural istamycin congeners.[1][2] The relative abundance of these compounds provides a baseline for comparative studies between wild-type and mutant strains.

Table 1: Profile of Istamycin Congeners from Streptomyces tenjimariensis

Istamycin CongenerRelative Abundance (Descending Order)
Istamycin A1
Istamycin B2
Istamycin A03
Istamycin B04
Istamycin B15
Istamycin A16
Istamycin C7
Istamycin A28
Istamycin C19
Istamycin C010
Istamycin X011
Istamycin A312
This compound 13
Istamycin B314
Istamycin FU-1015
Istamycin AP16

Note: This table is based on the descending order of quantification reported in the literature and does not represent absolute concentrations.[1]

Putative Biosynthetic Pathway of Istamycins

The biosynthesis of istamycins is understood to proceed through a series of enzymatic modifications of a 2-deoxystreptamine (2-DOS) core. The existence of numerous congeners suggests a complex, matrix-like pathway with multiple branching points. Below is a diagram illustrating a hypothetical pathway that positions this compound as a potential intermediate subject to further enzymatic modification.

Istamycin Biosynthetic Pathway cluster_precursors Core Biosynthesis cluster_modifications Intermediate Modifications 2-DOS 2-Deoxystreptamine Istamycin_Intermediate_X Early Istamycin Intermediate 2-DOS->Istamycin_Intermediate_X Glycosylation & Amination Istamycin_X0 Istamycin X0 Istamycin_Intermediate_X->Istamycin_X0 Modification Step 1 Istamycin_Y0 This compound Istamycin_A0_B0 Istamycin A0/B0 Istamycin_Y0->Istamycin_A0_B0 Modification Step 3 Istamycin_X0->Istamycin_Y0 Modification Step 2 Istamycin_A_B Istamycin A/B Istamycin_A0_B0->Istamycin_A_B Final Modifications

Caption: Hypothetical biosynthetic pathway for istamycins, positioning this compound.

Experimental Protocols for Validation

To validate the role of this compound as a biosynthetic intermediate, several key experiments would need to be performed. The following sections detail the methodologies for these approaches.

Gene Knockout and Metabolite Profile Analysis

This approach involves the targeted inactivation of a putative biosynthetic gene in S. tenjimariensis and the subsequent analysis of changes in the production of istamycin congeners. For example, knocking out the gene responsible for converting this compound to a downstream product would be expected to lead to the accumulation of this compound.

Experimental Workflow:

Gene Knockout Workflow cluster_gene_inactivation Gene Inactivation cluster_analysis Metabolite Analysis Identify_Gene Identify Putative Gene (e.g., Methyltransferase) Construct_Vector Construct Knockout Vector Identify_Gene->Construct_Vector Transform Transform S. tenjimariensis Construct_Vector->Transform Select_Mutant Select Mutant Strain Transform->Select_Mutant Fermentation Ferment Wild-Type and Mutant Strains Select_Mutant->Fermentation Extraction Extract Metabolites Fermentation->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Compare_Profiles Compare Metabolite Profiles HPLC_MS->Compare_Profiles

Caption: Workflow for gene knockout and metabolite profile analysis.

Isotope Labeled Precursor Feeding Studies

This technique involves feeding a stable isotope-labeled early precursor (e.g., ¹³C-labeled 2-deoxystreptamine) to the wild-type S. tenjimariensis culture. The incorporation of the label into this compound and its subsequent appearance in downstream products would provide strong evidence for its role as an intermediate.

Experimental Workflow:

Isotope Feeding Workflow Culture Culture S. tenjimariensis Add_Precursor Add Isotope-Labeled Precursor (e.g., ¹³C-2-DOS) Culture->Add_Precursor Time_Course Incubate and Collect Samples over Time Add_Precursor->Time_Course Extraction Extract Istamycins Time_Course->Extraction LC_MS_Analysis LC-MS Analysis to Track Label Incorporation Extraction->LC_MS_Analysis

Caption: Workflow for isotope-labeled precursor feeding studies.

Analytical Method: HPLC-MS/MS for Istamycin Profiling

The following protocol is based on the validated method for the profiling and characterization of istamycin congeners.[1]

Table 2: HPLC-MS/MS Protocol for Istamycin Analysis

ParameterSpecification
Instrumentation High-Performance Liquid Chromatography with Electrospray Ionization Ion Trap Tandem Mass Spectrometry
Column Acquity CSH C18
Mobile Phase A 5 mM aqueous pentafluoropropionic acid
Mobile Phase B 50% Acetonitrile
Elution Gradient elution
Detection ESI-MS/MS in positive ion mode
Quantification Based on the peak areas of the respective congeners
Lower Limit of Quantification (Istamycin A) 2.2 ng/mL[1]

Comparison with Alternative Intermediates

Without direct experimental validation, any discussion of "alternative" intermediates to this compound remains speculative. The istamycin biosynthetic pathway is likely a complex network rather than a single linear sequence. Therefore, it is plausible that parallel or branching pathways exist. For instance, Istamycin X0 could potentially be modified by a different enzymatic route, bypassing the formation of this compound altogether. The validation of such alternative routes would require the same rigorous experimental approaches outlined above.

References

Assessing the Relative Potency of Istamycin Y0 Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the antibacterial potency of Istamycin Y0 derivatives. Due to a lack of publicly available data on the synthesis and biological evaluation of this compound derivatives, this document focuses on the broader Istamycin class to establish a comparative context and outlines the necessary experimental procedures.

Comparative Antibacterial Activity of Istamycin Congeners

While specific data for this compound derivatives is not available, the broader Istamycin class, isolated from Streptomyces tenjimariensis, has demonstrated significant antibacterial properties.[1] Istamycins A and B, for instance, are known to be active against a wide range of Gram-positive and Gram-negative bacteria.[1][2] A comprehensive evaluation of this compound derivatives would require generating comparative data, such as Minimum Inhibitory Concentrations (MICs), against a panel of relevant bacterial strains.

Table 1: Antibacterial Activity Data for Istamycin Congeners

CompoundTarget OrganismMIC (µg/mL)
This compound Derivatives Not AvailableNot Available
Istamycin AData Not AvailableData Not Available
Istamycin BData Not AvailableData Not Available
For comparison:
AmikacinEscherichia coli2/>256 (MIC₅₀/MIC₉₀)[3]
AmikacinStaphylococcus aureusNot Available
GentamicinStaphylococcus aureusNot Available
GentamicinEscherichia coliNot Available

Note: The table highlights the current data gap for this compound derivatives and even for the parent congeners in the readily available literature. MIC₅₀/MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols for Potency Assessment

The standard method for determining the in vitro potency of a new antibiotic is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is adapted from standard methodologies for testing aminoglycoside susceptibility.[4][5]

Objective: To determine the lowest concentration of an this compound derivative that inhibits the visible growth of a target bacterium.

Materials:

  • Purified this compound derivatives

  • Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Clinical isolates of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer and 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared from 3-5 fresh colonies grown on non-selective agar. The turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[6]

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the this compound derivatives are prepared in CAMHB within the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing Key Processes

To facilitate understanding, the following diagrams illustrate the typical workflow for evaluating new antibiotic candidates and the general mechanism of action for the class of antibiotics to which Istamycins belong.

experimental_workflow Experimental Workflow for Assessing Antibiotic Potency cluster_synthesis Compound Synthesis & Preparation cluster_testing In Vitro Antibacterial Testing cluster_analysis Data Analysis & Further Steps A Design & Synthesize This compound Derivatives B Purification & Characterization (HPLC, NMR, Mass Spec) A->B C Primary Screening: MIC Determination (Broth Microdilution) B->C D Secondary Screening: Time-Kill Assays C->D E Spectrum of Activity (Gram+/Gram- Panel) C->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Selection F->G H In Vivo Efficacy & Toxicity Studies G->H

Caption: A logical workflow for the development and assessment of new antibiotic derivatives.

aminoglycoside_moa General Mechanism of Action for Aminoglycosides cluster_effects Consequences of Binding entry Aminoglycoside (e.g., Istamycin Derivative) transport Active transport across bacterial cell membrane entry->transport binding Irreversible binding to the 30S ribosomal subunit transport->binding effect1 Blockade of translation initiation binding->effect1 effect2 Induction of mRNA misreading binding->effect2 effect3 Premature termination of translation binding->effect3 outcome Production of aberrant proteins & disruption of protein synthesis effect1->outcome effect2->outcome effect3->outcome death Bacterial Cell Death outcome->death

References

Safety Operating Guide

Proper Disposal of Istamycin Y0: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Istamycin Y0 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. As a member of the aminoglycoside class of antibiotics, this compound is presumed to be a heat-stable compound, necessitating its treatment as hazardous chemical waste. Improper disposal can contribute to the development of antibiotic-resistant bacteria and environmental contamination.

This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in various forms. It is crucial to always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations may vary.

Core Principles of this compound Disposal

Due to the general heat stability of aminoglycoside antibiotics, autoclaving is not considered an effective method for the complete degradation of this compound. Therefore, all forms of this compound waste—solid, liquid, and contaminated materials—should be collected and disposed of as chemical waste.

Key considerations for disposal include:

  • Segregation: this compound waste must be segregated from general laboratory trash and biohazardous waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols as required by your institution.

  • Containment: Use approved, leak-proof containers for all this compound waste.

Disposal Procedures for this compound

The following table summarizes the recommended disposal procedures for different forms of this compound waste.

Waste FormRecommended Disposal Procedure
Solid this compound - Collect in a designated, labeled, and sealed hazardous chemical waste container. - Store in a secure, designated area until collection by your institution's EHS personnel.
Liquid this compound - Collect in a designated, labeled, and sealed hazardous chemical waste container. - Do not pour down the drain. - Store in a secure, designated area for EHS collection.
Contaminated Labware - Sharps (needles, etc.): Place in a designated sharps container for chemical waste. - Glassware/Plasticware: Rinse with a suitable solvent (e.g., water, ethanol) to remove residual this compound. Collect the rinsate as liquid hazardous waste. Dispose of the cleaned labware according to institutional guidelines for chemically contaminated items.
Personal Protective Equipment (PPE) - Collect gloves, gowns, and other contaminated PPE in a designated hazardous waste bag or container. - Seal the container and label it appropriately for disposal as chemical waste.

Experimental Protocol: Inactivation of Aminoglycosides

While not a standard disposal method, in specific experimental contexts, enzymatic inactivation of aminoglycosides can be employed. This method is typically used to remove the antibiotic from a bacterial culture to study its effects, rather than for bulk disposal. A general protocol for enzymatic inactivation involves:

  • Enzyme Selection: Utilize a specific enzyme known to inactivate the target aminoglycoside. For instance, aminoglycoside-modifying enzymes can be used.

  • Reaction Conditions: Incubate the aminoglycoside-containing solution with the selected enzyme under optimal conditions (temperature, pH, and cofactors).

  • Verification: After the incubation period, verify the inactivation of the antibiotic using a suitable analytical method, such as a bioassay or high-performance liquid chromatography (HPLC).

  • Disposal: Even after enzymatic treatment, the resulting solution should be disposed of as chemical waste, as complete inactivation may not be guaranteed and the solution may contain other hazardous components.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

IstamycinY0_Disposal_Workflow start This compound Waste Generated waste_form Identify Waste Form start->waste_form solid Solid this compound waste_form->solid Solid liquid Liquid this compound waste_form->liquid Liquid contaminated Contaminated Materials (Labware, PPE) waste_form->contaminated Contaminated collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container (Do Not Drain) liquid->collect_liquid segregate_contaminated Segregate Sharps and Non-Sharps contaminated->segregate_contaminated storage Store in Secure Designated Area collect_solid->storage collect_liquid->storage sharps Place in Sharps Container for Chemical Waste segregate_contaminated->sharps Sharps non_sharps Rinse and Collect Rinsate as Hazardous Waste segregate_contaminated->non_sharps Non-Sharps sharps->storage dispose_non_sharps Dispose of Cleaned Labware/ PPE as Chemical Waste non_sharps->dispose_non_sharps dispose_non_sharps->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

This compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment.

Essential Safety and Logistical Information for Handling Istamycin Y0

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like Istamycin Y0 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, based on the known characteristics of aminoglycoside antibiotics.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, the following recommendations are based on the general safety profiles of aminoglycoside antibiotics and related istamycin compounds. All laboratory personnel must consult their institution's environmental health and safety (EHS) department for specific guidance and adhere to all applicable local, state, and federal regulations.

Chemical and Physical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior and potential hazards in a laboratory setting.

PropertyValue
Molecular Formula C₁₄H₃₀N₄O₄
Molecular Weight 318.41 g/mol
Appearance Assumed to be a solid
Solubility Expected to be soluble in water
Stability Information not available

Hazard Identification and Personal Protective Equipment (PPE)

This compound belongs to the aminoglycoside class of antibiotics, which are known for their potential toxicity, including ototoxicity (damage to the ear) and nephrotoxicity (damage to the kidneys). While specific toxicity data for this compound is not available, a related compound, Istamycin B, has shown considerable acute toxicity in animal studies[1]. Therefore, stringent safety precautions are necessary.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals and offers a clear indication of tears or punctures[2].
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes[3].
Lab Coat/Gown A disposable, solid-front gown with tight-fitting cuffs is required to protect skin and clothing.
Respiratory Protection For procedures that may generate aerosols or when handling the powder outside of a containment device, a NIOSH-approved respirator (e.g., N95) should be used.

Glove Selection:

Glove MaterialRecommendation for Handling Aminoglycosides
Nitrile Preferred choice for handling many chemicals, including antibiotics. Offers good splash resistance and is a suitable alternative for those with latex allergies[2][4].
Latex Can be used, but nitrile is generally preferred due to potential latex allergies and better chemical resistance[2].
Vinyl Not recommended for handling hazardous chemicals as they offer limited protection[4].

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of potent compounds like this compound. The following workflow outlines the key steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Work Area in a Ventilated Hood B->C D Weigh and Prepare Solutions in a Containment Device C->D E Conduct Experiment D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I J Dispose of Waste According to Institutional Guidelines I->J

Safe handling workflow for this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the available safety information and the experimental protocol.

    • Don the full required PPE as listed in the table above.

    • Prepare the work area within a certified chemical fume hood or other appropriate ventilated enclosure.

  • Handling:

    • When handling the solid form of this compound, perform all manipulations, such as weighing, within a containment device (e.g., a glove box or powder-containment hood) to prevent inhalation of airborne particles.

    • Prepare solutions in the ventilated hood.

    • Conduct all experimental procedures involving this compound within the designated controlled area.

  • Post-Handling:

    • Following the completion of the experiment, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully segregate all waste generated.

    • Remove PPE in a manner that avoids cross-contamination and dispose of it in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance[5][6][7][8]. Therefore, a stringent disposal plan is essential.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste (contaminated PPE, consumables) Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (unused solutions, rinsates) Collect in a sealed, labeled, and compatible hazardous waste container. Do not pour down the drain.
Sharps (needles, contaminated glassware) Dispose of in a designated sharps container that is puncture-resistant and leak-proof.

Decontamination of Glassware and Equipment:

  • All non-disposable glassware and equipment that has come into contact with this compound should be decontaminated.

  • A validated cleaning procedure should be followed, which may include an initial rinse with a suitable solvent to remove the compound, followed by a thorough wash with an appropriate laboratory detergent.

Spill Cleanup Protocol:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure the Area:

    • Alert others in the vicinity and evacuate the immediate area.

    • Restrict access to the spill area.

  • Don Appropriate PPE:

    • Put on the full complement of PPE, including double nitrile gloves, a disposable gown, and eye protection. A respirator may be necessary for large spills of powdered material.

  • Contain and Clean the Spill:

    • For liquid spills, cover with an absorbent material.

    • For solid spills, gently cover with damp absorbent material to avoid raising dust.

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse.

  • Dispose of Waste and Decontaminate:

    • All materials used for spill cleanup must be disposed of as hazardous waste.

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Thoroughly wash hands and any exposed skin.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's EHS professionals for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.